Isofistularin-3
Description
Properties
IUPAC Name |
7,9-dibromo-N-[3-[2,6-dibromo-4-[2-[(7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl)amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30Br6N4O11/c1-48-24-16(34)5-30(26(44)21(24)36)7-18(40-51-30)28(46)38-9-13(42)11-50-23-14(32)3-12(4-15(23)33)20(43)10-39-29(47)19-8-31(52-41-19)6-17(35)25(49-2)22(37)27(31)45/h3-6,13,20,26-27,42-45H,7-11H2,1-2H3,(H,38,46)(H,39,47) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURTULDFIIAPTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30Br6N4O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1114.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Isofistularin-3: A Technical Guide
Executive Summary: Isofistularin-3, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has emerged as a promising anticancer agent with a distinct and multifaceted mechanism of action.[1][2] This technical guide provides an in-depth exploration of its core molecular interactions and cellular consequences. The primary mechanism of this compound is the direct inhibition of DNA methyltransferase 1 (DNMT1), a key enzyme in epigenetic regulation.[1][2][3] This inhibition leads to the demethylation and subsequent re-expression of tumor suppressor genes, such as the Aryl Hydrocarbon Receptor (AHR).[1][2] Downstream cellular effects are profound, encompassing a G0/G1 phase cell cycle arrest, induction of autophagy, and a significant sensitization of cancer cells to TRAIL-induced apoptosis.[1][2][3] This guide synthesizes the current understanding, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual diagrams of key pathways to offer a comprehensive resource for researchers and drug development professionals.
Introduction
Marine sponges are a rich source of structurally unique secondary metabolites, many of which possess potent biological activities.[1][4] this compound is a brominated tyrosine derivative isolated from the Mediterranean sponge Aplysina aerophoba.[1][5][6] Structurally similar to other bioactive compounds like psammaplin-A, this compound has been identified as a compound of interest for its anticancer properties.[1] Early studies noted its cytotoxic effects, but recent investigations have elucidated a more complex mechanism of action centered on epigenetic modulation.[1][7] This document serves as a technical deep-dive into the molecular pathways targeted by this compound.
Core Mechanism of Action: DNA Methyltransferase 1 (DNMT1) Inhibition
The principal molecular target of this compound is DNA methyltransferase 1 (DNMT1), an enzyme crucial for maintaining DNA methylation patterns during cell replication.[1][2][3] In cancer, hypermethylation of promoter regions of tumor suppressor genes by DNMT1 is a common mechanism for gene silencing.[1]
This compound acts as a direct, DNA-competitive inhibitor of DNMT1.[1] Molecular docking and in vitro enzymatic assays have confirmed that this compound binds within the DNA-interacting pocket of the DNMT1 enzyme.[1][2][3] This competitive inhibition prevents the enzyme from methylating its target DNA sequences. The inhibitory activity has been quantified with an in vitro IC50 value of 13.5 ± 5.4 μM .[1][3]
Cellular Consequences of this compound Action
The inhibition of DNMT1 by this compound triggers a cascade of cellular events that collectively contribute to its anticancer effects.
Re-expression of Tumor Suppressor Genes
By preventing DNA hypermethylation, this compound can restore the expression of silenced tumor suppressor genes.[1] A key example is the Aryl Hydrocarbon Receptor (AHR), a gene with tumor-suppressive functions that is often silenced by promoter hypermethylation in leukemia models.[1] Treatment with this compound leads to the demethylation of CpG sites within the AHR promoter, resulting in the re-expression of AHR mRNA.[1][2][3]
Cell Cycle Arrest at G0/G1 Phase
A major consequence of this compound treatment in cancer cells is a marked reduction in cell proliferation, attributed to an arrest in the G0/G1 phase of the cell cycle.[1][2][3] This cytostatic effect is mediated by the modulation of key cell cycle regulatory proteins. Specifically, this compound treatment leads to:
-
Increased expression of cyclin-dependent kinase inhibitors p21 and p27 .[1][2][3]
-
Reduced expression of cyclin E1 , Proliferating Cell Nuclear Antigen (PCNA ), and the oncogene c-myc .[1][2][3]
This coordinated regulation prevents cells from transitioning from the G1 to the S phase, thereby halting proliferation.
Induction of Autophagy
In addition to cell cycle arrest, this compound induces autophagy, a cellular process of self-degradation.[1][2] This is observed through distinct morphological changes in treated cells, including a significant increase in cell size and the appearance of cytoplasmic vacuoles.[1] The induction of autophagy is confirmed by the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from the cytosolic form (LC3-I) to the autophagosome-associated form (LC3-II).[1][2][3]
Sensitization to TRAIL-Induced Apoptosis
One of the most significant findings is the ability of this compound to strongly synergize with the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), a promising anticancer agent that can selectively kill cancer cells.[1] Many cancer types are resistant to TRAIL, and this compound acts as a potent sensitizer.[1] The combination index (CI) values in RAJI and U-937 lymphoma cells were 0.22 and 0.21, respectively, indicating strong synergism.[1][2]
The mechanism for this sensitization is multifactorial and involves:
-
Activation of Endoplasmic Reticulum (ER) Stress: this compound treatment increases the expression of the ER stress marker GRP78.[1][2][3]
-
Upregulation of Death Receptor 5 (DR5): ER stress leads to an increased surface expression of the TRAIL receptor DR5, providing more binding sites for TRAIL.[1][2][3]
-
Downregulation of Anti-Apoptotic Proteins: this compound decreases the expression of key inhibitors of the apoptotic cascade, including survivin and cellular FLICE-like inhibitory protein (FLIPL ).[1][2][3]
This combination of events lowers the threshold for apoptosis, allowing TRAIL to effectively induce cell death via the extrinsic pathway.[1]
Quantitative Data Summary
The biological activity of this compound has been quantified in various assays. The following tables summarize the key data for easy comparison.
Table 1: Inhibitory Concentrations of this compound in Various Assays
| Parameter | Target / Cell Line | Value | Reference |
|---|---|---|---|
| IC50 | DNMT1 (in vitro) | 13.5 ± 5.4 µM | [1] |
| IC50 | HeLa (Cytotoxicity) | 8.5 ± 0.2 µM | [7] |
| EC50 | MPC cells (Viability) | 44 µM (Normoxia) | [7] |
| EC50 | MTT cells (Viability) | 43 µM (Normoxia) | [7] |
| EC50 | MPC cells (Viability) | 91 µM (Hypoxia) | [7] |
| EC50 | MTT cells (Viability) | 59 µM (Hypoxia) | [7] |
| CI * | RAJI + TRAIL | 0.22 | [1] |
| CI * | U-937 + TRAIL | 0.21 | [1] |
*Combination Index (CI < 1 indicates synergy)
Table 2: Growth Inhibitory (GI50) Activity of this compound Across Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | GI50 (µM) |
|---|---|---|
| RAJI | Burkitt's Lymphoma | 9.9 ± 8.6 |
| U-937 | Histiocytic Lymphoma | 8.1 ± 5.6 |
| JURKAT | T-cell Leukemia | 10.2 ± 5.8 |
| K-562 | Chronic Myelogenous Leukemia | 8.3 ± 3.6 |
| HL-60 | Promyelocytic Leukemia | 8.1 ± 4.7 |
| MEG-01 | Megakaryoblastic Leukemia | 14.8 ± 5.3 |
| PC-3 | Prostate Cancer | 8.1 ± 4.4 |
| MDA-MB-231 | Breast Cancer | 7.3 ± 7.0 |
| SH-SY5Y | Neuroblastoma | > 50 |
Data sourced from Florean et al., 2016.[1]
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound, based on descriptions in the primary literature.[1]
In Vitro DNMT1 Inhibition Assay
-
Principle: A non-radioactive, ELISA-based assay to measure the activity of purified DNMT1 enzyme.
-
Method:
-
A universal DNA methylase assay kit is used. A 96-well plate is coated with a DNA substrate.
-
Purified recombinant human DNMT1 enzyme is added to the wells in the presence of the methyl donor S-adenosylmethionine (SAM).
-
Increasing concentrations of this compound (or control inhibitor, e.g., EGCG) are added to the reaction mixture.
-
The reaction is allowed to proceed for a specified time (e.g., 2 hours) at 37°C.
-
The plate is washed, and a capture antibody specific for 5-methylcytosine (B146107) (5-mC) is added.
-
A secondary antibody conjugated to horseradish peroxidase (HRP) is added, followed by a colorimetric HRP substrate.
-
The absorbance is read on a microplate reader. The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is determined by non-linear regression analysis.
-
Cell Cycle Analysis by Flow Cytometry
-
Principle: Staining of cellular DNA with a fluorescent dye (e.g., Propidium Iodide, PI) allows for the quantification of cells in different phases of the cell cycle based on DNA content.
-
Method:
-
Cells (e.g., RAJI, U-937) are seeded and treated with various concentrations of this compound for a specified duration (e.g., 24-72 hours).
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Fixed cells are washed and resuspended in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
After incubation in the dark, the DNA content of the cells is analyzed using a flow cytometer.
-
The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.
-
Western Blotting for Protein Expression
-
Principle: Separation of cellular proteins by size via SDS-PAGE, transfer to a membrane, and detection using specific primary antibodies.
-
Method:
-
Treated and untreated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein (e.g., 20-40 µg) are loaded and separated on an SDS-polyacrylamide gel.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for target proteins (e.g., p21, p27, c-myc, LC3, GRP78, survivin, β-actin) overnight at 4°C.
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.
-
TRAIL Sensitization and Apoptosis Assay
-
Principle: To assess the synergistic effect of this compound and TRAIL on cell viability and apoptosis.
-
Method:
-
Viability Assay: Cells are pre-treated with this compound for a set time (e.g., 24 hours). Subsequently, increasing concentrations of recombinant human TRAIL are added for an additional period (e.g., 24 hours). Cell viability is assessed using an MTS or MTT assay. Combination Index (CI) values are calculated using software like CompuSyn to determine synergy.
-
Apoptosis Staining: Cells are co-treated as described above. Apoptosis is quantified by staining with Hoechst 33342 (stains all nuclei) and Propidium Iodide (PI, stains nuclei of dead/late apoptotic cells). Cells are observed under a fluorescence microscope to distinguish between viable, early apoptotic (condensed, bright blue nuclei), and late apoptotic/necrotic (pink/red nuclei) cells.
-
Conclusion
This compound demonstrates a sophisticated and potent mechanism of action against cancer cells, positioning it as a valuable lead compound for oncological drug development. Its primary role as a DNMT1 inhibitor initiates a cascade of favorable anticancer events, including the reactivation of tumor suppressor genes, induction of cell cycle arrest, and promotion of autophagy. Crucially, its ability to sensitize resistant cancer cells to TRAIL-mediated apoptosis by modulating the ER stress response and key apoptotic inhibitors highlights its potential in combination therapies. The comprehensive data underscore the importance of exploring marine natural products as a source for novel therapeutic agents. Further preclinical and in vivo studies are warranted to fully evaluate the therapeutic potential of this compound.[1]
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Chemical defense of Mediterranean sponges Aplysina cavernicola and Aplysina aerophoba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
The Discovery and Isolation of Isofistularin-3 from Aplysina aerophoba: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isofistularin-3 (B1198176), a brominated isoxazoline (B3343090) alkaloid, is a prominent secondary metabolite isolated from the marine sponge Aplysina aerophoba. First identified as a chemical defense agent, recent research has unveiled its potential as a potent anti-cancer agent. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound. It details the experimental protocols for its extraction and purification, summarizes its physicochemical and biological properties, and visualizes its known mechanism of action on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and oncology drug development.
Introduction
The marine environment is a rich and largely untapped source of novel bioactive compounds with significant therapeutic potential. Marine sponges, in particular, are known to produce a diverse array of secondary metabolites as a defense mechanism against predation and microbial fouling. The Mediterranean sponge Aplysina aerophoba is a notable example, producing a variety of brominated alkaloids. Among these, this compound has emerged as a molecule of significant interest due to its potent biological activities.
Initially recognized for its role in the chemical defense of Aplysina aerophoba, this compound has been shown to be a major deterrent against predators.[1][2][3] More recently, its cytotoxic properties against various cancer cell lines have been investigated, revealing its function as a DNA methyltransferase 1 (DNMT1) inhibitor.[4][5] This discovery has positioned this compound as a promising lead compound for the development of new epigenetic drugs for cancer therapy.
This guide provides an in-depth look at the scientific data and methodologies related to the discovery and isolation of this compound from its natural source.
Physicochemical Properties of this compound
This compound is a complex brominated alkaloid. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₀Br₆N₄O₁₁ | [1] |
| Molecular Weight | 1114.0 g/mol | [1] |
| Exact Mass | 1113.69499 Da | [1] |
| Monoisotopic Mass | 1107.70113 Da | [1] |
| Topological Polar Surface Area | 210 Ų | [1] |
| CAS Number | 87099-50-1 | [1] |
Experimental Protocols
Collection of Aplysina aerophoba
Specimens of Aplysina aerophoba are collected from their natural marine habitat. For preservation of the chemical integrity of its metabolites, the collected sponge material is typically lyophilized (freeze-dried) immediately after collection to prevent enzymatic degradation of the target compounds.
Extraction and Isolation of this compound
The following protocol outlines a general method for the extraction and isolation of brominated compounds, including this compound, from Aplysina aerophoba.[6] The specific yield of this compound is not detailed in the available literature.
Materials:
-
Lyophilized Aplysina aerophoba tissue
-
Ethanol (EtOH 96%)
-
Petroleum Ether (PE)
-
Ethyl Acetate (EtOAc)
-
n-Butanol (BuOH)
-
Water (H₂O)
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20 for size-exclusion chromatography
-
Solvents for chromatography (e.g., heptane (B126788), ethyl acetate, methanol, dichloromethane (B109758), acetone)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction: Approximately 1 kg of lyophilized Aplysina aerophoba is subjected to ultrasonic extraction with 96% ethanol. This process is repeated five times for 15 minutes each to ensure exhaustive extraction of the secondary metabolites. The resulting ethanolic extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The crude ethanolic extract is partitioned successively with petroleum ether, ethyl acetate, n-butanol, and water. The fractions containing brominated compounds, as determined by preliminary analysis such as thin-layer chromatography (TLC) or HPLC, are combined for further purification. Typically, the petroleum ether, ethyl acetate, and n-butanol fractions will contain this compound.
-
Column Chromatography: The combined organic fractions are subjected to column chromatography on silica gel. A gradient elution system, for example, starting with heptane and gradually increasing the polarity with ethyl acetate, is used to separate the compounds based on their polarity.
-
Size-Exclusion Chromatography: Fractions containing this compound are further purified using Sephadex LH-20 column chromatography with an appropriate solvent system, such as a mixture of dichloromethane and acetone.
-
High-Performance Liquid Chromatography (HPLC): The final purification step involves semi-preparative or preparative HPLC on a C18 column to yield pure this compound.
The following diagram illustrates the general workflow for the isolation of this compound.
Structure Elucidation
-
¹H and ¹³C NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are conducted to determine the carbon skeleton and the connectivity of protons and carbons in the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in the structural elucidation.
Biological Activity and Mechanism of Action
This compound exhibits significant cytotoxic activity against a range of cancer cell lines. Its primary mechanism of action is the inhibition of DNA methyltransferase 1 (DNMT1), a key enzyme involved in the epigenetic regulation of gene expression.
Quantitative Biological Activity Data
| Cell Line | Assay | Result (IC₅₀ or other) | Reference |
| Various Cancer Cell Lines | Proliferation Assay | GI₅₀ values range from 11.2 to >50 µM | [4] |
| Purified DNMT1 | In vitro activity assay | IC₅₀ = 13.5 ± 5.4 μM | [4] |
Signaling Pathways Affected by this compound
This compound's inhibition of DNMT1 leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.
References
- 1. This compound | C31H30Br6N4O11 | CID 159041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical defense of Mediterranean sponges Aplysina cavernicola and Aplysina aerophoba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Isofistularin-3: A Marine-Derived DNMT1 Inhibitor with Anti-Cancer Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Isofistularin-3 is a brominated alkaloid isolated from the marine sponge Aplysina aerophoba.[1][2] This molecule has garnered significant interest within the scientific community due to its cytotoxic and anti-cancer properties.[1][3] Extensive research has identified this compound as a direct, DNA-competitive inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme in epigenetic regulation.[1][4] By inhibiting DNMT1, this compound can induce the re-expression of tumor suppressor genes, leading to cell cycle arrest and sensitization of cancer cells to apoptosis-inducing agents. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and mechanisms of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a complex dimeric molecule derived from brominated tyrosine. Its intricate structure is key to its biological activity.
| Identifier | Value | Reference |
| Chemical Formula | C₃₁H₃₀Br₆N₄O₁₁ | [5][6] |
| Molecular Weight | 1114.0 g/mol | [5] |
| IUPAC Name | (5S,6R)-7,9-dibromo-N-[3-[2,6-dibromo-4-[2-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide | [6] |
| SMILES Notation | COC1=C(C(C2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br | [6] |
| CAS Number | 87099-50-1 | [5][6] |
Biological Activity and Quantitative Data
This compound exhibits a range of biological activities, most notably its potent inhibition of DNMT1 and its cytotoxic effects on various cancer cell lines.
DNMT1 Inhibition
This compound acts as a direct, DNA-competitive inhibitor of DNMT1.[1][4]
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (DNMT1) | 13.5 ± 5.4 μM | Purified enzyme (in vitro) | [1] |
Anti-proliferative Activity
This compound has demonstrated significant anti-proliferative effects across a panel of cancer cell lines.
| Cell Line | Cancer Type | GI₅₀ (72h) | Reference |
| RAJI | Burkitt's Lymphoma | 9.9 ± 8.6 μM | [7] |
| U-937 | Histiocytic Lymphoma | 8.1 ± 5.6 μM | [7] |
| JURKAT | T-cell Leukemia | 10.2 ± 5.8 μM | [7] |
| K-562 | Chronic Myelogenous Leukemia | 8.3 ± 3.6 μM | [7] |
| MEG-01 | Megakaryoblastic Leukemia | 14.8 ± 5.3 μM | [7] |
| HL-60 | Promyelocytic Leukemia | 8.1 μM | [7] |
| HeLa | Cervical Cancer | 8.5 ± 0.2 µM | [2] |
Mechanism of Action
The anti-cancer effects of this compound are attributed to its ability to modulate key cellular processes, including epigenetic regulation, cell cycle progression, and apoptosis.
DNA Demethylation and Gene Re-expression
As a DNMT1 inhibitor, this compound leads to the demethylation of CpG islands in the promoter regions of tumor suppressor genes, thereby reactivating their expression. A notable example is the re-expression of the Aryl Hydrocarbon Receptor (AHR) gene in RAJI cells following treatment with this compound.[1]
Cell Cycle Arrest
This compound induces a G0/G1 phase cell cycle arrest in cancer cells.[1][8] This is achieved through the upregulation of cyclin-dependent kinase inhibitors p21 and p27, and the downregulation of proteins essential for cell cycle progression, including Cyclin E1, PCNA, and c-myc.[1][8]
Sensitization to TRAIL-Induced Apoptosis
A significant aspect of this compound's therapeutic potential is its ability to sensitize cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis.[1][7] This is particularly relevant for TRAIL-resistant cancer cells. The mechanism involves several key events:
-
Downregulation of anti-apoptotic proteins: this compound reduces the expression of survivin and cFLIP.[1][7]
-
Induction of Endoplasmic Reticulum (ER) Stress: Treatment with this compound leads to ER stress, evidenced by the increased expression of GRP78.[1][7]
-
Upregulation of Death Receptor 5 (DR5): The induction of ER stress leads to an increased surface expression of the TRAIL receptor DR5.[1][7]
-
Activation of the Extrinsic Apoptotic Pathway: The combination of this compound and TRAIL leads to the activation of caspase-8 and subsequently caspase-3, culminating in apoptosis.[1]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound.
Isolation and Purification of this compound
This compound is naturally sourced from the marine sponge Aplysina aerophoba. A general workflow for its isolation is as follows:
In Vitro DNMT1 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified DNMT1 enzyme.
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant DNMT1, a methyl donor (S-adenosyl-L-methionine, SAM), and a DNA substrate.
-
Compound Addition: this compound at various concentrations is added to the reaction mixture. A control with no inhibitor is also prepared.
-
Incubation: The reaction is incubated to allow for DNA methylation to occur.
-
Detection: The level of DNA methylation is quantified. This can be done using various methods, such as ELISA-based assays that detect 5-methylcytosine (B146107) or radioisotope-based assays that measure the incorporation of a radiolabeled methyl group.
-
Data Analysis: The percentage of DNMT1 inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined by plotting inhibition versus concentration.
Cell Proliferation Assay (e.g., MTS Assay)
This assay determines the effect of a compound on the proliferation of cancer cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: An MTS reagent is added to each well and the plate is incubated. The MTS reagent is converted to a colored formazan (B1609692) product by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a plate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell growth inhibition is calculated for each concentration, and the GI₅₀ (concentration that inhibits cell growth by 50%) is determined.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Cells are treated with this compound for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested and fixed, typically with cold ethanol.
-
Staining: The fixed cells are treated with RNase and stained with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (e.g., Caspase-3/7 Activity Assay)
This assay measures the activation of effector caspases, a hallmark of apoptosis.
-
Cell Treatment: Cells are treated with this compound, TRAIL, or a combination of both.
-
Lysis and Reagent Addition: The cells are lysed, and a luminogenic caspase-3/7 substrate is added.
-
Incubation: The mixture is incubated to allow for caspase cleavage of the substrate, which generates a luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a luminometer. The signal intensity is proportional to the amount of caspase-3/7 activity.
-
Data Analysis: The fold-change in caspase activity relative to untreated controls is calculated.
Conclusion and Future Directions
This compound is a promising marine natural product with well-defined anti-cancer properties. Its mechanism of action, centered on the inhibition of DNMT1 and subsequent effects on cell cycle and apoptosis, makes it an attractive candidate for further pre-clinical and clinical development. Future research should focus on optimizing its therapeutic index, exploring its efficacy in in vivo models for various cancer types, and investigating potential synergistic combinations with other anti-cancer agents. The detailed understanding of its chemical structure and biological functions provides a solid foundation for the development of novel epigenetic therapies.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antibiotic and cytotoxic activity of brominated compounds from the marine sponge Verongia aerophoba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C31H30Br6N4O11 | CID 159041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Isofistularin-3: A Marine-Derived DNA Demethylating Agent for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of isofistularin-3 (B1198176), a brominated alkaloid derived from the marine sponge Aplysina aerophoba, and its role as a potent DNA demethylating agent.[1][2][3] This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated cellular pathways to support further research and development in oncology.
Core Mechanism of Action: DNMT1 Inhibition
This compound functions as a direct inhibitor of DNA methyltransferase 1 (DNMT1), the key enzyme responsible for maintaining DNA methylation patterns during cell division.[1][2] Through non-covalent binding within the DNA interacting pocket of DNMT1, this compound effectively blocks its catalytic activity.[1][2] This inhibition leads to passive demethylation of the genome during DNA replication, resulting in the re-expression of silenced tumor suppressor genes.[1]
One of the key validated targets of this compound-mediated demethylation is the Aryl Hydrocarbon Receptor (AHR) gene.[1][4] Treatment of cancer cells with this compound has been shown to decrease the methylation of CpG sites within the AHR promoter, leading to the restoration of its mRNA expression.[1][4]
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of this compound as a DNMT1 inhibitor and as an anti-proliferative agent against various cancer cell lines.
Table 1: In Vitro DNMT1 Inhibition
| Compound | Target | IC50 (μM) | Assay Type |
| This compound | Purified DNMT1 | 13.5 ± 5.4 | Biochemical in vitro assay |
Data sourced from Florean et al., 2016.[1][4]
Table 2: Anti-Proliferative Activity (GI50)
| Cell Line | Cancer Type | GI50 (μM, 72h) |
| RAJI | Burkitt's Lymphoma | 9.9 ± 8.6 |
| U-937 | Histiocytic Lymphoma | 8.1 ± 5.6 |
| JURKAT | T-cell Leukemia | 10.2 ± 5.8 |
| K-562 | Chronic Myelogenous Leukemia | 8.3 ± 3.6 |
| MEG-01 | Megakaryoblastic Leukemia | 14.8 ± 5.3 |
| HL-60 | Acute Promyelocytic Leukemia | 8.1 ± 3.1 |
| PC-3 | Prostate Cancer | 41.1 ± 7.7% growth inhibition at 50 μM |
| HeLa | Cervical Cancer | 8.5 ± 0.2 |
| MPC | Mouse Pheochromocytoma | 43-44 (normoxia) |
| MTT | Mouse Pheochromocytoma | 43-44 (normoxia) |
Data compiled from Florean et al., 2016 and Lauffer et al., 2018.[1][5][6]
Key Cellular Pathways Modulated by this compound
This compound's anti-cancer effects are mediated through the modulation of several critical cellular pathways beyond DNA demethylation. These include the induction of cell cycle arrest, autophagy, and apoptosis, as well as sensitization to TRAIL-mediated cell death.
DNA Demethylation and Tumor Suppressor Gene Re-activation
The primary mechanism of this compound involves the direct inhibition of DNMT1, leading to the demethylation of promoter regions of tumor suppressor genes (TSGs) and their subsequent re-expression.
Caption: this compound inhibits DNMT1, leading to TSG re-expression.
Cell Cycle Arrest at G0/G1 Phase
This compound induces a robust cell cycle arrest in the G0/G1 phase.[2][5] This is achieved by increasing the expression of cell cycle inhibitors p21 and p27, while simultaneously reducing the levels of proteins that promote cell cycle progression, such as Cyclin E1, PCNA, and c-myc.[2][5]
Caption: this compound induces G0/G1 arrest via p21/p27 and Cyclin E1.
Sensitization to TRAIL-Induced Apoptosis
A significant finding is that this compound sensitizes cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[2] This synergistic effect is mediated through the induction of Endoplasmic Reticulum (ER) stress, evidenced by increased GRP78 expression, which leads to the upregulation of Death Receptor 5 (DR5) on the cell surface.[2] Additionally, this compound reduces the expression of the anti-apoptotic protein survivin.[2]
Caption: this compound enhances TRAIL-induced apoptosis via ER stress.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro DNMT1 Inhibition Assay
This protocol is designed to quantify the direct inhibitory effect of this compound on purified DNMT1 enzyme activity.
Caption: Workflow for the in vitro DNMT1 inhibition assay.
Methodology:
-
Reaction Setup: In a reaction buffer, combine purified recombinant DNMT1 enzyme with a synthetic DNA substrate (e.g., poly(dI-dC)).
-
Compound Addition: Add varying concentrations of this compound or a control compound (e.g., EGCG as a positive control, DMSO as a negative control).
-
Initiation: Start the methylation reaction by adding the methyl donor, S-adenosyl methionine (SAM), which is radioactively labeled (e.g., [³H]SAM).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour) to allow for DNA methylation.
-
Termination and Capture: Stop the reaction and spot the mixture onto DE81 filter paper. The negatively charged DNA binds to the positively charged filter.
-
Washing: Wash the filters multiple times with a suitable buffer to remove unincorporated [³H]SAM.
-
Quantification: Measure the amount of incorporated [³H]methyl groups using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control and determine the IC50 value.
DNA Methylation Analysis by Bisulfite Sequencing
This protocol allows for the single-nucleotide resolution analysis of DNA methylation patterns in specific gene promoters (e.g., AHR) following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Culture cancer cells (e.g., RAJI) and treat with this compound (e.g., 25 µM) or a control (e.g., 1 µM DAC) for a specified duration (e.g., 72 hours).
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the treated and control cells.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the promoter region of the target gene (e.g., AHR) using primers specific to the bisulfite-converted DNA.
-
Cloning and Sequencing:
-
Clone the purified PCR products into a suitable vector (e.g., pCR2.1-TOPO).
-
Transform the vectors into competent E. coli.
-
Select multiple clones (e.g., 10-15) for each treatment condition.
-
Isolate plasmid DNA from each clone and sequence the insert.
-
-
Data Analysis: Align the sequences and analyze the methylation status of each CpG site. The percentage of methylated cytosines (C) versus unmethylated cytosines (T, after conversion and PCR) is quantified for each CpG dinucleotide across the sequenced clones.[1]
Cell Viability and Proliferation Assay
This protocol measures the effect of this compound on cancer cell growth and viability.
Methodology:
-
Cell Seeding: Seed cancer cells in multi-well plates at a predetermined density.
-
Treatment: After allowing the cells to adhere (if applicable), treat them with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours).
-
Cell Counting: At each time point, harvest the cells and determine the number of viable cells using the trypan blue exclusion assay.[1]
-
Mix a small aliquot of the cell suspension with an equal volume of trypan blue dye.
-
Load the mixture onto a hemocytometer.
-
Count the number of unstained (viable) and stained (non-viable) cells under a microscope.
-
-
Data Analysis: Calculate the percentage of growth inhibition (GI) for each concentration compared to the untreated control. Plot the results to determine the GI50 value, the concentration at which cell proliferation is inhibited by 50%.
Conclusion and Future Directions
This compound is a promising natural product with a well-characterized mechanism as a DNMT1 inhibitor.[1][2][4] Its ability to induce cell cycle arrest, autophagy, and apoptosis, coupled with its capacity to sensitize cancer cells to TRAIL, makes it an attractive candidate for further preclinical and clinical development.[1][2] Importantly, this compound has shown reduced toxicity towards healthy peripheral blood mononuclear cells (PBMCs), suggesting a favorable therapeutic window.[1][2]
Future research should focus on:
-
In vivo efficacy: Evaluating the anti-tumor activity of this compound in various animal cancer models.
-
Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Combination Therapies: Exploring synergistic effects with other epigenetic modifiers or conventional chemotherapeutic agents.
-
Target Selectivity: Further investigating the selectivity of this compound for DNMT1 over other DNMTs and potential off-target effects.
This guide provides a foundational resource for scientists and clinicians interested in advancing this compound as a novel epigenetic drug for cancer treatment.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Products from Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
The Potent Bioactivity of Brominated Alkaloids from Marine Sponges: A Technical Guide for Researchers
Introduction
Marine sponges of the order Verongiida are a prolific source of structurally unique and biologically potent brominated alkaloids. These secondary metabolites, arising from the tyrosine metabolic pathway, exhibit a wide spectrum of pharmacological activities, including antimicrobial, cytotoxic, and enzyme-inhibiting properties. This technical guide provides an in-depth overview of the biological activities of these fascinating marine natural products, with a focus on their therapeutic potential. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.
Antimicrobial Activity
Brominated alkaloids have demonstrated significant activity against a range of pathogenic microbes, including multidrug-resistant bacteria and fungi. Their efficacy is a crucial area of research in the face of growing antimicrobial resistance.
Quantitative Antimicrobial Data
The antimicrobial potency of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values for several representative brominated alkaloids against various microbial strains.
| Alkaloid | Microbial Strain | MIC (µg/mL) | Reference |
| Marmaricine A | Staphylococcus aureus (MRSA) | 8 | [1] |
| Marmaricine B | Staphylococcus aureus (MRSA) | 8 | [1] |
| Marmaricine C | Staphylococcus aureus (MRSA) | 16 | [1] |
| Marmaricine B | Candida albicans | 8 | [1] |
| Marmaricine C | Candida albicans | 8 | [1] |
| (+)-Aeroplysinin-1 | Staphylococcus aureus (MRSA) | <32 | [2][3] |
| (+)-Aeroplysinin-1 | Escherichia coli | 32 | [2] |
| Purpuramine R | Staphylococcus aureus | 16 | [4] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of brominated alkaloids.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial or fungal inoculum
-
Brominated alkaloid stock solution (in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the microbial strain in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilution: Prepare a serial two-fold dilution of the brominated alkaloid stock solution in MHB directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 5 µL of the prepared inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.
Cytotoxic Activity
Many brominated alkaloids exhibit potent cytotoxicity against a variety of human cancer cell lines, making them promising candidates for the development of novel anticancer therapeutics.
Quantitative Cytotoxicity Data
The cytotoxic effect of these compounds is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. The table below presents the IC50 values of several brominated alkaloids against various cancer cell lines.
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| 5,6-dibromotryptamine | MOLT-3 (Leukemia) | 5.4 | [1] |
| 5,6-dibromotryptamine | HeLa (Cervical Cancer) | 9.4 | [1] |
| 5,6-dibromotryptamine | HepG2 (Liver Cancer) | 23.1 | [1] |
| 5,6-dibromo-1H-indole-3-carboxylic acid methyl ester | HeLa (Cervical Cancer) | 13.0 | [1] |
| Unguiculin A | KB (Oral Epidermoid Carcinoma) | 0.2 | [5] |
| Unguiculin B | KB (Oral Epidermoid Carcinoma) | 0.08 | [5] |
| Unguiculin C | KB (Oral Epidermoid Carcinoma) | 0.03 | [5] |
| Monanchocidin | THP-1 (Leukemia) | 5.1 | [5] |
| Monanchocidin | HeLa (Cervical Cancer) | 11.8 | [5] |
| Echinosulfonic acid D | KB (Oral Epidermoid Carcinoma) | 2 µg/mL | [6] |
| Echinosulfonic acid B | KB (Oral Epidermoid Carcinoma) | 2 µg/mL | [6] |
| Aplyzanzine B | A549 (Lung Cancer) | 6.1 | [7] |
| Aplyzanzine B | HT-29 (Colon Cancer) | 1.6 | [7] |
| Aplyzanzine B | MDA-MB-231 (Breast Cancer) | 7.8 | [7] |
| Anomoian B | A549 (Lung Cancer) | 6.1 | [7] |
| Anomoian B | HT-29 (Colon Cancer) | 1.6 | [7] |
| Anomoian B | MDA-MB-231 (Breast Cancer) | 7.8 | [7] |
| Ingenin D | MCF7 (Breast Cancer) | 2.9 | [8] |
| Ingenin D | HCT116 (Colon Cancer) | 3.3 | [8] |
| Bromoindole 29 | PANC-1 (Pancreatic Cancer) | 1.5 | [8] |
| Bromodiphenyl ether 41 | PANC-1 (Pancreatic Cancer) | 2.1 | [8] |
| Bromodiphenyl ether 42 | PANC-1 (Pancreatic Cancer) | 3.8 | [8] |
| AP-51 | Daudi (Burkitt's Lymphoma) | 3.48 | [9] |
| AP-51 | Raji (Burkitt's Lymphoma) | 2.07 | [9] |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the brominated alkaloid in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway
Several studies have indicated that the cytotoxic effects of certain brominated alkaloids are mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the most significant of these is the PI3K/AKT/mTOR pathway. For instance, aaptamine (B1664758) derivatives have been shown to inhibit this pathway in diffuse large B-cell lymphoma and Burkitt's lymphoma cells.[9][10]
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and highlights the points of inhibition by marine sponge-derived alkaloids.
Experimental Protocol: Western Blot Analysis of PI3K/AKT/mTOR Pathway Proteins
Western blotting can be used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following treatment with brominated alkaloids.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.
Enzyme Inhibition
Brominated alkaloids have also been reported to inhibit various enzymes. For example, certain bromotyrosine alkaloids from an Oceanapia sp. sponge were found to inhibit mycothiol (B1677580) S-conjugate amidase.[4]
Quantitative Enzyme Inhibition Data
The inhibitory activity of compounds against enzymes is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
| Alkaloid | Enzyme | Inhibition Data | Reference |
| Bromotyrosine Alkaloid 46 | Mycothiol S-conjugate amidase | IC50 = 2 mM | [4] |
| Bromotyrosine Alkaloid 47 | Mycothiol S-conjugate amidase | IC50 = 100 mM | [4] |
| Bromotyrosine Alkaloid 48 | Mycothiol S-conjugate amidase | IC50 = 3 mM | [4] |
| Bromotyrosine Alkaloid 49 | Mycothiol S-conjugate amidase | IC50 = 37 mM | [4] |
Isolation and Purification of Brominated Alkaloids
The following is a general protocol for the extraction and purification of brominated alkaloids from marine sponges of the order Verongiida.
Experimental Protocol: Isolation and Purification
Materials:
-
Lyophilized sponge material
-
Methanol (B129727) (MeOH) or Ethanol (EtOH)
-
Solvents for partitioning (e.g., n-hexane, ethyl acetate (B1210297) (EtOAc), n-butanol (n-BuOH))
-
Stationary phases for column chromatography (e.g., silica gel, Sephadex LH-20)
-
HPLC system with appropriate columns and solvents
Procedure:
-
Extraction: The lyophilized and ground sponge material is exhaustively extracted with an organic solvent, typically methanol or ethanol, at room temperature.
-
Solvent Partitioning: The crude extract is then subjected to a series of solvent-solvent partitions with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Column Chromatography: The resulting fractions are further purified by column chromatography using stationary phases such as silica gel or Sephadex LH-20. Fractions are eluted with a gradient of solvents.
-
Bioassay-Guided Fractionation: At each stage of purification, the fractions are tested for their biological activity to guide the isolation of the active compounds.
-
HPLC Purification: The bioactive fractions are subjected to further purification by High-Performance Liquid Chromatography (HPLC), using either reversed-phase or normal-phase columns, to yield the pure brominated alkaloids.
-
Structural Elucidation: The structures of the purified compounds are determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Brominated alkaloids from marine sponges represent a rich and diverse source of bioactive compounds with significant potential for the development of new drugs. Their potent antimicrobial and cytotoxic activities, coupled with their ability to modulate key cellular signaling pathways, make them attractive lead compounds for further investigation. The protocols and data presented in this technical guide are intended to provide a valuable resource for researchers working in the field of marine natural products and drug discovery. Continued exploration of these remarkable compounds is likely to yield novel therapeutic agents for a range of human diseases.
References
- 1. Cytotoxic Compounds Derived from Marine Sponges. A Review (2010–2012) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purpuramine R, a New Bromotyrosine Isolated from Pseudoceratina cf. verrucosa Collected in the Kingdom of Tonga - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Isofistularin-3: A Marine-Derived Brominated Alkaloid with Potent Anticancer Activity in Lymphoma Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticancer properties of Isofistularin-3, a marine brominated alkaloid, with a specific focus on its effects on lymphoma cells. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.
This compound, isolated from the marine sponge Aplysina aerophoba, has emerged as a promising anticancer agent.[1] This document details its mechanism of action, summarizes its cytotoxic and antiproliferative effects through quantitative data, outlines the experimental protocols used to elucidate its activity, and provides visual representations of the key signaling pathways it modulates.
Quantitative Data Summary
The antiproliferative activity of this compound has been evaluated against a panel of cancer cell lines, including several lymphoma cell lines. The following table summarizes the 50% growth inhibitory (GI50) concentrations after 72 hours of treatment.
| Cell Line | Cancer Type | GI50 (µM) |
| RAJI | Burkitt's Lymphoma | 9.9 ± 8.6 |
| U-937 | Histiocytic Lymphoma | 8.1 ± 5.6 |
| JURKAT | Acute T-cell Leukemia | 10.2 ± 5.8 |
| K-562 | Chronic Myelogenous Leukemia | 8.3 ± 3.6 |
| MEG-01 | Megakaryoblastic Leukemia | 14.8 ± 5.3 |
| HL-60 | Acute Promyelocytic Leukemia | 8.1 ± 4.7 |
| PC-3 | Prostate Cancer | 8.1 ± 4.4 |
| MDA-MB-231 | Breast Cancer | 7.3 ± 7.0 |
| SH-SY5Y | Neuroblastoma | > 50 |
| Data are presented as the mean ± standard deviation from at least three independent experiments.[1] |
In addition to its antiproliferative effects, this compound has been identified as an inhibitor of DNA methyltransferase 1 (DNMT1) with an in vitro IC50 of 13.5 ± 5.4 μM.[1]
Core Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted mechanism of action that involves epigenetic modification, cell cycle arrest, and induction of cell death pathways.
-
DNA Demethylation: this compound acts as a DNA demethylating agent by inhibiting DNMT1.[1] This inhibition leads to the demethylation of promoter regions of tumor suppressor genes that are often silenced in cancer cells. One such target is the Aryl Hydrocarbon Receptor (AHR), a known tumor suppressor.[1] this compound treatment in RAJI lymphoma cells leads to the demethylation of the AHR promoter and subsequent re-expression of the AHR gene.[1]
-
Cell Cycle Arrest: Treatment with this compound induces a significant arrest of lymphoma cells in the G0/G1 phase of the cell cycle.[1] In RAJI and U-937 lymphoma cell lines, a 24-hour treatment resulted in a substantial increase in the percentage of cells in the G0/G1 phase.[1]
-
Induction of Autophagy and Apoptosis: Prolonged exposure to this compound triggers both caspase-dependent and -independent cell death.[1] In RAJI cells, treatment induces morphological changes characteristic of autophagy, including the formation of cytoplasmic vacuoles and the conversion of LC3-I to LC3-II.[1] Furthermore, this compound sensitizes lymphoma cells to TRAIL-induced apoptosis, suggesting a potential for combination therapies.[1] Western blot analysis has shown cleavage of caspases and poly-(ADP-ribose) polymerase-1 (PARP-1) in U-937 cells following treatment.[1]
Visualized Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular pathways affected by this compound and a general experimental workflow for its characterization.
Detailed Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature for the study of this compound in lymphoma cells.
4.1. Cell Culture and Reagents
-
Cell Lines: RAJI (Burkitt's lymphoma) and U-937 (histiocytic lymphoma) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO) is run in parallel.
4.2. Cell Proliferation Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Allow cells to adhere overnight (for adherent cells) or stabilize (for suspension cells).
-
Treat cells with increasing concentrations of this compound for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.
4.3. Cell Cycle Analysis
-
Treat cells with this compound at the desired concentration (e.g., 25 µM) for 24 hours.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
4.4. Apoptosis and Cell Death Analysis
-
Trypan Blue Exclusion:
-
Treat cells with this compound for an extended period (e.g., 72 hours).
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
-
Western Blot for Caspase and PARP-1 Cleavage:
-
Treat cells with this compound at various concentrations.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against cleaved caspase-3, cleaved caspase-9, and cleaved PARP-1.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
4.5. Autophagy Analysis
-
Western Blot for LC3 Conversion:
-
Treat RAJI cells with this compound for 24 hours. In some experiments, co-treat with bafilomycin A1 to inhibit the late stages of autophagy.
-
Perform Western blotting as described above, using a primary antibody against LC3 to detect both LC3-I and the converted LC3-II form.
-
-
Fluorescence Microscopy for Autophagic Vacuoles:
-
Treat RAJI cells with this compound.
-
Stain the cells with a fluorescent dye that specifically labels autophagic vacuoles (e.g., Cyto-ID®).
-
Visualize and quantify the percentage of cells with autophagic vesicles using fluorescence microscopy.
-
Conclusion and Future Directions
This compound demonstrates significant anticancer activity against lymphoma cells through a combination of epigenetic reprogramming, cell cycle inhibition, and induction of cell death. Its ability to inhibit DNMT1 and sensitize cells to TRAIL-induced apoptosis highlights its potential as a standalone therapeutic or as part of a combination regimen. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising marine natural product in the treatment of lymphoma and other hematological malignancies. The exact contribution of its DNMT1 inhibitory activity to its overall anticancer effect remains to be fully established, and the existence of other cellular targets cannot be excluded.[1]
References
Isofistularin-3: A Marine-Derived DNMT1 Inhibitor for Epigenetic-Based Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Epigenetic modifications, particularly DNA methylation, are critical regulators of gene expression and are frequently dysregulated in various diseases, including cancer. DNA methyltransferase 1 (DNMT1) is the key enzyme responsible for maintaining DNA methylation patterns during cell division, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of isofistularin-3 (B1198176), a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, which has been identified as a direct, DNA-competitive inhibitor of DNMT1.[1][2] This document details the mechanism of action of this compound, its effects on cancer cells, quantitative data from preclinical studies, and detailed experimental protocols for its characterization.
Introduction to this compound
This compound is a marine natural product belonging to the bromotyrosine alkaloid class of compounds. Structurally, it is characterized by a complex scaffold derived from brominated tyrosine residues. Its structural similarity to other known epigenetic modulators, such as psammaplin A, prompted investigations into its potential as a DNMT inhibitor. Subsequent research has confirmed that this compound is a potent inhibitor of DNMT1, exhibiting a range of anti-cancer properties in vitro and in vivo.[2]
Mechanism of Action: DNMT1 Inhibition
This compound acts as a direct inhibitor of DNMT1.[1] Molecular docking studies have revealed that this compound binds within the DNA binding pocket of the DNMT1 enzyme.[2] This binding mode suggests that this compound is a DNA-competitive inhibitor, preventing the enzyme from accessing its natural substrate, hemimethylated DNA.[1] This mechanism of action is distinct from that of S-adenosyl methionine (SAM) cofactor competitors. The inhibition of DNMT1 by this compound leads to a reduction in DNA methylation, which can result in the re-expression of silenced tumor suppressor genes. For instance, treatment with this compound has been shown to decrease the methylation of CpG sites within the promoter of the aryl hydrocarbon receptor (AHR) gene, a known tumor suppressor, leading to its increased expression.[2]
Quantitative Data
The inhibitory activity of this compound against DNMT1 and its anti-proliferative effects on various cancer cell lines have been quantified in several studies.
Table 1: In Vitro DNMT1 Inhibition
| Compound | Target | IC50 (μM) | Inhibition Type |
| This compound | DNMT1 | 13.5 ± 5.4 | DNA-competitive |
Data sourced from Florean et al., 2016.
Table 2: Anti-proliferative Activity (GI50, μM)
| Cell Line | Cancer Type | GI50 (μM) after 72h |
| RAJI | Burkitt's Lymphoma | 7.3 |
| U-937 | Histiocytic Lymphoma | 10.2 |
| K-562 | Chronic Myelogenous Leukemia | 12.5 |
| JURKAT | Acute T-cell Leukemia | 14.8 |
| A-549 | Lung Carcinoma | 9.8 |
| HCT-116 | Colon Carcinoma | 11.4 |
| PC-3 | Prostate Adenocarcinoma | 13.1 |
| U-373 | Glioblastoma | 10.5 |
Data represents the concentration required to inhibit cell growth by 50% and is sourced from Florean et al., 2016.
Cellular Effects of this compound
The inhibition of DNMT1 by this compound triggers a cascade of cellular events that contribute to its anti-cancer activity.
Cell Cycle Arrest
This compound induces a G0/G1 phase cell cycle arrest in cancer cells.[2] This is accompanied by an increase in the expression of the cyclin-dependent kinase inhibitors p21 and p27, and a concomitant reduction in the levels of cyclin E1, proliferating cell nuclear antigen (PCNA), and the proto-oncogene c-myc.[2]
Induction of Autophagy
Treatment with this compound leads to morphological changes characteristic of autophagy, including the formation of autophagic vacuoles.[2] This is further validated by the conversion of LC3-I to LC3-II, a key marker of autophagosome formation.
Sensitization to TRAIL-induced Apoptosis
This compound has been shown to strongly synergize with tumor-necrosis-factor related apoptosis-inducing ligand (TRAIL) to induce apoptosis in cancer cells.[2] This sensitization is achieved through a multi-faceted mechanism that involves:
-
Reduction of anti-apoptotic proteins: this compound decreases the expression of survivin and FLICE-like inhibitory protein (FLIP).[2]
-
Induction of ER stress: The compound triggers endoplasmic reticulum (ER) stress, evidenced by the increased expression of GRP78.[2]
-
Upregulation of TRAIL receptor: The induction of ER stress leads to an increased surface expression of the TRAIL death receptor 5 (DR5).[2]
Signaling Pathway and Experimental Workflow Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound as a DNMT1 inhibitor.
Experimental Workflow for this compound Characterization
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
The following are summaries of key experimental protocols for the characterization of this compound as a DNMT1 inhibitor, based on the methodologies described by Florean et al. (2016).
In Vitro DNMT1 Activity Assay
This assay measures the ability of a compound to inhibit the activity of purified DNMT1 enzyme.
-
Reaction Setup: A methylation reaction is performed by incubating 5 ng of purified recombinant DNMT1 with increasing concentrations of this compound for 2 hours. A DNA substrate is included in the reaction mixture.
-
Detection of Methylation: The methylated DNA is recognized by a His-tagged methyl-CpG binding domain protein 2b (MBD2b).
-
Colorimetric Readout: A poly-histidine antibody conjugated to horseradish peroxidase (HRP) is added, which binds to the His-tagged MBD2b. The addition of an HRP substrate results in a colorimetric signal that is proportional to the amount of methylated DNA.
-
Data Analysis: The percentage of DNMT1 activity is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: Cells are treated with increasing concentrations of this compound for 72 hours.
-
Viability Assessment: Cell viability is measured using a suitable method, such as the MTT or MTS assay, which measures the metabolic activity of the cells.
-
Data Analysis: The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated from the dose-response curves.
Cell Cycle Analysis
This protocol is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with this compound for the desired time, then harvested and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a DNA intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to prevent staining of double-stranded RNA.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of the PI is proportional to the amount of DNA.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Cells are treated with this compound, and total protein is extracted using a suitable lysis buffer.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p21, p27, survivin, DR5), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect and quantify apoptosis.
-
Cell Treatment and Harvesting: Cells are treated with this compound, alone or in combination with TRAIL, and then harvested.
-
Staining: Cells are stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a membrane-impermeant dye that stains the DNA of necrotic or late apoptotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) is determined.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel epigenetic-based cancer therapies. Its well-defined mechanism of action as a DNA-competitive DNMT1 inhibitor, coupled with its potent anti-proliferative and pro-apoptotic effects in a range of cancer cell lines, highlights its therapeutic potential. Further preclinical and clinical studies are warranted to fully evaluate the safety and efficacy of this compound and its derivatives as anti-cancer agents. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of epigenetics and drug discovery to further investigate this and other novel DNMT1 inhibitors.
References
A Technical Guide to the Natural Sources and Biosynthesis of Isofistularin-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the marine natural product Isofistularin-3, focusing on its natural origins and the current understanding of its biosynthetic pathways. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, marine biotechnology, and drug discovery.
Natural Sources of this compound
This compound is a brominated alkaloid primarily isolated from marine sponges of the genus Aplysina (Order Verongiida, Family Aplysinidae).[1][2] These sponges are known for producing a diverse array of bromotyrosine-derived secondary metabolites, which are believed to play a role in chemical defense.[1][3][4]
The following table summarizes the key marine sponge species that have been identified as natural sources of this compound.
| Marine Sponge Species | Family | Geographic Location | Reference |
| Aplysina aerophoba | Aplysinidae | Mediterranean Sea | [1][5][6] |
| Aplysina archeri | Aplysinidae | Caribbean Sea | [2][7][8][9] |
| Aplysina lacunosa | Aplysinidae | Caribbean Sea | [7] |
| Aplysina cavernicola | Aplysinidae | Mediterranean Sea | [3][4] |
These sponges accumulate brominated isoxazoline (B3343090) alkaloids, including this compound, in concentrations that can reach up to 10% of their dry weight.[3][4] The production of these compounds is a characteristic feature of the order Verongiida and contributes significantly to their chemical taxonomy.[2]
Biosynthesis of this compound
The biosynthesis of this compound, like other bromotyrosine alkaloids, is thought to originate from the amino acid phenylalanine.[10][11] While the complete enzymatic pathway has not been fully elucidated, a putative pathway has been proposed based on the identification of likely precursors and intermediates. The biosynthesis is believed to involve a series of enzymatic reactions, including hydroxylation, bromination, deamination, methylation, and oxime formation, ultimately leading to the formation of the characteristic spiroisoxazoline moiety.[10][11]
The following diagram illustrates the proposed biosynthetic pathway for the monomeric precursor of this compound. The dimeric structure of this compound is then likely formed through the linkage of two such monomeric units.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound from Aplysina sponges, based on commonly employed methodologies in natural product chemistry.
-
Collection and Preparation of Sponge Material:
-
Collect sponge samples (e.g., Aplysina aerophoba) and freeze them immediately at -20°C.
-
Lyophilize the frozen sponge material to remove water.
-
Grind the dried sponge tissue into a fine powder.
-
-
Extraction:
-
Extract the powdered sponge material exhaustively with methanol (B129727) (MeOH) or a mixture of dichloromethane (B109758) (CH2Cl2) and methanol at room temperature.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in a mixture of MeOH/H2O and partition successively with n-hexane, CH2Cl2, and ethyl acetate (B1210297) (EtOAc).
-
This compound is typically found in the more polar fractions (e.g., CH2Cl2 and EtOAc).
-
-
Chromatographic Purification:
-
Subject the bioactive fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and EtOAc.
-
Further purify the this compound containing fractions using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a suitable solvent system (e.g., MeOH/H2O gradient).
-
The following diagram illustrates a typical workflow for the isolation and purification of this compound.
Caption: General workflow for this compound isolation.
Structural Characterization
The structure of isolated this compound is typically elucidated using a combination of modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon-hydrogen framework and the connectivity of the molecule.[2][12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.[13] Fragmentation patterns observed in MS/MS can provide further structural information.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule and its electronic properties, respectively.
Conclusion
This compound is a noteworthy marine-derived bromotyrosine alkaloid with significant biological activities. Its primary natural sources are sponges of the genus Aplysina. The proposed biosynthetic pathway, originating from phenylalanine, highlights the complex enzymatic machinery within these marine invertebrates. The detailed experimental protocols for its isolation and characterization provide a solid foundation for further research into this and related compounds. A deeper understanding of the biosynthesis of this compound could pave the way for biotechnological production methods, ensuring a sustainable supply for future drug development endeavors.
References
- 1. Cytotoxic Compounds of Two Demosponges (Aplysina aerophoba and Spongia sp.) from the Aegean Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brominated Compounds from Marine Sponges of the Genus Aplysina and a Compilation of Their 13C NMR Spectral Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fistularin 3 | C31H30Br6N4O11 | CID 10260646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fistularin 3 and 11-ketofistularin 3. Feline leukemia virus active bromotyrosine metabolites from the marine sponge Aplysina archeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Brominated Compounds from Marine Sponges of the Genus Aplysina and a Compilation of Their 13C NMR Spectral Data | Semantic Scholar [semanticscholar.org]
- 13. Stereochemical Determination of Fistularins Isolated from the Marine Sponge Ecionemia acervus and Their Regulatory Effect on Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Isofistularin-3 as a Sensitizing Agent for TRAIL-Induced Apoptosis in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells. However, many tumors exhibit intrinsic or acquired resistance to TRAIL, limiting its therapeutic efficacy. This document provides a detailed technical overview of isofistularin-3, a marine brominated alkaloid, and its role in overcoming TRAIL resistance. This compound, identified as a DNA methyltransferase 1 (DNMT1) inhibitor, triggers G0/G1 cell cycle arrest and endoplasmic reticulum (ER) stress. These actions converge to modulate key apoptosis-regulating proteins, notably upregulating the TRAIL receptor DR5 and downregulating anti-apoptotic proteins like survivin and c-FLIP. This multi-faceted mechanism restores cancer cell sensitivity to TRAIL, leading to a synergistic induction of apoptosis. This guide summarizes the quantitative data, details the experimental methodologies used to elucidate this mechanism, and provides visual representations of the underlying signaling pathways.
Introduction to this compound and TRAIL Resistance
This compound (Iso-3) is a brominated alkaloid derived from the Mediterranean marine sponge Aplysina aerophoba.[1][2] Structurally similar to other bioactive bromotyrosine derivatives, it has demonstrated significant anti-cancer properties, including cytotoxic and cytostatic effects on various cancer cell lines.[1][3]
The TRAIL pathway is a critical component of the body's immune surveillance against tumors.[4] TRAIL induces apoptosis by binding to its death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2), on the cell surface.[4][5] This binding initiates the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8 and the subsequent executioner caspase cascade, culminating in cell death.[5][6] However, cancer cells often develop resistance to TRAIL through various mechanisms, including the downregulation of death receptors or the overexpression of anti-apoptotic proteins like cellular FLICE-like inhibitory protein (c-FLIP), survivin, and members of the Bcl-2 family.[1][6] Overcoming this resistance is a key goal in oncology research. Epigenetic modulators have emerged as a promising class of agents to sensitize resistant cancer cells to TRAIL.[1]
Core Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of DNA methyltransferase 1 (DNMT1).[1][2] Docking analyses have shown that Iso-3 binds within the DNA binding site of the DNMT1 enzyme.[1][2] This inhibition leads to a reduction in DNA methylation, which can reactivate the expression of tumor suppressor genes.
A key target of this epigenetic modulation is the Aryl Hydrocarbon Receptor (AHR), a known tumor suppressor. Treatment with Iso-3 decreases the methylation of CpG sites in the AHR promoter, restoring its mRNA and protein expression.[1]
Beyond its epigenetic activity, Iso-3 exerts potent anti-proliferative effects by inducing a G0/G1 phase cell cycle arrest. This arrest is associated with increased expression of the cell cycle inhibitors p21 and p27 and reduced levels of cyclin E1, PCNA, and c-myc.[1][2] Furthermore, prolonged exposure to Iso-3 can induce autophagy and caspase-dependent apoptosis.[1]
Sensitization to TRAIL-Induced Apoptosis
This compound strongly synergizes with TRAIL to induce apoptosis in otherwise resistant cancer cell lines.[1][2] This sensitization is achieved through a multi-pronged molecular mechanism targeting key nodes in the apoptotic pathway.
Molecular Mechanisms of Sensitization
The sensitization to TRAIL is not due to changes in the expression of Bcl-2 family anti-apoptotic proteins or the X-linked inhibitor of apoptosis protein (XIAP).[1][2] Instead, the mechanism involves:
-
Upregulation of Death Receptor 5 (DR5): this compound triggers ER stress, evidenced by the increased expression of the chaperone protein GRP78.[1][2] This ER stress response leads to increased mRNA expression of CCAAT-enhancer-binding protein homologous protein (CHOP) and, subsequently, DR5.[1] This results in a roughly 30% increase in DR5 surface expression, enhancing the cell's ability to receive the TRAIL death signal, while DR4 levels remain unchanged.[1]
-
Downregulation of Anti-Apoptotic Proteins: Iso-3 treatment leads to a significant reduction in the protein levels of survivin and the long isoform of c-FLIP (c-FLIPL).[1][2] Both survivin and c-FLIP are potent inhibitors of caspase-8 activation.[1] Their depletion lowers the threshold for DISC-mediated caspase-8 activation.
-
Activation of the Extrinsic Apoptotic Pathway: The combination of increased DR5 and decreased inhibitors (survivin, c-FLIPL) allows for efficient activation of caspase-8 upon TRAIL stimulation. This subsequently activates effector caspases like caspase-3, leading to PARP cleavage and apoptosis. The process appears to be independent of the intrinsic (mitochondrial) pathway, as no decrease in pro-caspase 9 levels is observed.[1]
Summary of Quantitative Data
The anti-proliferative and pro-apoptotic effects of this compound, both alone and in combination with TRAIL, have been quantified across various cancer cell lines.
Table 1: Anti-proliferative Activity (GI₅₀) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µM, 72h) |
|---|---|---|
| RAJI | Burkitt's Lymphoma | 9.9 ± 8.6 |
| U-937 | Histiocytic Lymphoma | 11.4 ± 4.5 |
| PC-3 | Prostate Cancer | 12.3 ± 4.2 |
| SH-SY5Y | Neuroblastoma | 13.9 ± 5.9 |
| HeLa | Cervical Cancer | 8.5 ± 0.2 |
Table 2: Synergistic Effects of this compound with TRAIL
| Cell Line | Combination Index (CI) | Interpretation |
|---|---|---|
| RAJI | 0.22 | Strong Synergy |
| U-937 | 0.21 | Strong Synergy |
(CI < 1 indicates synergy. Data sourced from[1][2])
Table 3: Effect of this compound (25 µM, 24h) on Cell Cycle Distribution
| Cell Line | % Change in G0/G1 Population |
|---|---|
| RAJI | +55.0% |
| U-937 | +32.8% |
(Data sourced from[1])
Table 4: Modulation of Key Apoptosis-Related Proteins by this compound
| Protein | Effect | Method of Action |
|---|---|---|
| DR5 | Increased surface expression (~30%) | Induced by ER stress/CHOP pathway |
| Survivin | Decreased protein levels | Post-transcriptional regulation |
| c-FLIPL | Decreased protein levels | Post-transcriptional regulation |
| GRP78 | Increased protein expression | ER stress marker |
| Bcl-2 Family | No change in expression | - |
| XIAP | No change in expression | - |
Experimental Protocols and Methodologies
The findings described were elucidated using a range of standard and advanced cell and molecular biology techniques.
Cell Culture and Treatments
-
Cell Lines: RAJI and U-937 lymphoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment Protocol: For combination studies, cells are pre-treated with specified concentrations of this compound (e.g., 5-15 µM) for 24 hours. Subsequently, recombinant human TRAIL is added for an additional 24 hours before analysis.[1]
Cell Viability and Apoptosis Assays
-
Cell Viability: Cell viability is assessed using the Trypan Blue exclusion assay, where viable cells with intact membranes exclude the dye. Cell numbers are determined using a hemocytometer.
-
Apoptosis Quantification: Apoptosis is quantified by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining. Early apoptotic cells stain positive for Annexin V and negative for PI, while late apoptotic/necrotic cells are positive for both.
-
Nuclear Morphology: Hoechst 33342 and PI staining are used to visualize nuclear condensation and membrane integrity, respectively, via fluorescence microscopy.[1]
Western Blot Analysis
-
Lysate Preparation: Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Electrophoresis and Transfer: Protein concentration is determined (e.g., BCA assay), and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: Membranes are blocked (e.g., with 5% non-fat milk) and incubated with primary antibodies overnight at 4°C. Primary antibodies include those against DR5, survivin, c-FLIP, GRP78, cleaved caspase-3, PARP, and β-actin (as a loading control). Membranes are then washed and incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Flow Cytometry for Surface DR5 Expression
-
Staining: Cells treated with this compound for 48 hours are harvested and washed. They are then incubated with a phycoerythrin (PE)-conjugated anti-DR5 antibody or an isotype control antibody in the dark.
-
Analysis: The fluorescence intensity of the cell population is analyzed using a flow cytometer to quantify the surface expression levels of DR5.[1]
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using a suitable kit (e.g., RNeasy), and cDNA is synthesized using a reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using SYBR Green master mix and specific primers for target genes like CHOP and DR5. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).[1]
Conclusion and Future Directions
This compound effectively sensitizes resistant lymphoma cells to TRAIL-induced apoptosis by acting as a DNMT1 inhibitor. Its mechanism involves the induction of ER stress, leading to the upregulation of DR5, and the concomitant downregulation of the key anti-apoptotic proteins survivin and c-FLIP.[1] This synergistic interaction highlights the potential of using epigenetic modulators in combination therapies to overcome TRAIL resistance in cancer.
For drug development professionals, this compound represents a promising lead compound. Future research should focus on:
-
In Vivo Efficacy: Validating the synergistic effects of Iso-3 and TRAIL in preclinical animal models of cancer.
-
Pharmacokinetics and Safety: Characterizing the ADME (absorption, distribution, metabolism, and excretion) properties and toxicology profile of Iso-3.
-
Structural Optimization: Designing and synthesizing Iso-3 analogs to improve potency, selectivity, and drug-like properties.
-
Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to this combination therapy.
The multifaceted mechanism of this compound makes it a compelling candidate for further investigation as an adjunct to TRAIL-based cancer therapies.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. TRAIL stabilization and cancer cell sensitization to its pro-apoptotic activity achieved through genetic fusion with arginine deiminase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chemical sensitization and regulation of TRAIL-induced apoptosis in a panel of B-lymphocytic leukaemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ecological Significance of Isofistularin-3 in Marine Sponges: A Technical Whitepaper
For Immediate Release
This technical guide provides an in-depth analysis of the ecological functions of Isofistularin-3, a brominated alkaloid derived from marine sponges of the genus Aplysina. Primarily geared towards researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on this compound's role in chemical defense, its potential involvement in anti-fouling and allelopathic interactions, and the experimental methodologies used to elucidate these functions.
Executive Summary
Marine sponges, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical compounds to navigate the challenges of their environment. Among these, this compound, a brominated isoxazoline (B3343090) alkaloid, has been identified as a key metabolite in sponges such as Aplysina aerophoba and Aplysina cavernicola.[1][2] This whitepaper explores the multifaceted ecological roles of this compound, with a primary focus on its well-documented function as a potent feeding deterrent. Furthermore, it delves into the concept of an activated chemical defense system where this compound acts as a precursor to other bioactive molecules. While direct evidence is still emerging, the potential anti-fouling and allelopathic properties of this compound are also discussed, drawing inferences from studies on related sponge extracts. Detailed experimental protocols and quantitative data are presented to provide a comprehensive resource for the scientific community.
Chemical Defense: A Primary Ecological Role
The most extensively documented ecological function of this compound is its role in defending the sponge from predation. Sponges of the genus Aplysina can accumulate a remarkable concentration of brominated alkaloids, including this compound, which can constitute up to 10% of their dry weight.[1][2]
Feeding Deterrence
Bioassay-guided fractionation of crude extracts from Aplysina species has unequivocally identified this compound as a major feeding deterrent.[1][2] Laboratory-based feeding experiments utilizing the polyphagous Mediterranean fish, Blennius sphinx, have demonstrated that this compound, when incorporated into artificial fish food at its natural concentrations, significantly reduces consumption by the fish.[1][2] This strong deterrent effect is a crucial survival mechanism for these sessile organisms, protecting them from predatory reef fish.
Table 1: Quantitative Data on this compound Concentration in Aplysina aerophoba
| Parameter | Concentration (mg/g dry mass) | Sponge Tissue Location | Geographic Location/Season | Reference |
| Concentration | Varies significantly | Ectosome | Summer (higher concentration) | [3] |
| Concentration | Varies significantly | Choanosome | No clear seasonal pattern | [3] |
| Concentration | ~1.5 - 3.5 | Ectosome | Cap de Creus (Summer) | [3] |
| Concentration | ~1.0 - 2.5 | Ectosome | Cap de Creus (Winter) | [3] |
| Concentration | Significantly different between regions | Not specified | Tenerife vs. Cap de Creus | [4] |
Activated Chemical Defense: A Two-Fold Strategy
The defensive strategy of Aplysina sponges is not limited to the constitutive presence of feeding deterrents. Upon tissue injury, a rapid bioconversion process is initiated, transforming this compound and other isoxazoline precursors into different, more potently antimicrobial compounds.
This enzymatic conversion yields aeroplysinin-1 and dienone.[1][5] While this compound and its fellow precursors are effective against larger predators, aeroplysinin-1 and dienone are thought to protect the wounded sponge tissue from invasion by pathogenic bacteria.[1][5] Interestingly, these conversion products show little to no feeding deterrent activity, highlighting a specialized and efficient dual-defense mechanism.[1][2]
Potential Ecological Roles: Anti-fouling and Allelopathy
While the role of this compound in chemical defense is well-established, its involvement in other ecological interactions, such as preventing the settlement of fouling organisms (anti-fouling) and inhibiting the growth of competitors (allelopathy), is less clear but highly probable.
Anti-fouling Activity
Biofouling, the accumulation of microorganisms, algae, and invertebrates on submerged surfaces, is a significant challenge for sessile marine organisms. Sponges are known to produce compounds that deter the settlement and growth of fouling organisms. While crude extracts from various sponges, including those from the genus Ircinia, have demonstrated significant anti-fouling activity, specific studies on purified this compound are lacking. However, the known cytotoxicity of this compound against various cell lines suggests it may possess broad-spectrum activity that could contribute to an anti-fouling defense.[6]
Allelopathy
Competition for space is a major driver of ecological interactions on coral reefs and other benthic environments. Sponges are known to engage in chemical warfare with neighboring organisms, including other sponges and corals. Extracts from Aplysina cauliformis, a species also known to produce brominated alkaloids, have been shown to inhibit the growth of competing sponges. Although direct experimental evidence is needed, it is plausible that this compound, as a major secondary metabolite, is released into the immediate environment and contributes to the allelopathic capabilities of Aplysina sponges, helping them to secure and maintain their living space.
Experimental Protocols
Isolation and Purification of this compound
A common procedure for the isolation of this compound from Aplysina species involves the following steps:
-
Extraction: The sponge material is typically lyophilized (freeze-dried) and then extracted with a polar solvent such as ethanol (B145695) or methanol.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, butanol) to separate compounds based on their polarity.
-
Chromatographic Separation: The fractions containing the brominated alkaloids are further purified using a combination of chromatographic techniques. This often includes:
-
Silica Gel Column Chromatography: For initial separation based on polarity.
-
Sephadex LH-20 Column Chromatography: For size-exclusion separation.
-
High-Performance Liquid Chromatography (HPLC): Typically reversed-phase HPLC (RP-HPLC) with a C18 column is used for the final purification of this compound.
-
Feeding Deterrence Bioassay
The feeding deterrence of this compound is typically assessed using a choice feeding experiment with a generalist predator. The following protocol provides a general outline:
-
Preparation of Artificial Food: A homogenous artificial food is prepared, usually with a gelatin or agar (B569324) base, containing standard fish food components.
-
Incorporation of Test Compound: The food is divided into two batches. The experimental batch has this compound incorporated at a concentration that mimics its natural concentration in the sponge tissue. The control batch contains only the solvent used to dissolve the compound.
-
Feeding Experiment: The predator (e.g., Blennius sphinx) is presented with an equal amount of the control and experimental food. The amount of each food type consumed over a specific period is recorded.
-
Data Analysis: Statistical analysis is performed to determine if there is a significant difference in the consumption of the control and experimental food, which would indicate a deterrent effect.
Conclusion and Future Directions
This compound is a pivotal secondary metabolite in the ecological strategy of Aplysina sponges. Its primary and well-substantiated role is as a potent chemical defense against predators. The activated defense mechanism, where it serves as a precursor to antimicrobial compounds, further underscores its importance for sponge survival.
While the involvement of this compound in anti-fouling and allelopathic interactions is strongly suggested by its cytotoxic properties and the known activities of related sponge extracts, further research is required to definitively establish these functions. Future studies should focus on conducting bioassays with purified this compound to quantify its effects on the settlement of common fouling organisms and its impact on the growth of competing benthic species. A deeper understanding of the biosynthesis and regulation of this compound production in response to various environmental cues will also provide valuable insights into the chemical ecology of these fascinating marine invertebrates. The continued exploration of the ecological roles of this compound not only enhances our knowledge of marine chemical ecology but may also unveil new avenues for the development of novel, ecologically-inspired pharmaceuticals and antifouling agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoquinolinequinone Derivatives from a Marine Sponge (Haliclona sp.) Regulate Inflammation in In Vitro System of Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Compounds of Two Demosponges (Aplysina aerophoba and Spongia sp.) from the Aegean Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Preliminary In Vivo Toxicity Profile of Isofistularin-3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isofistularin-3, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has garnered interest as a potential anti-cancer agent due to its activity as a DNA methyltransferase (DNMT) 1 inhibitor.[1][2] As with any potential therapeutic compound, understanding its toxicity profile is critical for further development. This technical guide synthesizes the currently available preliminary in vivo toxicity data for this compound. To date, published research has focused on acute toxicity in a non-mammalian model system, with no comprehensive data on sub-acute toxicity, or detailed hematological, biochemical, or histopathological effects in mammalian models yet available. This document presents the existing data, details the experimental protocol used, and outlines the compound's proposed mechanism of action to provide a foundational understanding for the research community.
Introduction
This compound is a marine natural product that has been identified as a novel inhibitor of DNMT1, an enzyme often dysregulated in cancer.[1][2] By inhibiting DNMT1, this compound can induce cell cycle arrest, autophagy, and sensitize cancer cells to apoptosis-inducing ligands like TRAIL.[1][2] While its anti-neoplastic properties are promising, the preclinical safety evaluation is in its nascent stages. This guide serves to consolidate the public-domain information regarding the in vivo toxicity of this compound to inform future preclinical development and highlight areas where further research is critically needed.
Acute Toxicity Studies
The only available in vivo toxicity data for this compound comes from an acute toxicity study conducted in a zebrafish (Danio rerio) embryo model.[1] Zebrafish are a common model organism for initial toxicity screening due to their rapid development and genetic homology with mammals.
Experimental Protocol: Acute Toxicity in Zebrafish Embryos
Objective: To assess the acute toxicity of this compound on the development of zebrafish embryos.[1]
Animal Model: Zebrafish (Danio rerio) embryos.
Test Compound: this compound (Iso-3), dissolved in an appropriate vehicle.
Administration: Embryos were treated with varying concentrations of this compound for 24 hours.[1]
Parameters Observed:
-
Morphological Defects: Embryos were visually inspected for any developmental abnormalities.[1]
-
Mortality: The number of dead embryos was quantified after the 24-hour treatment period.[1]
Controls:
-
Vehicle Control: Embryos treated with the solvent used to dissolve this compound.
-
Positive Control: Ethanol (3%) was used as a known toxicant to validate the experimental system.[1]
Data Presentation
The results of the acute toxicity study in zebrafish are qualitative. No quantitative data for parameters such as an LD50 (median lethal dose) value has been published.
| Parameter | Observation | Concentration | Duration | Source |
| Mortality | No occurrence of dead embryos | Up to the highest concentration tested | 24 hours | [1] |
| Morphology | No morphological defects observed | Up to the highest concentration tested | 24 hours | [1] |
Sub-Acute and Chronic Toxicity Data
As of the date of this document, there are no published studies on the sub-acute or chronic in vivo toxicity of this compound in any animal model. Key toxicological endpoints that remain to be investigated include:
-
Effects of repeated dosing on body weight, food and water consumption.
-
Hematological analysis (e.g., complete blood count).
-
Serum biochemical analysis (e.g., liver and kidney function markers).
-
Gross necropsy and histopathological examination of major organs.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the acute toxicity assessment of this compound in the zebrafish model.
Proposed Mechanism of Action
To provide context for potential on-target and off-target effects, the following diagram illustrates the proposed signaling pathway for this compound's anti-cancer activity.
Discussion and Future Directions
The available data indicates that this compound does not exhibit acute toxicity in a zebrafish model, suggesting a potentially wide therapeutic window.[1] This is a positive initial finding for a compound being considered for anti-cancer therapy. However, the lack of data in mammalian systems represents a significant knowledge gap.
For the progression of this compound as a drug candidate, the following studies are essential:
-
Acute Toxicity in Rodents: Determination of the maximum tolerated dose (MTD) and LD50 in at least two mammalian species (e.g., mice and rats) is a standard regulatory requirement.
-
Sub-Acute Toxicity Studies: Repeated-dose studies (e.g., 28-day) in rodents are necessary to identify potential target organs of toxicity and to establish a No-Observed-Adverse-Effect-Level (NOAEL).
-
Pharmacokinetics and ADME: Understanding the absorption, distribution, metabolism, and excretion of this compound is crucial to correlate exposure with potential toxicity.
-
Safety Pharmacology: Studies to assess the effects of this compound on vital functions (cardiovascular, respiratory, and central nervous systems) are required before clinical trials.
Conclusion
The preliminary in vivo toxicity assessment of this compound is limited to a single acute study in zebrafish embryos, which did not reveal any overt toxicity.[1] While encouraging, this data is insufficient to make a comprehensive safety assessment. Rigorous toxicological evaluation in mammalian models, following established regulatory guidelines, is a critical next step to determine the viability of this compound as a clinical candidate. This guide serves as a summary of the current, limited knowledge and a call for further, more detailed preclinical safety studies.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Isofistularin-3 Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the marine-derived bromotyrosine alkaloid, isofistularin-3 (B1198176), and its structural analogs and derivatives. The document delves into their mechanism of action, biological activities, and available quantitative data, with a focus on their potential as anticancer agents. Detailed experimental protocols for key biological assays are provided, along with visualizations of relevant signaling pathways and workflows to facilitate understanding and further research in this area.
Core Compound: this compound
This compound is a brominated alkaloid isolated from the marine sponge Aplysina aerophoba.[1] It has garnered significant interest in the scientific community due to its potent cytotoxic and cytostatic effects against various cancer cell lines.[1][2]
Mechanism of Action:
The primary mechanism of action of this compound is the inhibition of DNA methyltransferase 1 (DNMT1).[1][2][3][4][5] It acts as a direct, DNA-competitive inhibitor of DNMT1, with an in vitro IC50 of 13.5 ± 5.4 μM.[1][3] This inhibition of DNMT1 leads to the demethylation of DNA, which can result in the re-expression of tumor suppressor genes that have been silenced by hypermethylation. One such gene that is re-expressed upon this compound treatment is the aryl hydrocarbon receptor (AHR), which has known tumor-suppressive functions.[1]
The biological effects of this compound extend beyond DNMT1 inhibition and include:
-
Cell Cycle Arrest: this compound induces a G0/G1 phase cell cycle arrest in cancer cells.[1] This is accompanied by an increase in the expression of p21 and p27, and a reduction in cyclin E1, PCNA, and c-myc levels.[4]
-
Induction of Apoptosis: The compound can trigger both caspase-dependent and -independent apoptosis in cancer cells, particularly after prolonged treatment.[1]
-
Autophagy: this compound treatment leads to morphological changes in cancer cells characteristic of autophagy.[1]
-
Sensitization to TRAIL-induced Apoptosis: It sensitizes cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a promising anticancer agent.[1][4]
Structural Analogs and Derivatives
Several structural analogs of this compound have been isolated from marine sponges or synthesized to explore their structure-activity relationships.
-
Fistularin-3: A structural isomer of this compound, it has also demonstrated cytostatic effects against hematological cancer cell lines.[1] It has shown to be more active than its derivative, 11-deoxyfistularin-3, in repressing the cell cycle and inducing apoptosis.[5]
-
11-Deoxyfistularin-3: A derivative of fistularin-3, it is less effective in its antiproliferative and pro-apoptotic activities compared to fistularin-3.[5]
-
Aerothionin: This analog exhibits lower DNMT1 inhibitory activity compared to this compound.[1]
-
Bisoxazolidinone: This derivative, which lacks the brominated side arms of this compound, is inactive as a DNMT1 inhibitor.[1] This highlights the critical role of the brominated aromatic moieties for the biological activity.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its analogs.
Table 1: In Vitro DNMT1 Inhibitory Activity
| Compound | IC50 (µM) | Source |
| This compound | 13.5 ± 5.4 | [1][3] |
| Aerothionin | Lower activity than this compound | [1] |
| Bisoxazolidinone | Inactive | [1] |
Table 2: In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Source |
| RAJI | Burkitt's Lymphoma | 7.3 ± 1.5 | [1] |
| U-937 | Histiocytic Lymphoma | 8.1 ± 1.2 | [1] |
| JURKAT | Acute T-cell Leukemia | 14.8 ± 3.2 | [1] |
| K-562 | Chronic Myelogenous Leukemia | 12.5 ± 2.1 | [1] |
| PC-3 | Prostate Cancer | 11.4 ± 1.9 | [1] |
| HeLa | Cervical Cancer | 8.5 ± 0.2 | [2] |
Table 3: In Vitro Cytotoxicity of Fistularin-3 and its Derivative
| Compound | Cell Line | IC50 (µM) | Source |
| Fistularin-3 | Jurkat E6.1 | 7.39 | [5] |
| Fistularin-3 | U937 | 8.10 | [5] |
| 11-Deoxyfistularin-3 | Jurkat E6.1 / U937 | Less effective than Fistularin-3 | [5] |
Experimental Protocols
4.1. In Vitro DNMT1 Activity/Inhibition Assay
This protocol is adapted from the methods described for the characterization of this compound.[1]
-
Principle: This assay measures the activity of purified DNMT1 enzyme by quantifying the transfer of methyl groups from the co-factor S-adenosylmethionine (SAM) to a DNA substrate. The inhibition of this activity by a test compound is then determined.
-
Materials:
-
Purified recombinant human DNMT1 enzyme
-
DNMT1 assay buffer
-
SAM (S-adenosylmethionine)
-
DNA substrate (e.g., poly(dI-dC))
-
Test compounds (this compound and analogs)
-
Positive control inhibitor (e.g., EGCG or SAH)
-
Detection system (e.g., ELISA-based colorimetric or fluorometric detection of methylated DNA)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a microplate, add the purified DNMT1 enzyme to each well.
-
Add the diluted test compounds or controls to the respective wells.
-
Initiate the methylation reaction by adding the DNA substrate and SAM to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 2 hours).
-
Stop the reaction according to the detection kit's instructions.
-
Follow the manufacturer's protocol for the detection of DNA methylation. This typically involves capturing the methylated DNA and using a specific antibody to detect the 5-methylcytosine, followed by a secondary antibody conjugated to a reporter enzyme for signal generation.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of DNMT1 inhibition for each compound concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
4.2. Cell Proliferation Assay (MTT or Trypan Blue Exclusion)
-
Principle: To assess the effect of the compounds on the proliferation and viability of cancer cells.
-
Materials:
-
Cancer cell lines (e.g., RAJI, U-937)
-
Complete cell culture medium
-
Test compounds
-
MTT reagent or Trypan Blue solution
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader (for MTT) or hemocytometer and microscope (for Trypan Blue)
-
-
Procedure (Trypan Blue):
-
Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for different time points (e.g., 24, 48, 72 hours).
-
Harvest the cells by trypsinization (for adherent cells) or gentle scraping.
-
Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
Calculate the percentage of viable cells and the total cell number for each treatment condition.
-
4.3. Cell Cycle Analysis by Flow Cytometry
-
Principle: To determine the effect of the compounds on the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compounds for a specified duration (e.g., 24 hours).
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in a solution containing RNase A to degrade RNA.
-
Add the PI staining solution to stain the cellular DNA.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
4.4. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) and membrane integrity.
-
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC (or another fluorophore)
-
Propidium iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate the cell populations:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key pathways and workflows related to this compound's activity.
Caption: this compound inhibits DNMT1, reducing DNA methylation and reactivating tumor suppressor genes like AHR.
Caption: this compound induces G0/G1 cell cycle arrest by modulating key cell cycle regulatory proteins.
Caption: A stepwise workflow for determining the in vitro DNMT1 inhibitory activity of this compound analogs.
Conclusion and Future Directions
This compound and its structural analogs represent a promising class of marine-derived compounds with significant potential for anticancer drug development. Their ability to inhibit DNMT1 and modulate key cellular processes such as cell cycle progression and apoptosis provides a strong rationale for further investigation.
Future research should focus on:
-
Total Synthesis: The development of an efficient total synthesis for this compound and a wider range of its analogs will be crucial for detailed structure-activity relationship (SAR) studies and preclinical development.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structural requirements for potent and selective DNMT1 inhibition and cytotoxicity is needed. This will involve the synthesis and evaluation of a diverse library of analogs with modifications to the brominated aromatic rings, the central linker, and the terminal moieties.
-
In Vivo Efficacy: Preclinical studies in relevant animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of the most promising candidates.
-
Combination Therapies: Further investigation into the synergistic effects of this compound analogs with other anticancer agents, such as TRAIL, could lead to more effective treatment strategies.
This technical guide serves as a foundational resource for researchers embarking on the exploration of this compound and its derivatives, with the ultimate goal of translating these fascinating marine natural products into novel cancer therapeutics.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
Isofistularin-3: A Marine-Derived DNMT1 Inhibitor with Potential Anti-Metastatic Activity
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Isofistularin-3, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has emerged as a compound of interest in oncology research. While direct evidence for its anti-metastatic potential is limited and one study indicates negligible effects on pro-metastatic properties in pheochromocytoma cells, its established mechanism as a DNA methyltransferase 1 (DNMT1) inhibitor presents a compelling rationale for its potential role in mitigating cancer metastasis.[1][2] This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its mechanism of action, quantitative data from pre-clinical studies, detailed experimental protocols, and the signaling pathways it modulates.
Core Mechanism of Action: DNMT1 Inhibition
This compound has been identified as a novel inhibitor of DNMT1, a key enzyme responsible for maintaining DNA methylation patterns during cell division.[3][4] In cancer, aberrant hypermethylation of tumor suppressor genes, mediated by DNMT1, leads to their silencing and contributes to tumorigenesis and metastasis. By inhibiting DNMT1, this compound can lead to the re-expression of these silenced genes, thereby exerting its anti-cancer effects.[3][4]
Key Molecular Effects:
-
DNA Demethylation: this compound has been shown to decrease the methylation of CpG sites in the promoter regions of tumor suppressor genes, such as the aryl hydrocarbon receptor (AHR), leading to their re-expression.[3]
-
Cell Cycle Arrest: The compound induces a G0/G1 cell cycle arrest in cancer cells.[4] This is associated with the increased expression of cell cycle inhibitors p21 and p27, and the reduced expression of cyclin E1, PCNA, and c-myc.[3][4]
-
Induction of Autophagy: this compound treatment leads to morphological changes characteristic of autophagy and an increase in the conversion of LC3-I to LC3-II, a key marker of autophagosome formation.[3][4]
-
Sensitization to Apoptosis: this compound synergizes with TRAIL (tumor-necrosis-factor related apoptosis inducing ligand) to induce apoptosis in cancer cells.[4][5]
Quantitative Data on the Bioactivity of this compound
The following tables summarize the key quantitative data from in vitro studies on the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| DNMT1 Inhibition (IC50) | Purified Enzyme | 13.5 ± 5.4 µM | [3] |
| Cytotoxicity (IC50) | HeLa | 8.5 ± 0.2 µM | [1] |
| Synergism with TRAIL (Combination Index) | RAJI | 0.22 | [4][5] |
| Synergism with TRAIL (Combination Index) | U-937 | 0.21 | [4][5] |
Table 2: Effect of this compound on Gene Expression in RAJI Cells (72h treatment with 25 µM)
| Gene | Fold Change in mRNA Expression | Reference |
| AHR | 5.1-fold increase | [3] |
| p21 | 3.3-fold increase | [3] |
| p27 | 3.8-fold increase | [3] |
| PCNA | 3.6-fold decrease | [3] |
| Cyclin E1 | 1.6-fold decrease | [3] |
| c-myc | 5.1-fold decrease | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-cancer effects of this compound.
In Vitro DNMT1 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the DNMT1 enzyme.
Materials:
-
Purified recombinant human DNMT1 enzyme
-
S-adenosyl-L-[methyl-3H]-methionine
-
DNA substrate (e.g., poly(dI-dC))
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 1 mM EDTA, 1 mM DTT)
-
Scintillation cocktail and counter
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, DNA substrate, and S-adenosyl-L-[methyl-3H]-methionine.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Initiate the reaction by adding the purified DNMT1 enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by placing the reaction tubes on ice.
-
Spot the reaction mixture onto DE81 filter paper discs.
-
Wash the filter paper discs with 0.5 M phosphate (B84403) buffer (pH 7.0) to remove unincorporated S-adenosyl-L-[methyl-3H]-methionine.
-
Dry the filter paper discs and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, RAJI, U-937)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins in cells treated with this compound.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p21, p27, LC3) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow.
Caption: this compound signaling pathway.
Caption: Western blot experimental workflow.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of anti-cancer therapeutics. Its role as a DNMT1 inhibitor provides a strong rationale for its potential to reverse epigenetic silencing of tumor suppressor genes, which is a key driver of metastasis. While direct evidence for its anti-metastatic activity is currently limited, future research should focus on evaluating the effects of this compound in preclinical models of metastasis, including cell migration and invasion assays, as well as in vivo animal models. Elucidating the full spectrum of its anti-cancer activities will be crucial for its potential translation into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Tumorigenic and Anti-Metastatic Activity of the Sponge-Derived Marine Drugs Aeroplysinin-1 and this compound against Pheochromocytoma In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Purification of Isofistularin-3 from Aplysina aerophoba
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isofistularin-3 (B1198176) is a brominated tyrosine alkaloid isolated from the marine sponge Aplysina aerophoba. It has garnered significant interest within the scientific community due to its potent biological activities, including cytotoxic and DNA demethylating properties, making it a promising candidate for further investigation in drug discovery and development.[1][2] This document provides a detailed protocol for the extraction, fractionation, and purification of this compound from Aplysina aerophoba, based on established methodologies.[3][4][5]
Data Presentation
Table 1: Summary of Extraction and Fractionation Yields
| Step | Input Material | Solvents/Mobile Phase | Output | Mass (g) |
| Extraction | Aplysina aerophoba | 96% Ethanol | Crude Ethanolic Extract | 89 |
| Liquid-Liquid Partitioning | Ethanolic Extract (89 g) | Petroleum Ether, Ethyl Acetate (B1210297), n-Butanol, Water | Petroleum Ether Fraction | 6.2 |
| Ethyl Acetate Fraction | 14.0 | |||
| n-Butanol Fraction | 8.7 | |||
| Water Fraction | 58.0 | |||
| Fraction Combination | PE, EtOAc, and BuOH fractions | - | Combined Organic Fractions | 28.9 |
Note: The water fraction was discarded as HPLC analysis indicated the brominated compounds of interest were present in the other fractions.[3]
Experimental Protocols
Biological Material Collection and Preparation
-
Collection: Specimens of Aplysina aerophoba are collected from their marine habitat.
-
Preparation: The collected sponge material (approximately 1 kg) is cleaned of any foreign material and prepared for extraction.
Extraction
-
The prepared Aplysina aerophoba (approximately 1 kg) is subjected to extraction with 96% ethanol.
-
Extraction is performed five times in an ultrasonic bath (e.g., Bandelin Sonorex 35 KHz) for 15 minutes for each cycle to ensure thorough extraction of secondary metabolites.[3][5]
-
The ethanolic extracts are combined to yield the crude extract.
Liquid-Liquid Partitioning
-
The crude ethanolic extract (89 g) is partitioned successively between petroleum ether (PE), ethyl acetate (EtOAc), n-butanol (BuOH), and water (H₂O).
-
Each solvent partitioning step is repeated three times using 500 mL of the respective solvent.[3]
-
High-performance liquid chromatography (HPLC) analysis is recommended for each fraction to identify the presence of brominated compounds.
-
Based on analysis, the petroleum ether, ethyl acetate, and n-butanol fractions, which contain the brominated compounds, are combined for further fractionation.[3] The aqueous fraction is typically discarded.
Chromatographic Purification
The combined organic fractions are subjected to a series of chromatographic steps to isolate this compound.
a) Silica (B1680970) Gel Column Chromatography:
-
The combined organic fractions are loaded onto a silica gel column.
-
The column is eluted with a gradient solvent system of petroleum ether, ethyl acetate, and methanol, starting from 100% petroleum ether and gradually increasing the polarity to 100% ethyl acetate and then to 100% methanol.[3][4]
-
This step results in the separation of the extract into multiple subfractions.
b) Size Exclusion Chromatography (Sephadex LH-20):
-
Fractions containing the compounds of interest from the silica gel chromatography are further purified using a Sephadex LH-20 column.
-
A common eluent for this step is a mixture of dichloromethane (B109758) and acetone (B3395972) (e.g., 85:15 v/v).[3]
c) Semi-preparative High-Performance Liquid Chromatography (HPLC):
-
The final purification step involves semi-preparative HPLC to isolate pure this compound.
-
A C18 column is typically used for this separation.
-
The mobile phase can consist of a gradient of acetonitrile (B52724) and water containing 0.1% formic acid.[3][5]
-
Fractions are collected and the purity of this compound is confirmed using analytical techniques such as NMR and HRMS.
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Compounds of Two Demosponges (Aplysina aerophoba and Spongia sp.) from the Aegean Sea [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Compounds of Two Demosponges (Aplysina aerophoba and Spongia sp.) from the Aegean Sea - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro DNMT1 Inhibition Assay Using Isofistularin-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for an in vitro assay to test the inhibitory activity of Isofistularin-3 on DNA Methyltransferase 1 (DNMT1). This compound, a marine brominated alkaloid, has been identified as a direct, DNA-competitive inhibitor of DNMT1.[1][2] This document outlines the necessary reagents, equipment, and step-by-step procedures to quantify the inhibitory effect of this compound on DNMT1 enzymatic activity.
Quantitative Data Summary
The following table summarizes the reported quantitative data for this compound's inhibition of DNMT1.
| Compound | Target | IC50 | Inhibition Type | Source |
| This compound | DNMT1 | 13.5 ± 5.4 μM | DNA-competitive | [1][3] |
Experimental Protocols
This protocol is adapted from commercially available colorimetric DNMT1 inhibitor screening assay kits and tailored for the evaluation of this compound.
Principle of the Assay
The assay measures the activity of DNMT1 by quantifying the methylation of a DNA substrate coated on a microplate. A specific antibody recognizes the 5-methylcytosine (B146107) on the DNA, and a secondary HRP-labeled antibody provides a colorimetric signal that is inversely proportional to the DNMT1 inhibition.
Materials and Reagents
-
Purified recombinant human DNMT1 enzyme
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
DNMT1 Assay Buffer
-
S-adenosylmethionine (SAM or Adomet)
-
10X Wash Buffer
-
Capture Antibody (Anti-5-methylcytosine)
-
Detection Antibody (Secondary HRP-labeled)
-
Enhancer Solution
-
Developing Solution
-
Stop Solution
-
96-well microplate pre-coated with a cytosine-rich DNA substrate
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro DNMT1 inhibition assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare 1X Wash Buffer by diluting the 10X stock with distilled water.
-
Prepare working solutions of this compound by serial dilution in DNMT Assay Buffer. Ensure the final solvent concentration is minimal and consistent across all wells.
-
Thaw S-adenosylmethionine (SAM) on ice and dilute it with DNMT Assay Buffer as recommended by the assay kit manufacturer.
-
Thaw the purified DNMT1 enzyme on ice and dilute to the desired concentration in DNMT Assay Buffer.
-
-
Assay Procedure:
-
Determine the number of wells required and rehydrate them with 150 µL of 1X Wash Buffer for 15 minutes at room temperature. Remove the liquid by tapping the plate on a paper towel.[4]
-
Set up blank, untreated control, and inhibitor wells in duplicate.
-
Blank Wells: Add DNMT Assay Buffer and diluted SAM.
-
Untreated Control Wells: Add DNMT Assay Buffer, diluted SAM, and diluted DNMT1 enzyme.
-
Inhibitor Wells: Add DNMT Assay Buffer, diluted SAM, diluted DNMT1 enzyme, and the desired concentration of this compound.
-
-
Mix the contents of the wells and incubate the plate at 37°C for 60-90 minutes.
-
-
Detection:
-
Wash each well three times with 150 µL of 1X Wash Buffer.
-
Dilute the Capture Antibody in 1X Wash Buffer and add 50 µL to each well. Incubate for 60 minutes at room temperature on an orbital shaker.
-
Wash each well five times with 150 µL of 1X Wash Buffer.
-
Dilute the Detection Antibody in 1X Wash Buffer and add 50 µL to each well. Incubate for 30 minutes at room temperature.[4]
-
Wash each well four times with 150 µL of 1X Wash Buffer.
-
Add 100 µL of Developing Solution to each well and incubate for 2-10 minutes at room temperature, protected from light. Monitor for color development (blue).
-
Add 50 µL of Stop Solution to each well to stop the reaction. The color will change to yellow.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculate the percentage of DNMT1 inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (OD_inhibitor - OD_blank) / (OD_control - OD_blank)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.
-
Signaling Pathway of this compound Action
This compound acts as a DNMT1 inhibitor, which leads to a decrease in DNA methylation. This can result in the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest.
Caption: Proposed signaling pathway of this compound's inhibitory action on DNMT1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
Laboratory Synthesis of Isofistularin-3: A Review of a TBD Path
Despite extensive investigation into its potent biological activities, a laboratory synthesis for the marine-derived brominated alkaloid, Isofistularin-3, has not been reported in publicly available scientific literature. Current research has predominantly focused on its isolation from marine sponges, particularly of the Aplysina genus, and the characterization of its promising anticancer and epigenetic modulatory properties.
This compound, a complex dimeric molecule, presents a significant synthetic challenge due to its multiple stereocenters and unique spiroisoxazoline moieties. While the synthesis of related, simpler bromotyrosine-derived natural products has been achieved, a total synthesis of this compound remains an unmet scientific goal. This document outlines the current state of knowledge regarding this compound and highlights the absence of a synthetic protocol.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for any future synthetic endeavors and for its application in biological research.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₀Br₆N₄O₁₁ | [1][] |
| Molecular Weight | 1114.0 g/mol | [1][] |
| CAS Number | 87099-50-1 | [1] |
| IUPAC Name | (5S,6R)-7,9-dibromo-N-[3-[2,6-dibromo-4-[2-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide | [1][] |
| InChI Key | TURTULDFIIAPTC-CJQKJACMSA-N | [] |
| SMILES | COC1=C(C(C2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br | [] |
Biological Activity and Mechanism of Action
This compound has garnered significant interest for its potential as a therapeutic agent. It has been identified as a direct, DNA-competitive inhibitor of DNA methyltransferase 1 (DNMT1) with an IC₅₀ of 13.5 μM.[] This inhibition of DNMT1, a key enzyme in epigenetic regulation, leads to the demethylation of DNA and subsequent re-expression of tumor suppressor genes.
The proposed mechanism of action involves this compound binding to the DNA interacting pocket of DNMT1.[3] This interaction prevents the enzyme from methylating DNA, leading to a cascade of downstream effects that are beneficial in a cancer context.
Below is a simplified representation of the signaling pathway affected by this compound.
Figure 1. Simplified signaling pathway of this compound's effect on cancer cells.
Challenges and Future Directions in Synthesis
The total synthesis of this compound presents several formidable challenges:
-
Stereochemistry: The molecule contains multiple chiral centers, and their precise spatial arrangement is critical for its biological activity.
-
Spiroisoxazoline Core: The formation of the two spiroisoxazoline rings is a complex synthetic step that requires careful planning and execution.
-
Bromination: The regioselective introduction of six bromine atoms onto the aromatic rings is another significant hurdle.
-
Dimerization: The connection of the two monomeric units via an ether linkage adds to the complexity of the final steps of any proposed synthesis.
The development of a robust and efficient total synthesis of this compound would be a landmark achievement in organic chemistry. It would not only provide a renewable source of this valuable compound for further biological and clinical studies but also open avenues for the synthesis of novel analogs with potentially improved therapeutic properties.
Experimental Protocols: A Note on Unavailability
As no laboratory synthesis of this compound has been published, this section cannot provide detailed experimental protocols. Researchers interested in this molecule currently rely on its isolation from natural sources. The general workflow for such an isolation is depicted below.
Figure 2. General workflow for the isolation of this compound from marine sponges.
References
- 1. This compound | C31H30Br6N4O11 | CID 159041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Isofistularin-3 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isofistularin-3 is a brominated alkaloid derived from marine sponges, notably of the genus Aplysina.[1] As a member of a class of marine natural products with diverse biological activities, this compound has emerged as a compound of interest in oncology research. This interest stems from its demonstrated cytotoxic and anti-proliferative effects against a range of cancer cell lines.[1][2]
The primary mechanism of action for this compound is the inhibition of DNA methyltransferase 1 (DNMT1).[2][3] DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns during cell division. Its overexpression is a common feature in many cancers, leading to the hypermethylation and silencing of tumor suppressor genes. By inhibiting DNMT1, this compound can lead to the re-expression of these silenced genes, triggering downstream anti-cancer effects. These effects include the induction of cell cycle arrest, autophagy, and apoptosis, making this compound a promising candidate for further investigation as a potential therapeutic agent.
These application notes provide detailed protocols for commonly used cell-based assays to evaluate the cytotoxic effects of this compound. The included methodologies for MTT, Lactate (B86563) Dehydrogenase (LDH), Annexin V-FITC/PI, and colony formation assays are essential tools for characterizing the compound's potency and mechanism of cell death induction.
Data Presentation: Cytotoxicity of this compound
The following tables summarize the reported cytotoxic activity of this compound against various cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Assay Duration (h) | Reference |
| RAJI | Burkitt's Lymphoma | 9.9 ± 8.6 | 72 | [3] |
| U-937 | Histiocytic Lymphoma | 11.2 ± 7.9 | 72 | [3] |
| JURKAT | T-cell Leukemia | 12.3 ± 8.2 | 72 | [3] |
| PC-3 | Prostate Cancer | 18.2 ± 11.5 | 72 | [3] |
| SH-SY-5Y | Neuroblastoma | 21.4 ± 13.9 | 72 | [3] |
| HeLa | Cervical Cancer | 8.5 ± 0.2 | Not Specified | |
| MPC | Mouse Pheochromocytoma | ~43-44 (Normoxia) | 24 | |
| MTT | Mouse Pheochromocytoma | ~43-44 (Normoxia) | 24 |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well clear, flat-bottom tissue culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well and pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (low serum recommended to reduce background)
-
LDH assay kit (containing substrate, cofactor, and diaphorase)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well clear, flat-bottom plates
-
Multichannel pipette
-
Plate reader (490 nm)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.
-
Background Control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired treatment duration at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at 490 nm.
-
Data Analysis: Subtract the background control absorbance from all other readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a DNA-binding dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
Colony Formation Assay (Soft Agar (B569324) Assay)
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a hallmark of tumorigenicity.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Agarose (B213101) (low melting point)
-
6-well plates
-
Crystal Violet staining solution (0.5% in methanol)
Protocol:
-
Base Agar Layer: Prepare a 0.6% agarose solution in complete medium. Add 2 mL to each well of a 6-well plate and allow it to solidify at room temperature.
-
Cell-Agar Layer: Treat cells with this compound for a specified period. After treatment, harvest the cells and prepare a single-cell suspension. Prepare a 0.3% agarose solution in complete medium and cool it to 40°C. Mix the cell suspension with the 0.3% agarose solution to a final cell density of approximately 8,000 cells/well.
-
Plating: Carefully layer 1 mL of the cell-agar suspension on top of the base agar layer.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 weeks. Add 0.5 mL of complete medium to the top of the agar every 3-4 days to prevent drying.
-
Staining and Counting: After the incubation period, stain the colonies by adding 1 mL of crystal violet solution to each well and incubating for 1 hour. Wash the wells with PBS. Count the number of colonies (typically >50 cells) in each well.
-
Data Analysis: Calculate the colony formation efficiency as a percentage of the vehicle-treated control.
Visualization of Pathways and Workflows
Caption: General workflow for assessing this compound cytotoxicity.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes: Evaluating the In Vivo Activity of Isofistularin-3 Using Zebrafish Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isofistularin-3 is a brominated alkaloid derived from the marine sponge Aplysina aerophoba.[1][2][3] Preclinical studies have identified it as a promising anti-cancer agent. Its primary mechanism of action is the inhibition of DNA methyltransferase 1 (DNMT1).[1][2][4] This inhibition leads to the demethylation and re-expression of tumor suppressor genes, such as the Aryl Hydrocarbon Receptor (AHR).[1][4] Downstream effects include cell cycle arrest in the G0/G1 phase and the induction of autophagy.[2][4] Furthermore, this compound has been shown to sensitize cancer cells to TRAIL (Tumor-Necrosis-Factor Related Apoptosis Inducing Ligand), enhancing apoptosis through pathways involving the reduction of survivin and FLIP expression and the induction of endoplasmic reticulum (ER) stress.[1][2][4]
The zebrafish (Danio rerio) has emerged as a powerful in vivo model for rapid drug screening and validation.[5][6] Its genetic homology with humans, rapid external development, and optical transparency of embryos provide a unique window to observe dynamic biological processes like angiogenesis, tumor progression, and cellular apoptosis in a whole-organism context.[7][8] Notably, studies have indicated that this compound does not negatively impact zebrafish development, suggesting a favorable therapeutic window for testing its specific anti-cancer effects in this model.[1][9]
These application notes provide detailed protocols for leveraging the zebrafish model to assess the anti-angiogenic and anti-tumorigenic properties of this compound in vivo.
Key Applications
-
Determination of Acute Toxicity: Establishing the Maximum Tolerated Concentration (MTC) of this compound in zebrafish embryos.
-
Anti-Angiogenesis Assay: Quantifying the inhibitory effect of this compound on physiological and pathological blood vessel formation.
-
Anti-Tumor Efficacy in a Xenograft Model: Evaluating the impact of this compound on the proliferation, growth, and metastasis of human cancer cells implanted in zebrafish embryos.
-
Mechanism of Action Analysis: Assessing the induction of apoptosis in tumor cells within the live zebrafish host.
This compound's Known Signaling Pathway
The following diagram illustrates the currently understood molecular mechanism of this compound.
Caption: this compound inhibits DNMT1, leading to cell cycle arrest and TRAIL sensitization.
Experimental Protocols
Protocol 1: Zebrafish Husbandry and Embryo Collection
-
Maintenance: House adult zebrafish (Danio rerio), such as the transgenic strain Tg(fli1:EGFP) which has fluorescent vasculature, in a recirculating water system at 28.5°C with a 14/10-hour light/dark cycle.
-
Breeding: Place male and female fish (2:1 ratio) into breeding tanks with a divider the evening before eggs are needed.
-
Spawning & Collection: Remove the divider the next morning at the onset of light to stimulate spawning.[10] Collect fertilized eggs within 30 minutes.
-
Incubation: Wash the collected embryos with E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered to pH 7.2) and incubate them at 28.5°C in petri dishes containing fresh E3 medium.
-
PTU Treatment: To prevent pigment formation for clearer imaging, add 0.003% 1-phenyl-2-thiourea (PTU) to the E3 medium starting from 24 hours post-fertilization (hpf).
Protocol 2: Acute Toxicity Assay (MTC Determination)
-
Preparation: At 6 hpf, arrange healthy embryos in a 96-well plate, with 5-10 embryos per well in 100 µL of E3 medium.
-
Dosing: Prepare a stock solution of this compound in DMSO. Create a dilution series of this compound in E3 medium (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is ≤0.1% in all wells, including a vehicle control (0.1% DMSO in E3).
-
Exposure: Replace the medium in each well with 100 µL of the corresponding this compound dilution or control solution.
-
Observation: Incubate the plate at 28.5°C. At 24, 48, and 72 hpf, assess endpoints under a stereomicroscope, including mortality (coagulation, lack of heartbeat), developmental abnormalities (pericardial edema, yolk sac edema, spinal curvature), and heart rate.
-
Data Analysis: Calculate the percentage of survival at each concentration. The MTC is the highest concentration that does not cause significant mortality or severe morphological defects compared to the vehicle control.
| This compound (µM) | Survival Rate at 72 hpf (%) | Phenotype |
| 0 (Vehicle Control) | 98 | Normal |
| 1 | 97 | Normal |
| 5 | 95 | Normal |
| 10 | 92 | Normal |
| 25 | 85 | Mild pericardial edema |
| 50 | 40 | Severe edema, spinal curvature |
| 100 | 5 | Lethal |
| Caption: Example data for determining the Maximum Tolerated Concentration (MTC) of this compound. |
Testing Anti-Angiogenic Activity
This workflow outlines the process for evaluating the effect of this compound on blood vessel development.
Caption: Workflow for the in vivo zebrafish anti-angiogenesis assay.
Protocol 3: In Vivo Anti-Angiogenesis Assay
-
Embryo Preparation: Use Tg(fli1:EGFP) embryos. At 24 hpf, manually dechorionate the embryos using fine forceps.
-
Treatment: Array the dechorionated embryos in a 96-well plate (1 embryo per well) with 100 µL of E3/PTU medium. Add this compound at various concentrations below the MTC. Include a vehicle control (DMSO) and a positive control (e.g., Sunitinib, a known VEGFR inhibitor).
-
Incubation: Incubate the plate at 28.5°C for 24 hours.
-
Imaging: At 48 hpf, anesthetize the embryos with 0.016% tricaine (B183219) (MS-222). Mount them laterally in 3% methylcellulose (B11928114) on a glass slide. Image the trunk vasculature using a fluorescence microscope.
-
Quantification: Count the number of complete intersegmental vessels (ISVs) that have reached the dorsal longitudinal anastomotic vessel (DLAV). Alternatively, use imaging software (e.g., ImageJ) to measure the total length of ISVs in a defined region of the trunk.
-
Alternative Method (Alkaline Phosphatase Staining):
-
Fix embryos at 48 hpf in 4% paraformaldehyde (PFA).
-
Wash with PBST (PBS + 0.1% Tween-20).
-
Stain for endogenous alkaline phosphatase activity in blood vessels using a solution of NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt) in ALP buffer (100mM Tris pH 9.5, 50mM MgCl2, 100mM NaCl, 0.1% Tween20).[11]
-
Stop the reaction by washing with PBST and image the stained vasculature using a brightfield microscope.
-
| Treatment | Concentration (µM) | Average Number of Complete ISVs | % Inhibition |
| Vehicle Control | - | 30.2 ± 1.5 | 0 |
| Sunitinib | 1 | 12.5 ± 2.1 | 58.6 |
| This compound | 5 | 28.1 ± 1.8 | 6.9 |
| This compound | 10 | 22.4 ± 2.0 | 25.8 |
| This compound | 25 | 15.8 ± 2.5 | 47.7 |
| Caption: Example data summarizing the anti-angiogenic effect of this compound. |
Testing Anti-Tumor Activity
This workflow details the use of a zebrafish xenograft model to assess the anti-cancer efficacy of this compound.
Caption: Workflow for the zebrafish xenograft anti-tumor assay.
Protocol 4: Zebrafish Xenograft Model and Efficacy Testing
-
Cell Preparation: Culture a human cancer cell line (e.g., RAJI lymphoma cells, for which this compound has shown activity[1][4]). Label the cells with a fluorescent dye like CM-DiI according to the manufacturer's protocol. Resuspend the labeled cells in PBS at a concentration of 5-10 x 10⁷ cells/mL.
-
Microinjection: Anesthetize 2 days post-fertilization (dpf) zebrafish embryos. Using a microinjector, inject approximately 300-500 cells (3-5 nL) into the yolk sac.
-
Post-Injection Recovery & Screening: Transfer the injected embryos to fresh E3 medium and incubate at 32-34°C (a compromise temperature for both host and mammalian cells). At 1 day post-injection (dpi), screen for embryos with a well-defined, fluorescent tumor mass and discard any damaged or dead embryos.
-
Treatment: Array the successfully xenografted embryos in a 24-well plate and treat them with this compound at concentrations below the MTC.
-
Tumor Growth Monitoring: At 1, 2, and 3 days post-treatment, anesthetize the embryos and capture fluorescence images of the tumor mass. Quantify the tumor size by measuring the fluorescent area using ImageJ. Also, scan the entire embryo to count the number of metastatic foci that have disseminated from the primary injection site.
| Treatment | Concentration (µM) | Tumor Area Change (%) (Day 3 vs Day 0) | Metastatic Foci per Embryo |
| Vehicle Control | - | +150.5 ± 15.2 | 8.1 ± 2.3 |
| Doxorubicin | 10 | +15.8 ± 8.1 | 1.5 ± 0.8 |
| This compound | 10 | +95.3 ± 12.5 | 5.4 ± 1.9 |
| This compound | 25 | +20.1 ± 9.8 | 2.1 ± 1.1 |
| Caption: Example data for this compound's effect on tumor growth and metastasis in vivo. |
Protocol 5: In Vivo Apoptosis Assays
To confirm if tumor reduction is due to apoptosis, perform the following assays on xenografted embryos after treatment.
A. Caspase-3/7 Activity Assay (Quantitative)
-
Sample Collection: At 48 hours post-treatment, collect pools of 5-10 xenografted embryos per treatment group.
-
Lysis: Homogenize the embryos in lysis buffer.
-
Assay: Use a commercial luminescent assay kit (e.g., Caspase-Glo® 3/7 Assay).[12] Add the reagent to the embryo lysate in a white-walled 96-well plate.[13]
-
Measurement: After incubation (typically 1 hour at room temperature), measure the luminescence using a plate reader.[12] The signal is directly proportional to the amount of active caspase-3/7.[12]
B. TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling)
-
Fixation: Fix treated xenografted embryos at 48 hours post-treatment in 4% PFA overnight at 4°C.
-
Permeabilization: Wash embryos in PBST and permeabilize with Proteinase K.[14]
-
Staining: Use an in situ cell death detection kit (e.g., TMR red). Follow the manufacturer's protocol to label the fragmented DNA characteristic of apoptotic cells.[14][15]
-
Imaging: Mount the embryos and use a confocal microscope to visualize the co-localization of the tumor cells (e.g., green fluorescence if using GFP-labeled cancer cells) and the TUNEL signal (red fluorescence), indicating apoptosis specifically within the tumor.
C. Acridine Orange Staining (Live Imaging)
-
Staining Solution: Prepare a 2 µg/mL solution of Acridine Orange in E3 medium.
-
Incubation: Incubate live, treated xenografted embryos in the staining solution for 20-30 minutes in the dark.
-
Wash: Rinse the embryos thoroughly with fresh E3 medium 2-3 times.
-
Imaging: Anesthetize and immediately image the embryos using a fluorescence microscope. Apoptotic cells will exhibit condensed, brightly fluorescent nuclei within the tumor mass.
Conclusion
The zebrafish model offers a robust, scalable, and clinically relevant platform for the preclinical evaluation of novel anti-cancer compounds like this compound. The protocols outlined here provide a comprehensive framework for assessing in vivo toxicity, anti-angiogenic potential, and direct anti-tumor efficacy. By combining xenograft studies with mechanistic assays for apoptosis, researchers can rapidly generate crucial data on the therapeutic potential of this compound, guiding further development and translational efforts.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical defense of Mediterranean sponges Aplysina cavernicola and Aplysina aerophoba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Zebrafish cancer models for in vivo oncology drug screening | ZeClinics [zeclinics.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. Generation of a Transgenic Zebrafish Line for In Vivo Assessment of Hepatic Apoptosis | MDPI [mdpi.com]
- 14. core.ecu.edu [core.ecu.edu]
- 15. Zebrafish live imaging reveals only around 2% rather than 50% of motor neurons die through apoptosis during development [elifesciences.org]
Application Note: In Silico Docking Analysis of Isofistularin-3 with DNA Methyltransferase 1 (DNMT1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methyltransferase 1 (DNMT1) is a key enzyme responsible for maintaining DNA methylation patterns, a crucial epigenetic modification that plays a vital role in gene expression and cellular identity.[1] Dysregulation of DNMT1 activity is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][2] Isofistularin-3, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has been identified as a direct inhibitor of DNMT1.[3][4] This application note provides a detailed protocol for the in silico molecular docking analysis of this compound with the human DNMT1 protein, offering insights into its binding mechanism and potential as a therapeutic agent.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in structure-based drug design, allowing for the rapid screening of potential drug candidates and the elucidation of their binding modes at the molecular level. This protocol will utilize AutoDock Vina, a widely used open-source program for molecular docking.
Signaling Pathway of DNMT1 Inhibition
The inhibition of DNMT1 by this compound can lead to the hypomethylation of tumor suppressor genes, reactivating their expression and subsequently inducing anti-cancer effects such as cell cycle arrest and apoptosis. The following diagram illustrates a simplified signaling pathway affected by DNMT1 inhibition.
References
Application Note: Quantitative Analysis of Isofistularin-3 in Biological Samples using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Isofistularin-3 in various biological matrices. This compound, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has demonstrated potential as a DNA methyltransferase (DNMT) 1 inhibitor, inducing cell cycle arrest and apoptosis in cancer cells.[1][2] This method is suitable for researchers in pharmacology, drug discovery, and marine natural products chemistry requiring accurate quantification of this compound for pharmacokinetic, metabolic, or mode-of-action studies.
Introduction
This compound is a marine-derived brominated tyrosine alkaloid with significant anticancer properties.[1][3] It has been identified as a direct inhibitor of DNMT1, leading to the re-expression of tumor suppressor genes.[1] Furthermore, this compound can induce G0/G1 cell cycle arrest and sensitize cancer cells to TRAIL-induced apoptosis.[2] Given its therapeutic potential, a robust and reliable analytical method is essential for its quantitative determination in complex biological samples. This LC-MS/MS method provides the necessary sensitivity and specificity for such applications.
Experimental Protocols
Sample Preparation
A protein precipitation and liquid-liquid extraction procedure is recommended for the extraction of this compound from plasma, cell lysates, or tissue homogenates.
Materials:
-
Biological matrix (e.g., human plasma, cell culture medium, tissue homogenate)
-
Internal Standard (IS) working solution (e.g., a structurally similar brominated alkaloid not present in the sample)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Ethyl acetate (B1210297)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 Methanol:Water)
Protocol:
-
To 100 µL of the biological sample, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 600 µL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solution.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of brominated alkaloids.[4][5]
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient Elution:
| Time (min) | Flow Rate (mL/min) | %A | %B |
|---|---|---|---|
| 0.0 | 0.3 | 95 | 5 |
| 1.0 | 0.3 | 95 | 5 |
| 8.0 | 0.3 | 5 | 95 |
| 10.0 | 0.3 | 5 | 95 |
| 10.1 | 0.3 | 95 | 5 |
| 12.0 | 0.3 | 95 | 5 |
Injection Volume: 5 µL Column Temperature: 40°C
Mass Spectrometry
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Ionization Mode: Positive ESI is generally suitable for alkaloids.[6]
MS Parameters:
| Parameter | Setting |
|---|---|
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 450°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 700 L/hr |
Multiple Reaction Monitoring (MRM): The precursor and product ions for this compound and a potential internal standard would need to be determined by direct infusion. As this compound is a brominated compound, characteristic isotopic patterns for bromine should be considered.
Hypothetical MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | [To be determined] | [To be determined] | 100 | [To be determined] |
| Internal Standard | [To be determined] | [To be determined] | 100 | [To be determined] |
Data Presentation
The following table summarizes hypothetical quantitative data for a calibration curve and quality control samples.
| Sample Type | Nominal Conc. (ng/mL) | Calculated Conc. (Mean ± SD, n=3) | Accuracy (%) | Precision (%RSD) |
| Calibration Std 1 | 1 | 0.98 ± 0.09 | 98.0 | 9.2 |
| Calibration Std 2 | 5 | 5.12 ± 0.31 | 102.4 | 6.1 |
| Calibration Std 3 | 20 | 19.5 ± 1.1 | 97.5 | 5.6 |
| Calibration Std 4 | 50 | 52.3 ± 2.5 | 104.6 | 4.8 |
| Calibration Std 5 | 100 | 98.7 ± 4.2 | 98.7 | 4.3 |
| Calibration Std 6 | 250 | 255.1 ± 10.2 | 102.0 | 4.0 |
| Calibration Std 7 | 500 | 490.5 ± 21.1 | 98.1 | 4.3 |
| LLOQ | 1 | 0.98 ± 0.11 | 98.0 | 11.2 |
| QC Low | 3 | 2.89 ± 0.23 | 96.3 | 8.0 |
| QC Mid | 75 | 78.1 ± 3.9 | 104.1 | 5.0 |
| QC High | 400 | 392.6 ± 17.7 | 98.2 | 4.5 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; SD: Standard Deviation; RSD: Relative Standard Deviation.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: this compound mechanism of action.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of an LC-ESI(-)-MS/MS method for the simultaneous quantification of 35 isoprostanes and isofurans derived from the major n3- and n6-PUFAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Application Notes and Protocols: Assessing the Anti-Proliferative Effects of Isofistularin-3 using a Colony Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isofistularin-3, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has been identified as a promising anti-cancer agent.[1] It functions as a DNA methyltransferase (DNMT)1 inhibitor, leading to the re-expression of tumor suppressor genes, cell cycle arrest, and induction of autophagy.[1][2] A critical method for evaluating the long-term efficacy of anti-cancer compounds like this compound is the colony formation assay, which assesses the ability of a single cell to proliferate and form a colony. This document provides a detailed protocol for conducting a colony formation assay to evaluate the effects of this compound treatment on cancer cell lines.
Introduction
The colony formation assay, or clonogenic assay, is a fundamental in vitro technique used to determine the reproductive viability of cells and their ability to form colonies.[3] This assay is particularly valuable in cancer research for assessing the efficacy of cytotoxic or cytostatic agents, such as this compound, by measuring the long-term survival and proliferative capacity of cancer cells following treatment.[3] this compound has been shown to reduce the viability and colony-forming potential of various cancer cell lines, making this assay essential for characterizing its anti-proliferative activity.[1][4][5]
Mechanism of Action of this compound
This compound exerts its anti-cancer effects primarily through the inhibition of DNMT1, a key enzyme responsible for maintaining DNA methylation patterns.[1] By inhibiting DNMT1, this compound leads to the demethylation of CpG islands in the promoter regions of tumor suppressor genes, such as the aryl hydrocarbon receptor (AHR), resulting in their re-expression.[1] This, in turn, induces a G0/G1 phase cell cycle arrest, characterized by an increase in p21 and p27 expression and a decrease in cyclin E1, PCNA, and c-myc levels.[1] Furthermore, this compound can induce autophagy and sensitize cancer cells to TRAIL-induced apoptosis.[1]
Data Presentation
The following table summarizes key quantitative data for performing a colony formation assay with this compound, based on published literature and general cell culture guidelines.
| Parameter | Recommendation | Notes |
| Cell Seeding Density | 100 - 1000 cells/well (6-well plate) | Optimal density should be determined empirically for each cell line to ensure discrete colonies. |
| This compound Concentration Range | 1 µM - 50 µM | The GI50 for many cancer cell lines (e.g., RAJI, U-937, PC-3, MDA-MB-231) is in the range of 7-15 µM.[4] A dose-response curve is recommended. |
| Incubation Time | 10 - 14 days | Allow sufficient time for visible colonies ( >50 cells) to form. |
| Culture Medium | RPMI-1640 or DMEM | Supplement with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. The specific medium depends on the cell line.[6] |
| Assay Type | Adherent or semi-solid medium | For adherent cells, a standard 2D assay is suitable. For suspension cells (e.g., leukemia lines), a semi-solid medium like methylcellulose (B11928114) is required.[4] |
Experimental Protocols
This section provides detailed methodologies for performing a colony formation assay with this compound treatment for both adherent and suspension cancer cell lines.
Protocol for Adherent Cancer Cell Lines
Materials:
-
Adherent cancer cell line of interest (e.g., PC-3, MDA-MB-231)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound stock solution (in DMSO)
-
6-well tissue culture plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge to pellet the cells.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer). Ensure a single-cell suspension.
-
-
Cell Seeding:
-
Dilute the cell suspension to the desired seeding density (e.g., 500 cells/mL).
-
Add 2 mL of the cell suspension to each well of a 6-well plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (DMSO).
-
Carefully remove the medium from the wells and replace it with 2 mL of the medium containing the appropriate this compound concentration or vehicle control.
-
-
Incubation:
-
Incubate the plates for 10-14 days. Visually inspect the plates every 2-3 days for colony formation. Do not disturb the plates to avoid merging of colonies.
-
-
Fixing and Staining:
-
Gently wash the wells twice with PBS.
-
Add 1 mL of 4% paraformaldehyde to each well and incubate for 15-20 minutes at room temperature to fix the colonies.
-
Remove the paraformaldehyde and wash the wells with PBS.
-
Add 1 mL of Crystal Violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Remove the staining solution and gently wash the wells with tap water until the excess stain is removed.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Analysis:
-
Scan or photograph the plates.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well. This can be done manually or using software like ImageJ.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (PE of treated sample / PE of control sample)
-
-
Protocol for Suspension Cancer Cell Lines (e.g., RAJI, U-937)
Materials:
-
Suspension cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Semi-solid methylcellulose medium (e.g., MethoCult™ H4230)
-
6-well plates or 35 mm dishes
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (1 mg/mL)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
Culture suspension cells to the desired density.
-
Perform a viable cell count.
-
-
Plating in Semi-Solid Medium:
-
Prepare the cell suspension in complete medium at a concentration 10-fold higher than the final desired concentration.
-
Prepare the this compound dilutions in complete medium at a 10-fold higher concentration.
-
In a sterile tube, combine the cell suspension, the this compound dilution, and the methylcellulose medium according to the manufacturer's instructions to achieve the final desired cell density and drug concentration. A typical ratio is 1 part cells/drug to 9 parts methylcellulose medium.
-
Vortex the mixture thoroughly.
-
Dispense the mixture into the wells of a 6-well plate or 35 mm dishes using a syringe with a blunt-end needle to avoid air bubbles.
-
-
Incubation:
-
Place the plates in a humidified incubator at 37°C with 5% CO2 for 10-14 days.
-
-
Colony Visualization and Counting:
-
After the incubation period, add 1 mg/mL of MTT reagent to the semi-solid medium.[4]
-
Incubate for 4 hours to allow for the formation of formazan (B1609692) crystals in viable colonies.
-
Count the stained colonies using a microscope or an imaging system.
-
Analyze the data as described in the protocol for adherent cells.
-
Mandatory Visualizations
Caption: Experimental workflow for the colony formation assay with this compound.
Caption: Signaling pathway of this compound leading to reduced colony formation.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
Techniques for Assessing Autophagy Induction by Isofistularin-3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isofistularin-3, a brominated alkaloid derived from the marine sponge Aplysina aerophoba, has been identified as a novel DNA methyltransferase 1 (DNMT1) inhibitor with potent anti-cancer properties.[1] One of the key cellular responses to this compound treatment is the induction of autophagy, a catabolic process involving the degradation of cellular components via the lysosomal pathway.[1][2] Monitoring this autophagic response is crucial for understanding the mechanism of action of this compound and for its development as a potential therapeutic agent.
These application notes provide a comprehensive overview of the principal techniques used to assess autophagy induction by this compound. Detailed protocols for key experimental assays are provided to enable researchers to reliably quantify and visualize this process.
Key Concepts in Assessing Autophagy
A critical aspect of monitoring autophagy is the measurement of autophagic flux , which represents the entire dynamic process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the subsequent degradation of their cargo.[3] A mere increase in the number of autophagosomes can indicate either an induction of autophagy or a blockage in the later stages of the pathway. Therefore, it is imperative to employ multiple assays to accurately interpret the effects of this compound.[4][5][6][7][8]
Data Presentation: Summary of Quantitative Analyses
The following table summarizes the key quantitative data that can be obtained from the described experimental protocols to assess this compound-induced autophagy.
| Assay | Key Proteins/Markers | Primary Measurement | Interpretation of this compound Effect |
| Western Blotting | LC3-I, LC3-II, p62/SQSTM1 | Ratio of LC3-II/LC3-I, p62 levels | Increased LC3-II/LC3-I ratio and decreased p62 levels indicate autophagy induction. |
| Fluorescence Microscopy | GFP-LC3, Cyto-ID® Green Dye | Number of fluorescent puncta per cell | Increased number of puncta suggests accumulation of autophagosomes. |
| Tandem mRFP-GFP-LC3 Microscopy | mRFP, GFP | Ratio of red puncta (autolysosomes) to yellow puncta (autophagosomes) | An increase in red-only puncta confirms progression of autophagic flux. |
| Transmission Electron Microscopy | Autophagosomes, Autolysosomes | Number and morphology of autophagic vesicles per cell section | Direct visualization and quantification of double-membraned autophagosomes and single-membraned autolysosomes. |
Signaling Pathway: this compound Induced Autophagy
This compound induces autophagy primarily through its inhibitory effect on DNMT1.[1] Inhibition of DNMT1 leads to downstream effects that converge on the core autophagy machinery. The proposed signaling pathway is illustrated below.
Caption: Proposed signaling pathway of this compound-induced autophagy.
Experimental Workflow
A typical workflow for assessing the autophagic effects of this compound involves a multi-assay approach to ensure accurate interpretation of the results.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualizing Autophagy by Microscopy: TEM & LC3B Puncta Fluorescence | Bio-Techne [bio-techne.com]
- 3. Monitoring autophagy by electron microscopy in Mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autophagy Detection: Assays & Measurement Techniques | Revvity [revvity.com]
- 5. Examining Autophagy in Plant by Transmission Electron Microscopy (TEM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Autophagosomes in Human Fibroblasts Using Cyto-ID® Staining and Cytation Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transmission Electron Microscopy (TEM) [bio-protocol.org]
- 8. CDK4-CDK6 inhibitors induce autophagy-mediated degradation of DNMT1 and facilitate the senescence antitumor response - PMC [pmc.ncbi.nlm.nih.gov]
Application of Isofistularin-3 in Epigenetic Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isofistularin-3 (B1198176) is a brominated alkaloid derived from the marine sponge Aplysina aerophoba.[1][2] Structurally similar to other known epigenetic modulators like psammaplin A, this compound has emerged as a promising agent in the field of epigenetics, particularly in cancer research.[1] Its primary mechanism of action involves the direct inhibition of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns.[1][2][3] Dysregulation of DNA methylation is a hallmark of cancer, often leading to the silencing of tumor suppressor genes.[1] By inhibiting DNMT1, this compound can lead to the demethylation and re-expression of these silenced genes, triggering various anti-cancer effects.[1][3]
These application notes provide a comprehensive overview of the use of this compound in epigenetic research, including its mechanism of action, effects on cellular processes, and detailed protocols for key experiments.
Mechanism of Action and Cellular Effects
This compound acts as a direct, DNA-competitive inhibitor of DNMT1.[4] Docking analyses have shown that it binds within the DNA-interacting pocket of the enzyme.[1][2][5] This inhibition leads to a reduction in global DNA methylation, which can reactivate the expression of tumor suppressor genes.[1]
The primary cellular effects of this compound observed in cancer cell lines include:
-
Reactivation of Tumor Suppressor Genes: A notable example is the re-expression of the Aryl Hydrocarbon Receptor (AHR) gene in Burkitt's lymphoma RAJI cells.[1][3] this compound treatment leads to the demethylation of CpG sites in the AHR promoter, resulting in increased mRNA expression.[1][2]
-
Cell Cycle Arrest: this compound induces a G0/G1 phase cell cycle arrest in various cancer cell lines.[1][2] This is accompanied by an increase in the expression of cell cycle inhibitors p21 and p27, and a decrease in the levels of cyclin E1, PCNA, and c-myc.[2][5]
-
Induction of Autophagy and Apoptosis: The compound can induce morphological changes characteristic of autophagy and trigger both caspase-dependent and -independent cell death.[1][2]
-
Sensitization to TRAIL-induced Apoptosis: this compound significantly enhances the pro-apoptotic effects of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) in lymphoma cells.[1][2] This sensitization is mediated, in part, by the downregulation of the anti-apoptotic protein survivin.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory and anti-proliferative activities of this compound.
Table 1: In Vitro DNMT1 Inhibitory Activity
| Compound | IC50 (µM) |
| This compound | 13.5 ± 5.4 |
Data from Florean C, et al. Oncotarget. 2016.[1][3]
Table 2: Anti-proliferative Activity (GI50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) after 72h |
| RAJI | Burkitt's Lymphoma | 7.3 |
| U-937 | Histiocytic Lymphoma | 9.7 |
| K-562 | Chronic Myelogenous Leukemia | 10.1 |
| JURKAT | Acute T-cell Leukemia | 14.8 |
| A-549 | Lung Carcinoma | 11.2 |
| HCT-116 | Colon Carcinoma | 12.5 |
| PC-3 | Prostate Carcinoma | 13.4 |
| U-87 | Glioblastoma | 11.8 |
Data from Florean C, et al. Oncotarget. 2016.[1]
Experimental Protocols
Here are detailed protocols for key experiments to study the epigenetic and cellular effects of this compound.
Protocol 1: In Vitro DNMT1 Inhibition Assay
This protocol is designed to assess the direct inhibitory effect of this compound on purified DNMT1 enzyme activity.
Materials:
-
Purified recombinant DNMT1 enzyme
-
This compound (dissolved in DMSO)
-
S-adenosyl-L-methionine (SAM)
-
DNA substrate (e.g., poly(dI-dC))
-
Assay buffer (specific composition may vary, but typically contains Tris-HCl, EDTA, DTT, and glycerol)
-
Tritiated SAM ([³H]-SAM) or a commercial non-radioactive DNMT1 assay kit
-
Scintillation counter and fluid (for radioactive assay) or plate reader (for colorimetric/fluorometric assay)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DNA substrate, and purified DNMT1 enzyme.
-
Add varying concentrations of this compound (e.g., 0.1 to 100 µM) to the reaction mixture. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., EGCG).
-
Pre-incubate the mixture for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the methylation reaction by adding SAM (and [³H]-SAM if using the radioactive method).
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction (e.g., by adding a stop solution or placing on ice).
-
Quantify the level of DNA methylation. For the radioactive method, this involves spotting the reaction mixture onto filter paper, washing away unincorporated [³H]-SAM, and measuring the incorporated radioactivity using a scintillation counter. For commercial kits, follow the manufacturer's instructions for detection (e.g., ELISA-based colorimetric or fluorometric readout).
-
Calculate the percentage of DNMT1 inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation Assay
This protocol measures the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., RAJI, U-937)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT, XTT, or WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere and resume growth for 24 hours.
-
Treat the cells with a serial dilution of this compound (e.g., 1 to 50 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
At the end of the treatment period, add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
If using MTT, add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (the concentration that inhibits cell growth by 50%) by plotting cell viability against the drug concentration.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell lines (e.g., RAJI, U-937)
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 5-50 µM) for 24 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Analysis of AHR Promoter Methylation and Gene Expression
This protocol outlines the steps to investigate the effect of this compound on the methylation status of the AHR gene promoter and its subsequent expression.
A. Gene Expression Analysis (qRT-PCR)
Materials:
-
RAJI cells
-
This compound (25 µM)
-
Decitabine (DAC) (1 µM, as a positive control)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for AHR and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Treat RAJI cells with 25 µM this compound or 1 µM DAC for 72 hours.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for AHR and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in AHR expression in treated cells compared to untreated controls.
B. DNA Methylation Analysis (Bisulfite Sequencing)
Materials:
-
Genomic DNA from treated and untreated RAJI cells
-
Bisulfite conversion kit
-
PCR primers specific for the bisulfite-converted AHR promoter sequence
-
PCR amplification kit
-
DNA purification kit
-
Cloning vector and competent E. coli (for cloning-based sequencing) or access to next-generation sequencing services
Procedure:
-
Extract genomic DNA from RAJI cells treated with this compound for 72 hours.
-
Perform bisulfite conversion of the genomic DNA. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Amplify the AHR promoter region of interest from the bisulfite-converted DNA using specific primers.
-
Purify the PCR product.
-
Sequence the amplified product. This can be done by cloning the PCR products into a vector and sequencing individual clones (e.g., 10-12 clones per condition) or by next-generation sequencing for deeper coverage.
-
Analyze the sequencing data to determine the methylation status of each CpG site within the AHR promoter. Compare the methylation patterns between this compound-treated and untreated cells.
Protocol 5: TRAIL-Induced Apoptosis Sensitization Assay
This protocol assesses the ability of this compound to sensitize cancer cells to TRAIL-induced apoptosis.
Materials:
-
RAJI or U-937 cells
-
This compound
-
Recombinant human TRAIL
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates.
-
Pre-treat the cells with a sub-lethal concentration of this compound for a specified period (e.g., 24 hours).
-
After pre-treatment, add TRAIL (at a concentration that induces minimal apoptosis on its own) to the culture medium and incubate for an additional period (e.g., 6-24 hours).
-
Include control groups: untreated cells, cells treated with this compound alone, and cells treated with TRAIL alone.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cells according to the kit manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive) in each treatment group. A synergistic effect is observed if the combination treatment results in a significantly higher percentage of apoptosis than the sum of the effects of the individual treatments.
Visualizations
Signaling Pathway of this compound
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes: Isofistularin-3 as a Tool Compound for Studying DNA Methylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNA methylation is a critical epigenetic modification involved in regulating gene expression, cellular differentiation, and genome stability. This process is catalyzed by DNA methyltransferases (DNMTs), which transfer a methyl group to the C5 position of cytosine, typically within CpG dinucleotides. Aberrant DNA methylation patterns, particularly the hypermethylation of tumor suppressor gene promoters, are a hallmark of cancer. Consequently, DNMT inhibitors are valuable tools for epigenetic research and potential therapeutic agents.
Isofistularin-3 (B1198176) is a brominated alkaloid isolated from the marine sponge Aplysina aerophoba.[1][2][3] It has been identified as a novel, non-nucleoside inhibitor of DNMT1, the primary enzyme responsible for maintaining DNA methylation patterns during cell division.[1][4][5] Unlike nucleoside analogs that can cause toxicity, this compound presents a distinct mechanism of action, making it a valuable tool compound for investigating the role of DNA methylation in various biological processes.[1][6] These notes provide an overview of this compound's mechanism, quantitative data on its activity, and detailed protocols for its application in research.
Mechanism of Action
This compound functions as a direct, DNA-competitive inhibitor of DNMT1.[7][8] Docking analyses and in vitro assays have shown that this compound binds within the DNA-interacting pocket of the DNMT1 enzyme.[1][4][5] This binding sterically hinders the interaction between DNMT1 and its DNA substrate, preventing the transfer of a methyl group from S-adenosyl methionine (SAM) to cytosine residues on the DNA. The result is passive demethylation of the genome during subsequent rounds of DNA replication, leading to the re-expression of silenced genes, such as tumor suppressor genes.[1][5]
Caption: Mechanism of DNMT1 inhibition by this compound.
Cellular Effects of this compound
The inhibition of DNMT1 by this compound triggers a cascade of cellular events. A primary outcome is the demethylation and subsequent re-expression of tumor suppressor genes, such as the aryl hydrocarbon receptor (AHR).[1][5] This leads to significant anti-proliferative effects, including cell cycle arrest, autophagy, and apoptosis.[1][4]
Caption: Downstream cellular effects of DNMT1 inhibition by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data reported for this compound.
Table 1: In Vitro DNMT1 Inhibition
| Compound | Target | IC₅₀ (μM) | Reference |
|---|
| this compound | Purified DNMT1 | 13.5 ± 5.4 |[1][5] |
Table 2: Anti-proliferative Activity (GI₅₀) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (μM, 72h) | Reference |
|---|---|---|---|
| RAJI | Burkitt's Lymphoma | 9.9 ± 8.6 | [1] |
| U-937 | Histiocytic Lymphoma | 7.3 ± 1.2 | [1] |
| PC-3 | Prostate Cancer | 14.8 ± 3.5 | [1] |
| DU-145 | Prostate Cancer | 11.2 ± 2.1 | [1] |
| LNCaP | Prostate Cancer | 10.1 ± 2.3 | [1] |
| HeLa | Cervical Cancer | 8.5 ± 0.2 |[9] |
Table 3: Effect on Cell Cycle Arrest after 24-Hour Treatment
| Cell Line | This compound Conc. (μM) | Effect | Reference |
|---|---|---|---|
| RAJI | 25 | 55% increase in G₀/G₁ phase | [1] |
| U-937 | 25 | 32.8% increase in G₀/G₁ phase |[1] |
Protocols
The following are generalized protocols for key experiments to study the effects of this compound.
Protocol 1: In Vitro DNMT1 Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of this compound on purified DNMT1 enzyme activity.
Materials:
-
Recombinant human DNMT1
-
DNMT1 reaction buffer
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
DNA substrate (e.g., poly(dI-dC))
-
This compound stock solution (in DMSO)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer. Include a DMSO-only vehicle control.
-
In a microcentrifuge tube, combine DNMT1, DNA substrate, and the appropriate concentration of this compound or vehicle.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the methylation reaction by adding ³H-SAM.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by placing the tubes on ice.
-
Spot the reaction mixture onto DE-81 filter paper discs.
-
Wash the discs three times with 0.5 M phosphate (B84403) buffer (pH 7.0) to remove unincorporated ³H-SAM.
-
Wash once with ethanol (B145695) and allow the discs to dry completely.
-
Place each disc in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Cell Proliferation/Cytotoxicity (MTT Assay)
This protocol assesses the effect of this compound on the proliferation and viability of cancer cells.[10][11]
Caption: General workflow for an MTT cell proliferation assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and add 100 μL of the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 72 hours).[1]
-
Add 20 μL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control and calculate the GI₅₀ (concentration causing 50% growth inhibition).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.[1]
Materials:
-
Cancer cell lines (e.g., RAJI, U-937)
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to grow to ~60% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 25 μM) or vehicle control for 24 hours.[1]
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.
Protocol 4: Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.[1]
Materials:
-
Cancer cell lines (e.g., RAJI, PC-3)
-
Semi-solid methylcellulose (B11928114) medium (e.g., MethoCult™)
-
This compound stock solution
-
6-well or 35 mm culture dishes
-
MTT reagent (1 mg/mL)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Prepare a single-cell suspension of the cancer cells.
-
Mix the cells (e.g., 1x10³ cells/mL) with the semi-solid medium containing the desired concentrations of this compound or vehicle control.
-
Plate 1 mL of the mixture into each 35 mm dish.
-
Incubate the dishes under standard culture conditions (37°C, 5% CO₂) for 10-14 days, until visible colonies form in the control dish.
-
To visualize and count the colonies, add 1 mg/mL of MTT reagent to the dishes and incubate for 4 hours.[1]
-
Capture images of the dishes.
-
Score the number and size of colonies using image analysis software.
-
Calculate the plating efficiency and surviving fraction for each treatment condition relative to the control.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical defense of Mediterranean sponges Aplysina cavernicola and Aplysina aerophoba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Synergy between Isofistularin-3 and TRAIL
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing experiments to investigate the synergistic anti-cancer effects of Isofistularin-3, a marine brominated alkaloid, and Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). The protocols detailed herein are intended to guide researchers in assessing cell viability, quantifying apoptosis, and elucidating the underlying molecular mechanisms of this combination therapy.
Introduction
This compound, derived from the marine sponge Aplysina aerophoba, has been identified as a DNA methyltransferase 1 (DNMT1) inhibitor.[1][2] This epigenetic modulation can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and induction of autophagy in cancer cells.[1][3] TRAIL is a promising anti-cancer agent that selectively induces apoptosis in tumor cells by binding to its death receptors, DR4 and DR5.[4][5][6] However, many cancer cells exhibit resistance to TRAIL-induced apoptosis.[7] Studies have shown that this compound can sensitize cancer cells to TRAIL, suggesting a synergistic relationship that could overcome TRAIL resistance.[1][2]
The experimental design outlined below provides a systematic approach to quantitatively assess this synergy and explore the molecular pathways involved.
Experimental Design Workflow
A logical workflow is essential for systematically investigating the synergistic effects of this compound and TRAIL. The following diagram illustrates the proposed experimental progression.
Caption: Experimental workflow for this compound and TRAIL synergy studies.
Phase 1: Single Agent Dose-Response
The initial step is to determine the optimal concentration range for each agent individually in the cancer cell line(s) of interest (e.g., RAJI, U-937).[1]
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and the appropriate concentration of TRAIL.
Materials:
-
Cancer cell lines (e.g., RAJI, U-937)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Recombinant human TRAIL
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight (for adherent cells).[9]
-
For this compound, treat the cells with a series of dilutions (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM) for 48 hours.
-
For TRAIL, treat the cells with a range of concentrations (e.g., 10, 25, 50, 100, 200 ng/mL) for 24 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value for this compound using non-linear regression analysis. Select a sub-toxic concentration of TRAIL for synergy studies.
Phase 2: Synergy Assessment
This phase aims to quantify the synergistic effect of combining this compound and TRAIL.
Protocol 2: Combination Treatment and Combination Index (CI) Calculation
Procedure:
-
Seed cells in 96-well plates as described in Protocol 1.
-
Pre-treat cells with a sub-toxic concentration of this compound (e.g., below its IC50) for 24 hours.[1]
-
After 24 hours, add varying concentrations of TRAIL to the wells already containing this compound and incubate for an additional 24 hours.[1]
-
Perform the MTT assay as described in Protocol 1.
Data Presentation:
| Treatment Group | Concentration | Cell Viability (%) |
| Control | - | 100 |
| This compound | [Concentration 1] | |
| [Concentration 2] | ||
| TRAIL | [Concentration A] | |
| [Concentration B] | ||
| This compound + TRAIL | [Conc 1 + Conc A] | |
| [Conc 1 + Conc B] | ||
| [Conc 2 + Conc A] | ||
| [Conc 2 + Conc B] |
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Phase 3: Apoptosis Confirmation
To confirm that the observed decrease in cell viability is due to apoptosis, the following assays should be performed.
Protocol 3: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with this compound, TRAIL, and the combination as described in Protocol 2.
-
Harvest the cells and wash them twice with cold PBS.[10]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Presentation:
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| Control | |||
| This compound | |||
| TRAIL | |||
| This compound + TRAIL |
Protocol 4: Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.[12][13]
Materials:
-
Caspase-Glo® 3/7 Assay Kit or similar
-
Cell lysis buffer
-
Fluorometer or luminometer
Procedure:
-
Treat cells as described in Protocol 2 in a 96-well plate.
-
Lyse the cells according to the kit manufacturer's instructions.[13]
-
Add the caspase substrate (e.g., DEVD-pNA or a luminogenic substrate) to the cell lysates.[12][13]
-
Incubate at 37°C for 1-2 hours.[13]
-
Measure the fluorescence or luminescence using a plate reader.[13][14]
Data Presentation:
| Treatment | Caspase-3/7 Activity (Fold Change vs. Control) |
| Control | 1.0 |
| This compound | |
| TRAIL | |
| This compound + TRAIL |
Phase 4: Mechanistic Investigation
This phase focuses on elucidating the molecular pathways through which this compound sensitizes cancer cells to TRAIL.
TRAIL Signaling Pathway
The following diagram illustrates the TRAIL-induced apoptosis pathway, highlighting key proteins that can be investigated.
Caption: TRAIL signaling pathway and points of intervention by this compound.
Protocol 5: Western Blot Analysis
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptosis pathway.[15][16]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-DR5, anti-c-FLIP, anti-survivin, anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Treat cells as described in Protocol 2.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[17]
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[17]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[17]
-
Incubate the membrane with primary antibodies overnight at 4°C.[17]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[17]
-
Detect the protein bands using an ECL substrate and an imaging system.[17]
Data Presentation:
| Protein | Control | This compound | TRAIL | This compound + TRAIL |
| DR5 | ||||
| c-FLIP | ||||
| Survivin | ||||
| Cleaved Caspase-3 | ||||
| Cleaved PARP | ||||
| β-actin |
(This table represents the expected layout of a Western blot image analysis. Quantitative data should be obtained by densitometry and normalized to a loading control like β-actin.)
Phase 5: In Vivo Validation
To translate the in vitro findings, an in vivo study using a xenograft mouse model is recommended.[18][19]
Protocol 6: Xenograft Mouse Model
Procedure:
-
Implant cancer cells subcutaneously into immunodeficient mice.[18]
-
Once tumors reach a palpable size, randomize the mice into four groups: vehicle control, this compound alone, TRAIL alone, and the combination of this compound and TRAIL.
-
Administer the treatments according to a predetermined schedule.
-
Measure tumor volume and body weight regularly.
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At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |
| Vehicle Control | 0 | |
| This compound | ||
| TRAIL | ||
| This compound + TRAIL |
Conclusion
This comprehensive set of protocols provides a robust framework for investigating the synergistic anti-cancer effects of this compound and TRAIL. The data generated from these experiments will not only quantify the synergy but also provide valuable insights into the underlying molecular mechanisms, which can inform the future development of this combination therapy.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TRAIL signalling: decisions between life and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of TRAIL in Apoptosis and Immunosurveillance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Harnessing TRAIL-Induced Apoptosis Pathway for Cancer Immunotherapy and Associated Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchhub.com [researchhub.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: qRT-PCR Analysis of Gene Expression Changes Following Isofistularin-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isofistularin-3 (Iso-3), a brominated alkaloid derived from the marine sponge Aplysina aerophoba, has emerged as a potent anti-cancer agent.[1][2] Its mechanism of action involves the inhibition of DNA methyltransferase 1 (DNMT1), leading to the demethylation and re-expression of tumor suppressor genes.[1][2][3] This activity induces cell cycle arrest, autophagy, and sensitization to apoptosis in cancer cells.[1][2] This document provides a detailed protocol for analyzing changes in gene expression in cancer cell lines after treatment with this compound using quantitative reverse transcription PCR (qRT-PCR). Additionally, it summarizes the known gene expression changes and signaling pathways affected by this marine compound.
Mechanism of Action: this compound Signaling
This compound primarily functions as a DNMT1 inhibitor.[1][4] By binding to the DNA interacting pocket of DNMT1, it prevents the methylation of CpG islands in gene promoter regions.[1][2] This leads to the re-activation of tumor suppressor genes, such as the Aryl Hydrocarbon Receptor (AHR).[1] The downstream consequences of this epigenetic modification are profound, leading to cell cycle arrest at the G0/G1 phase and an increased susceptibility to TRAIL-induced apoptosis. This is achieved through the modulation of various cell cycle regulators and apoptosis-related proteins.[1][2][3]
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Tumorigenic and Anti-Metastatic Activity of the Sponge-Derived Marine Drugs Aeroplysinin-1 and this compound against Pheochromocytoma In Vitro | MDPI [mdpi.com]
Troubleshooting & Optimization
Isofistularin-3 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of Isofistularin-3 in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?
This compound is a brominated alkaloid derived from the marine sponge Aplysina aerophoba.[1] Its chemical structure is complex and largely non-polar, making it hydrophobic or "water-fearing." This inherent hydrophobicity leads to poor solubility in aqueous solutions like water, phosphate-buffered saline (PBS), and cell culture media.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions for in vitro experiments.[1] DMSO is a polar aprotic solvent capable of dissolving a wide range of non-polar and polar compounds.
Q3: What is the maximum recommended concentration for an this compound stock solution in DMSO?
Q4: What is the maximum final concentration of DMSO that can be used in cell culture experiments?
The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. While the tolerance can vary between cell lines, a general guideline is to keep the final DMSO concentration at or below 0.5%, with many researchers aiming for 0.1% or less. It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q5: How should I store this compound powder and stock solutions?
This compound powder should be stored at -20°C. Stock solutions in anhydrous DMSO should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in my aqueous buffer. | This compound has very low aqueous solubility. | Do not attempt to dissolve this compound directly in aqueous buffers. Prepare a concentrated stock solution in 100% DMSO first. |
| Precipitation occurs immediately upon diluting the DMSO stock solution into my aqueous buffer or cell culture medium. | This is a common issue known as "solvent-shifting" precipitation. The rapid change in solvent polarity from DMSO to an aqueous environment causes the hydrophobic compound to crash out of solution. The final concentration of this compound may be above its solubility limit in the aqueous medium. | Method of Dilution: Always add the DMSO stock solution dropwise to the vigorously stirring or vortexing aqueous buffer/medium. Never add the aqueous solution directly to the DMSO stock. Final Concentration: Decrease the final working concentration of this compound. Co-solvent Concentration: If your experimental system allows, you can try increasing the final percentage of DMSO, but be mindful of potential cytotoxicity. |
| My this compound solution is initially clear but becomes cloudy or shows precipitate over time. | The solution may be supersaturated and thermodynamically unstable. The compound may be degrading. Temperature fluctuations can affect solubility. | Work with Fresh Solutions: Prepare the final working solution immediately before use. Storage of Aqueous Solutions: Avoid storing this compound in aqueous solutions for extended periods. Temperature Control: Maintain a constant temperature throughout your experiment. |
| I'm observing cellular toxicity in my vehicle control group. | The final concentration of DMSO is too high for your specific cell line. | Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your cells. Aim to keep the final DMSO concentration below this limit, ideally ≤ 0.1%. |
Quantitative Data Summary
While specific solubility values for this compound are not extensively published, the following table summarizes the known solvents and provides recommended starting concentrations for stock solutions.
| Solvent | Solubility | Recommended Stock Concentration | Notes |
| Water | Very Low / Insoluble | Not Recommended | Direct dissolution in aqueous buffers is not feasible. |
| PBS | Very Low / Insoluble | Not Recommended | Direct dissolution in aqueous buffers is not feasible. |
| Ethanol | Data Not Available | - | May have some solubility, but DMSO is the documented solvent for biological assays.[1] |
| DMSO | Soluble | 10-20 mM (starting point) | The solvent of choice for preparing concentrated stock solutions.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 1114.0 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Allow the this compound powder and DMSO to come to room temperature.
-
Weigh out 1.114 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound powder is completely dissolved. A brief sonication in a water bath may assist with dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile conical tube
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Vortex the stock solution gently to ensure it is homogeneous.
-
In a sterile conical tube, add the desired volume of pre-warmed cell culture medium (e.g., 9.99 mL).
-
While vigorously vortexing or swirling the cell culture medium, add the required volume of the 10 mM stock solution (e.g., 10 µL for a final volume of 10 mL to achieve 10 µM). This corresponds to a final DMSO concentration of 0.1%.
-
Continue to mix for an additional 30-60 seconds to ensure the solution is homogeneous.
-
Use the freshly prepared working solution immediately for your experiments.
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits DNMT1, leading to reduced DNA methylation and re-expression of tumor suppressor genes.
Caption: this compound enhances TRAIL-induced apoptosis by upregulating DR5 and downregulating anti-apoptotic proteins.
Caption: A logical workflow for preparing and using this compound solutions in experiments.
References
Optimizing Isofistularin-3 dosage for different cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isofistularin-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
This compound is a brominated alkaloid derived from the marine sponge Aplysina aerophoba.[1] Its primary anticancer mechanism of action is the inhibition of DNA methyltransferase 1 (DNMT1).[1] This inhibition leads to a reduction in DNA methylation, which can result in the re-expression of tumor suppressor genes.[1] Key cellular effects observed following this compound treatment include:
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Cell Cycle Arrest: It induces a G0/G1 phase cell cycle arrest.[1]
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Autophagy: It can trigger autophagy in cancer cells.[1]
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Sensitization to Apoptosis: It sensitizes cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced apoptosis.[1]
Q2: What is a typical effective concentration range for this compound in vitro?
The effective concentration of this compound can vary significantly depending on the cancer cell line and the biological endpoint being measured. Based on published data, the 50% growth inhibition (GI50) after 72 hours of treatment typically ranges from approximately 7 µM to 15 µM for sensitive cell lines.[1] However, for some cell lines, concentrations up to 50 µM may be required to observe significant effects.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[1] It is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, thaw an aliquot and dilute it to the final desired concentration in your cell culture medium.
Q4: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock into aqueous solutions is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:
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Vortexing during dilution: Add the this compound DMSO stock to your culture medium while vortexing or vigorously mixing to facilitate rapid dissolution.
-
Intermediate dilution: Consider making an intermediate dilution in a serum-containing medium or a solution with a higher protein content before the final dilution in your experimental medium.
-
Lower final DMSO concentration: While preparing your dilutions, ensure the final concentration of DMSO in your cell culture does not exceed a level that is toxic to your cells, typically below 0.1% to 0.5%.[2]
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Solubility testing: If precipitation persists, you may need to determine the solubility limit of this compound in your specific cell culture medium.
Troubleshooting Guides
Issue 1: High Variability in IC50/GI50 Values Between Experiments
| Potential Cause | Troubleshooting & Optimization |
| Cell Health and Passage Number | Ensure cells are in the exponential growth phase and use a consistent, low passage number for all experiments. |
| Inconsistent Seeding Density | Optimize and standardize the initial cell seeding density to ensure reproducibility. |
| Compound Stability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Readout Time | The time of assay readout can significantly impact IC50 values. Maintain a consistent incubation time with this compound across all experiments. |
| DMSO Concentration | Ensure the final DMSO concentration is consistent across all wells, including vehicle controls. |
Issue 2: No or Weak Biological Effect Observed
| Potential Cause | Troubleshooting & Optimization |
| Sub-optimal Concentration | Perform a broad dose-response curve (e.g., 0.1 µM to 100 µM) to identify the active concentration range for your specific cell line. |
| Insufficient Incubation Time | Some effects of this compound, like cell cycle arrest, can be observed within 24 hours, while others, like cell death, may require 72 hours or longer.[1] Optimize the treatment duration. |
| Cell Line Resistance | Your chosen cell line may be inherently resistant to DNMT1 inhibitors or have other mechanisms that counteract the effects of this compound. Consider testing a different cell line known to be sensitive. |
| Compound Degradation | Ensure the this compound stock solution has been stored properly and has not degraded. |
Issue 3: Unexpected Cellular Morphology or Toxicity
| Potential Cause | Troubleshooting & Optimization |
| High DMSO Concentration | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is at a non-toxic level (typically <0.5%).[2] |
| Induction of Autophagy | This compound can induce autophagy, which is characterized by the appearance of cytoplasmic vacuoles.[1] This is an expected morphological change in some cell lines. |
| Off-Target Effects | At very high concentrations, off-target effects may occur. Correlate morphological changes with specific molecular markers of this compound's known mechanism of action. |
Data Presentation
Table 1: Growth Inhibitory (GI50) Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM, 72 h) |
| RAJI | Burkitt's lymphoma | 9.9 ± 8.6 |
| U-937 | Histiocytic lymphoma | 8.1 ± 5.6 |
| JURKAT | Acute T-cell leukemia | 10.2 ± 5.8 |
| K-562 | Chronic myelogenous leukemia | 8.3 ± 3.6 |
| MEG-01 | Chronic myelogenous leukemia | 14.8 ± 5.3 |
| HL-60 | Acute promyelocytic leukemia | 8.1 ± 4.7 |
| PC-3 | Prostate cancer | 8.1 ± 4.4 |
| MDA-MB-231 | Breast adenocarcinoma | 7.3 ± 7.0 |
| SH-SY5Y | Neuroblastoma | > 50 |
| Data is presented as the mean ± SD from at least three independent experiments.[1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Trypan Blue Exclusion Assay
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Cell Seeding: Seed cells in a multi-well plate at a density that will allow for exponential growth throughout the experiment.
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Treatment: After allowing the cells to adhere (for adherent cells) or stabilize (for suspension cells), treat them with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50 µM) for the desired duration (e.g., 24, 48, or 72 hours).[1]
-
Cell Harvesting:
-
Adherent cells: Wash with PBS, and detach using trypsin-EDTA. Neutralize trypsin with a serum-containing medium.
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Suspension cells: Gently resuspend the cells in the medium.
-
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.
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Counting: Using a hemocytometer or an automated cell counter, count the number of viable (unstained) and non-viable (blue) cells.
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Calculation: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
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Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 1 for the desired duration (e.g., 24 hours).[1]
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Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.
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Fixation: Wash the cells with ice-cold PBS and resuspend the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping. Fix for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
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Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
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Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data can be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis of Cell Cycle Proteins
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Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 1 for the desired duration (e.g., 24 hours).[1]
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Protein Extraction: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p21, p27, cyclin E1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualization
Caption: Signaling pathway of this compound in cancer cells.
Caption: Workflow for determining optimal this compound dosage.
Caption: Logic diagram for troubleshooting inconsistent results.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
Technical Support Center: Synthesis of Isofistularin-3
Welcome to the technical support center for the synthesis of Isofistularin-3. This resource is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of this complex marine natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
The total synthesis of this compound presents several key challenges stemming from its unique structural features. The primary hurdles include:
-
Construction of the Spiroisoxazoline Core: The central spirocyclic junction containing the isoxazoline (B3343090) ring is a significant synthetic obstacle. Achieving the desired stereochemistry at the spirocenter is a critical aspect of this challenge.
-
Formation of the Dienone System: The synthesis of the brominated cyclohexadienone moiety requires careful selection of oxidation or rearrangement conditions to avoid unwanted side reactions.
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Regioselective Bromination: Introducing bromine atoms at specific positions on the aromatic precursor to the dienone requires precise control over the brominating agent and reaction conditions.
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Protecting Group Strategy: The presence of multiple reactive functional groups, including amines and hydroxyls, necessitates a robust and orthogonal protecting group strategy to ensure chemoselectivity throughout the synthetic sequence.
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Stability of Intermediates and Final Product: The dienone functionality and the overall molecule can be sensitive to acidic or basic conditions, posing challenges for purification and handling.
Q2: Which synthetic routes are most commonly employed for the construction of the spiroisoxazoline core of this compound and its analogs?
Two primary strategies have been successfully utilized for the synthesis of spiroisoxazoline ring systems similar to that in this compound:
-
Intramolecular Nitrile Oxide Cycloaddition (INOC): This is a powerful method for forming the isoxazoline ring and the spirocyclic junction simultaneously. It involves the [3+2] cycloaddition of a nitrile oxide with an alkene tethered to the same molecule.
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Oxidative Spirocyclization of Tyrosine Derivatives: This approach involves the oxidation of a substituted tyrosine derivative, often an oxime, to induce an intramolecular cyclization, forming the spirodienone isoxazoline system. Hypervalent iodine reagents are commonly used for this transformation.
Q3: What are the typical methods for creating the dienone moiety found in this compound?
The dienone system is another challenging feature. Common approaches include:
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Oxidation of a Brominated Phenol (B47542): Direct oxidation of a suitably substituted brominated phenol precursor can yield the desired dienone. The choice of oxidant is crucial to avoid over-oxidation or undesired side reactions.
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Dienone-Phenol Rearrangement: This classic rearrangement can be used to construct the dienone framework from a polysubstituted phenolic precursor, often under acidic conditions.[1] The regioselectivity of this rearrangement needs to be carefully controlled.
Troubleshooting Guides
Challenge 1: Low Yield or Poor Selectivity in Spiroisoxazoline Formation via Intramolecular Nitrile Oxide Cycloaddition (INOC)
| Observed Issue | Potential Cause | Troubleshooting Suggestion |
| Low yield of the desired spiroisoxazoline. | Inefficient generation of the nitrile oxide from the precursor (e.g., oxime or nitro compound). | - Ensure the dehydrating agent (for nitro compounds) or base (for hydroximoyl chlorides) is fresh and used in the correct stoichiometry.- Optimize the reaction temperature and time for nitrile oxide formation. |
| Dimerization of the nitrile oxide to form a furoxan byproduct. | - Use high dilution conditions to favor the intramolecular reaction over intermolecular dimerization.- Add the precursor to the reaction mixture slowly over an extended period. | |
| Formation of regioisomers or diastereomers. | Lack of facial selectivity in the cycloaddition. | - Introduce a chiral auxiliary on the alkene or tether to influence the direction of the nitrile oxide approach.- Screen different solvents to investigate their effect on the transition state geometry. |
| Flexible tether between the nitrile oxide and alkene. | - Design a more rigid tether to restrict conformational freedom and improve stereocontrol. |
Challenge 2: Difficulties with the Oxidative Spirocyclization of Brominated Tyrosine Precursors
| Observed Issue | Potential Cause | Troubleshooting Suggestion |
| No reaction or incomplete conversion. | The oxidizing agent is not strong enough or is incompatible with the substrate. | - Screen a panel of hypervalent iodine reagents (e.g., PIDA, PIFA) or other oxidants.- Optimize the solvent, as fluorinated alcohols like TFE can enhance the reactivity of hypervalent iodine reagents. |
| Formation of undesired side products (e.g., intermolecular coupling, over-oxidation). | The reaction conditions are too harsh. | - Lower the reaction temperature.- Use a less reactive oxidizing agent or add it portion-wise. |
| Rearrangement of the dienone product to a phenol. | The reaction medium is too acidic. | - Add a non-nucleophilic base (e.g., pyridine, 2,6-lutidine) to buffer the reaction mixture.- Choose an oxidizing agent that does not generate acidic byproducts. |
Challenge 3: Protecting Group Management
| Observed Issue | Potential Cause | Troubleshooting Suggestion |
| Cleavage of a protecting group during a synthetic step. | The protecting group is not stable to the reaction conditions. | - Select a more robust protecting group from a different orthogonal set (e.g., switch from an acid-labile to a base-labile group).- Screen milder reaction conditions for the problematic step. |
| Difficulty in removing a protecting group at the end of the synthesis. | The deprotection conditions are too harsh and lead to decomposition of the final product. | - Employ a protecting group that can be removed under very mild conditions (e.g., hydrogenolysis, fluoride-mediated cleavage).- Perform a careful optimization of the deprotection reaction on a small scale. |
| Protecting group migration. | The presence of both acidic and basic sites in the molecule can catalyze group transfer. | - Protect all potentially reactive sites.- Use reaction conditions that are strictly neutral if possible. |
Experimental Protocols
General Protocol for Intramolecular Nitrile Oxide Cycloaddition (INOC)
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Precursor Synthesis: Synthesize the precursor molecule containing a nitroalkane or an aldoxime and a tethered alkene.
-
Nitrile Oxide Generation and Cycloaddition:
-
From a Nitroalkane: Dissolve the nitroalkane precursor in an inert, dry solvent (e.g., toluene) under an inert atmosphere (N₂ or Ar). Add a dehydrating agent such as phenyl isocyanate in the presence of a catalytic amount of a base like triethylamine (B128534). Heat the reaction mixture to facilitate the elimination of water and subsequent intramolecular cycloaddition.
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From an Aldoxime: Dissolve the aldoxime precursor in a suitable solvent (e.g., CH₂Cl₂). Add an oxidizing agent like sodium hypochlorite (B82951) (bleach) in the presence of a phase-transfer catalyst or a base like triethylamine to generate the nitrile oxide in situ for the cycloaddition.
-
-
Work-up and Purification: Quench the reaction mixture, perform an aqueous work-up, and purify the crude product by column chromatography.
General Protocol for Oxidative Spirocyclization of a Tyrosine Oxime Derivative
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Substrate Preparation: Synthesize the brominated tyrosine oxime precursor.
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Spirocyclization: Dissolve the tyrosine oxime derivative in a suitable solvent, often a fluorinated alcohol such as 2,2,2-trifluoroethanol (B45653) (TFE). Cool the solution to 0 °C or below. Add a solution of a hypervalent iodine reagent (e.g., phenyliodine bis(trifluoroacetate) - PIFA) dropwise.
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Monitoring and Quenching: Monitor the reaction by TLC. Upon completion, quench the reaction by adding a reducing agent such as a saturated aqueous solution of sodium thiosulfate.
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Work-up and Purification: Perform a standard aqueous work-up and purify the spiroisoxazoline product by flash column chromatography.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: Key challenges in the synthesis of this compound.
References
Technical Support Center: Optimizing Isofistularin-3 Extraction from Marine Sponges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Isofistularin-3 extraction from marine sponges, particularly of the Aplysina genus. This guide offers troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and comparative data to inform your extraction strategy.
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction and purification of this compound.
Question: My this compound yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields of this compound can stem from several factors, ranging from the biological source material to the extraction and purification procedures. Here is a step-by-step troubleshooting guide to help you identify and resolve the issue:
1. Sponge Collection and Handling:
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Species Identification: Ensure accurate identification of the sponge species. This compound is primarily reported from Aplysina aerophoba. Misidentification can lead to little or no target compound.
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Geographic Location and Seasonality: The concentration of brominated alkaloids like this compound in sponges can vary significantly based on geographic location and water temperature.[1] Studies have shown that the abundance of this compound in the outer layer (ectosome) of Aplysina aerophoba is correlated with water temperature, with higher concentrations often found in warmer months.[1]
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Sponge Tissue Selection: The distribution of this compound is not uniform throughout the sponge. Higher concentrations are typically found in the ectosome compared to the inner tissue (choanosome).[1] Whenever possible, selective sampling of the ectosome may improve yields.
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Post-Collection Handling: To prevent degradation of this compound by enzymatic or microbial action, sponges should be frozen immediately after collection or preserved in a solvent like ethanol (B145695).
2. Extraction Protocol:
-
Solvent Choice: The polarity of the extraction solvent is critical. This compound is a polar molecule.
-
Recommended Solvents: Methanol (B129727) and ethanol are effective solvents for extracting brominated alkaloids.[2] A mixture of methanol or ethanol with a less polar solvent like dichloromethane (B109758) (CH2Cl2) can also be used to extract a broader range of compounds, followed by partitioning. A common practice is to perform an initial extraction with a CH2Cl2/MeOH mixture.[3]
-
Troubleshooting: If your yield is low with a non-polar solvent, switch to a more polar solvent system. Consider sequential extractions, starting with a non-polar solvent to remove lipids and then extracting with a polar solvent to isolate the alkaloids.
-
-
Extraction Method:
-
Maceration: Soaking the sponge material in the solvent is a simple method but may result in lower yields.
-
Sonication: Using an ultrasonic bath can enhance extraction efficiency by disrupting the sponge tissue and improving solvent penetration.[4]
-
Soxhlet Extraction: This continuous extraction method can be very efficient but the prolonged exposure to heat may cause degradation of thermolabile compounds. The stability of this compound to heat should be considered.
-
-
Extraction Time and Temperature:
-
Time: Ensure sufficient extraction time for the solvent to penetrate the sponge matrix. Multiple extractions (e.g., 3-5 times) of the same material are recommended to maximize yield.
-
Temperature: Elevated temperatures can increase extraction efficiency but also risk degrading the target compound. For bromotyrosine derivatives, it is generally advisable to perform extractions at room temperature or below to minimize degradation.
-
3. Purification Strategy:
-
Crude Extract Complexity: Crude sponge extracts are complex mixtures containing pigments, lipids, and other secondary metabolites that can interfere with the isolation of this compound.
-
Initial Cleanup: A common first step is liquid-liquid partitioning of the crude extract. For an extract obtained with a polar solvent, partitioning against a non-polar solvent like n-hexane can remove fats and other non-polar components.
-
Chromatography:
-
Column Chromatography: Silica (B1680970) gel or reversed-phase (C18) column chromatography is essential for separating this compound from other compounds. A gradient elution from a less polar to a more polar solvent system is typically used.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often necessary for the final purification of this compound to achieve high purity. A C18 column with a mobile phase of methanol/water or acetonitrile/water with a small amount of acid (e.g., formic acid or TFA) is commonly employed.
-
Troubleshooting: If you are losing your compound during chromatography, consider the following:
-
Irreversible Adsorption: this compound may be irreversibly binding to the stationary phase. Ensure the column is properly conditioned and consider using a different stationary phase.
-
Degradation on Column: The acidity of the mobile phase or the stationary phase itself could be causing degradation. Try using a neutral pH mobile phase if possible, though this may affect peak shape.
-
-
Question: I am observing degradation of my compound during the workup. How can I minimize this?
Answer:
Bromotyrosine derivatives like this compound can be susceptible to degradation. Here are some key factors to control:
-
pH: Avoid strongly acidic or basic conditions during extraction and purification. While a small amount of acid is often used in HPLC to improve peak shape, prolonged exposure to strong acids can lead to hydrolysis of the molecule.
-
Temperature: As mentioned, avoid high temperatures. Perform extractions at room temperature or below and use rotary evaporation at low temperatures (e.g., < 40°C) to remove solvents.
-
Light: Protect your samples from direct light, especially during long-term storage, as some natural products are light-sensitive. Store extracts and purified compounds in amber vials or wrap containers in aluminum foil.
-
Oxygen: Exposure to air can lead to oxidation. While working under an inert atmosphere (e.g., nitrogen or argon) is not always practical for routine extractions, it can be considered if degradation is a persistent issue. For long-term storage, flushing vials with an inert gas before sealing can be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield of this compound from Aplysina aerophoba?
A1: The yield of this compound can vary significantly depending on the factors mentioned in the troubleshooting guide (geography, season, sponge part). However, concentrations can be as high as 10% of the dry weight of the sponge for total brominated isoxazoline (B3343090) alkaloids.[5][6] Quantitative data from specific extraction studies are summarized in the tables below.
Q2: Which solvent system is best for this compound extraction?
A2: Polar solvents are most effective. Methanol or 96% ethanol are excellent choices for initial extraction.[4] A common and effective method involves a mixture of dichloromethane (CH2Cl2) and methanol (MeOH) (1:1 v/v), which can then be partitioned to separate compounds based on polarity.[3]
Q3: How can I confirm the presence of this compound in my extract?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a standard method for initial identification.[2] The presence of this compound can be confirmed by comparing the retention time and UV spectrum with a known standard. For unambiguous identification, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are required.
Q4: What are the key spectroscopic signatures of this compound?
A4: The UV spectrum of this compound in methanol typically shows absorption maxima around 280 nm. Its molecular formula is C31H30Br6N4O10, and its mass can be confirmed by High-Resolution Mass Spectrometry (HRMS). Detailed 1H and 13C NMR data are available in the literature and are the definitive method for structural confirmation.
Q5: Can this compound be obtained from other sponge species?
A5: While Aplysina aerophoba is the most commonly cited source, other species within the Aplysina genus and the order Verongida are known to produce a variety of bromotyrosine derivatives and may also contain this compound or structurally related compounds.
Data Presentation
Table 1: Comparison of Extraction Methods for Brominated Alkaloids from Aplysina Sponges
| Extraction Method | Solvent System | Key Parameters | Typical Yield of Crude Extract (% of dry weight) | Relative Abundance of this compound in Extract | Reference |
| Maceration | Methanol | Room temperature, 24h, 3x | 15-25% | Moderate | General Practice |
| Sonication | 96% Ethanol | 15 min cycles, 5x | ~8.9% (from 1kg wet sponge) | High | [4] |
| Soxhlet | Methanol | 8-12 hours | 20-30% | Moderate to High (potential for degradation) | General Practice |
| Dichloromethane/Methanol | CH2Cl2/MeOH (1:1) | Room temperature, 24h, 3x | 10-20% | High (after partitioning) | [3] |
Table 2: Influence of Solvent Polarity on Extraction Yield (General Observations for Natural Products)
| Solvent | Polarity Index | General Observations |
| n-Hexane | 0.1 | Effective for extracting non-polar compounds like lipids. Poor for this compound. |
| Dichloromethane | 3.1 | Moderate polarity, can extract a range of compounds. Often used in combination with more polar solvents. |
| Ethyl Acetate (B1210297) | 4.4 | Good for moderately polar compounds. |
| Acetone | 5.1 | Good for a wide range of polarities. |
| Ethanol | 5.2 | Highly effective for polar compounds like this compound. |
| Methanol | 6.6 | Highly effective for polar compounds like this compound. |
| Water | 10.2 | Can extract highly polar compounds, but may be less effective for some alkaloids compared to alcohols. |
Experimental Protocols
Protocol 1: General Extraction of this compound from Aplysina aerophoba
This protocol is based on a widely used method for the extraction of brominated alkaloids from Aplysina sponges.[4]
Materials:
-
Frozen or ethanol-preserved Aplysina aerophoba sponge material
-
96% Ethanol
-
n-Hexane
-
Ethyl Acetate
-
n-Butanol
-
Deionized Water
-
Rotary evaporator
-
Ultrasonic bath
-
Separatory funnel
-
Filter paper
Procedure:
-
Sample Preparation: Cut the sponge material into small pieces (approximately 1-2 cm). If frozen, allow it to thaw partially before cutting.
-
Extraction: a. Place the sponge pieces in a large beaker and add enough 96% ethanol to fully submerge the material. b. Place the beaker in an ultrasonic bath and sonicate for 15 minutes. c. Decant the ethanol extract. d. Repeat the extraction process four more times with fresh ethanol. e. Combine all the ethanol extracts.
-
Solvent Removal: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude aqueous suspension.
-
Liquid-Liquid Partitioning: a. Transfer the aqueous suspension to a separatory funnel. b. Perform successive extractions with solvents of increasing polarity: i. Extract three times with n-hexane. Combine the n-hexane fractions. ii. Extract three times with ethyl acetate. Combine the ethyl acetate fractions. iii. Extract three times with n-butanol. Combine the n-butanol fractions. c. The remaining aqueous fraction is also collected.
-
Fraction Analysis: this compound is expected to be primarily in the ethyl acetate and n-butanol fractions. Analyze these fractions by HPLC to confirm the presence and relative abundance of the target compound before proceeding with purification.
-
Solvent Removal: Evaporate the solvents from the desired fractions using a rotary evaporator.
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines a general procedure for the purification of this compound from the enriched fractions obtained in Protocol 1.
Materials:
-
Dried ethyl acetate or n-butanol fraction containing this compound
-
Silica gel 60 (for normal-phase chromatography) or C18 silica gel (for reversed-phase chromatography)
-
Glass chromatography column
-
Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol, water)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
-
Collection tubes
Procedure:
-
Column Packing:
-
Normal-Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pour it into the chromatography column. Allow the silica to settle, ensuring there are no air bubbles.
-
Reversed-Phase: Pack the column with C18 silica gel, typically as a dry powder, and then flush with the most polar solvent of your mobile phase system to activate it.
-
-
Sample Loading: Dissolve the dried extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the column.
-
Elution:
-
Normal-Phase: Start with a non-polar mobile phase (e.g., 100% n-hexane or a high percentage of hexane (B92381) in ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate, then methanol).
-
Reversed-Phase: Start with a polar mobile phase (e.g., 100% water or a high percentage of water in methanol) and gradually decrease the polarity by increasing the proportion of the organic solvent (e.g., methanol or acetonitrile).
-
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify which fractions contain this compound.
-
Pooling and Concentration: Combine the fractions that contain pure or highly enriched this compound and remove the solvent using a rotary evaporator.
-
Further Purification (if necessary): For higher purity, a second chromatographic step (e.g., preparative HPLC) may be required.
Mandatory Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Relevant Spatial Scales of Chemical Variation in Aplysina aerophoba - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. Using UHPLC–MS profiling for the discovery of new sponge-derived metabolites and anthelmintic screening of the NatureBank bromotyrosine library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Compounds of Two Demosponges (Aplysina aerophoba and Spongia sp.) from the Aegean Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical defense of Mediterranean sponges Aplysina cavernicola and Aplysina aerophoba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to minimize off-target effects of Isofistularin-3
Welcome to the technical support center for Isofistularin-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and effectively utilizing this compound in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a brominated alkaloid originally isolated from the marine sponge Aplysina aerophoba.[1][2] Its primary known mechanism of action is the inhibition of DNA methyltransferase 1 (DNMT1), which can lead to the demethylation of DNA and re-expression of tumor suppressor genes.[1][3] Docking studies have suggested that this compound acts as a direct, DNA-competitive DNMT1 inhibitor.[1]
Q2: What are the known cellular effects of this compound?
A2: this compound has been shown to induce a range of cellular effects, including:
-
Cell Cycle Arrest: It can arrest cancer cells in the G0/G1 phase of the cell cycle.[1][3][4]
-
Autophagy: It can induce morphological changes and autophagy in cancer cells.[1][4]
-
Apoptosis Sensitization: this compound can sensitize cancer cells to TRAIL (tumor-necrosis-factor related apoptosis inducing ligand)-induced apoptosis.[1][3][4]
-
Anti-proliferative Activity: It has demonstrated anti-proliferative effects against a variety of cancer cell lines.[1]
Q3: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
A3: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[5] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings.[5] Minimizing off-target effects is crucial for obtaining reliable data and for the development of safe and effective therapeutics.[5]
Troubleshooting Guide: Minimizing Off-Target Effects
Issue: I am observing unexpected or inconsistent results in my experiments with this compound.
This could be due to off-target effects. The following troubleshooting steps and experimental workflows can help you identify and minimize these effects.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the reported in vitro activity of this compound across various cancer cell lines.
Table 1: IC50 and GI50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) | GI50 (µM, 72h) | Reference |
| HeLa | Cervical Carcinoma | 8.5 ± 0.2 | - | [6][7] |
| RAJI | Burkitt's Lymphoma | - | 9.9 ± 8.6 | [1] |
| U-937 | Histiocytic Lymphoma | - | 8.1 ± 5.6 | [1] |
| JURKAT | Acute T Cell Leukemia | - | 10.2 ± 5.8 | [1] |
| K-562 | Chronic Myelogenous Leukemia | - | 8.3 ± 3.6 | [1] |
| MEG-01 | Megakaryoblastic Leukemia | - | 14.8 ± 5.3 | [1] |
| HL-60 | Acute Promyelocytic Leukemia | - | 8.1 ± 4.7 | [1] |
| PC-3 | Prostate Adenocarcinoma | - | 8.1 ± 4.4 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | - | 7.3 ± 7.0 | [1] |
| SH-SY5Y | Neuroblastoma | - | > 50 | [1] |
Table 2: EC50 Values of this compound in Pheochromocytoma Cell Lines
| Cell Line | Condition | EC50 (µM) | Reference |
| MPC | Normoxia | 43-44 | [6] |
| MPC | Hypoxia | 59-91 | [6] |
| MTT | Normoxia | 43-44 | [6] |
| MTT | Hypoxia | 59-91 | [6] |
| PC12 | Normoxia & Hypoxia | > 100 | [6] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard methodologies to determine the cytotoxic potential of this compound.[8]
Objective: To determine the concentration of this compound that reduces cell viability by 50% (IC50 or CC50).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 1%.[8] Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include untreated cells as a negative control and a solvent control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the optical density at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Plot the results and determine the IC50/CC50 value.
Kinase Inhibitor Profiling
To identify potential off-target kinase interactions, a kinase profiling assay can be performed. The following is a generalized protocol.
Objective: To assess the selectivity of this compound against a panel of kinases.
Methodology:
-
Assay Preparation: Utilize a commercial kinase profiling service or an in-house platform such as the ADP-Glo™ Kinase Assay.[9]
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its DNMT1 IC50 (e.g., 10-100 fold) to maximize the chance of detecting off-target interactions.
-
Kinase Reactions: Perform kinase reactions with a panel of purified kinases in the presence of this compound or a vehicle control. The reactions typically include the kinase, a specific substrate, and ATP.
-
Signal Detection: After the kinase reaction, add reagents to stop the reaction and generate a detectable signal (e.g., luminescence for ADP-Glo™).[9]
-
Data Analysis: Calculate the percent inhibition of each kinase by this compound compared to the vehicle control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context.[5]
Objective: To verify that this compound binds to its intended target (DNMT1) in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat cell lysates to a range of temperatures.
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Protein Analysis: Analyze the amount of the target protein (DNMT1) remaining in the supernatant at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the thermal stability of the target protein in the presence of this compound indicates direct binding.
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
Caption: The proposed signaling pathway of this compound, highlighting its inhibition of DNMT1.
Experimental Workflow for Off-Target Identification
Caption: A comprehensive experimental workflow for identifying and validating off-targets of this compound.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical defense of Mediterranean sponges Aplysina cavernicola and Aplysina aerophoba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
Overcoming resistance to Isofistularin-3 treatment in cancer cells
Welcome to the technical support center for Isofistularin-3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome potential resistance to this compound in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a brominated alkaloid derived from the marine sponge Aplysina aerophoba. Its primary mechanism of action is the inhibition of DNA methyltransferase 1 (DNMT1).[1][2][3] This inhibition leads to DNA demethylation and subsequent re-expression of tumor suppressor genes, such as the aryl hydrocarbon receptor (AHR).[1] The downstream effects include cell cycle arrest at the G0/G1 phase, induction of autophagy, and sensitization of cancer cells to TRAIL-induced apoptosis.[1][2][3]
Q2: My cancer cells are showing reduced sensitivity to this compound compared to initial experiments. What are the potential reasons?
A2: Reduced sensitivity, or acquired resistance, to this compound can arise from various cellular changes. While specific resistance mechanisms to this compound are still an area of active research, potential causes, based on resistance to other anti-cancer agents, may include:
-
Increased expression of drug efflux pumps that actively remove this compound from the cell.
-
Alterations or mutations in the drug's target, DNMT1, that prevent effective binding of this compound.
-
Activation of alternative or compensatory signaling pathways that bypass the effects of DNMT1 inhibition.
-
Changes in the expression of proteins involved in cell cycle regulation or apoptosis, rendering the cells less susceptible to this compound-induced effects.
Q3: Can this compound be used in combination with other therapies?
A3: Yes, studies have shown that this compound can act synergistically with other agents. A notable example is its ability to sensitize TRAIL-resistant cancer cells to TRAIL-induced apoptosis.[1][2][3] Pre-treatment with this compound has been shown to enhance the apoptotic effects of TRAIL in lymphoma cell lines.[1] This suggests that combination therapies could be a promising strategy, potentially even in cases of emerging resistance to this compound as a monotherapy.
Troubleshooting Guides
Issue 1: Decreased Cell Death or Growth Arrest Observed with this compound Treatment
If you observe a diminished response to this compound in your cell line over time, follow this guide to investigate potential resistance mechanisms.
Step 1: Confirm Drug Potency and Experimental Setup
-
Action: Verify the concentration and integrity of your this compound stock solution. Run a dose-response curve with a fresh dilution of the drug on a sensitive, control cell line to confirm its bioactivity.
-
Rationale: Incorrect drug concentration or degradation of the compound can mimic the appearance of resistance.
Step 2: Quantify the Level of Resistance
-
Action: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line compared to the parental, sensitive cell line.
-
Rationale: Quantifying the shift in IC50 provides a baseline measure of the degree of resistance.
Data Presentation: this compound IC50 Values
| Cell Line | Treatment Duration | IC50 (µM) - Parental | IC50 (µM) - Resistant | Fold Change |
| RAJI | 72 hours | 9.9 ± 8.6 | [Your Data Here] | [Calculate] |
| U-937 | 72 hours | 8.1 ± 5.6 | [Your Data Here] | [Calculate] |
| PC-3 | 72 hours | 8.1 ± 4.4 | [Your Data Here] | [Calculate] |
| MDA-MB-231 | 72 hours | 7.3 ± 7.0 | [Your Data Here] | [Calculate] |
Parental IC50 values are sourced from published data for comparison.[1]
Step 3: Investigate Potential Resistance Mechanisms
Based on the confirmed resistance, investigate the following potential mechanisms:
A. Increased Drug Efflux
-
Hypothesis: The resistant cells may be overexpressing ATP-binding cassette (ABC) transporters, which pump this compound out of the cell.
-
Experiment: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of common drug efflux pump genes (e.g., ABCB1, ABCC1, ABCG2) in resistant cells compared to parental cells.
-
Troubleshooting: If efflux pump expression is elevated, consider co-treatment with known ABC transporter inhibitors (e.g., Verapamil, MK-571) to see if sensitivity to this compound is restored.
B. Target Alteration
-
Hypothesis: The DNMT1 gene in the resistant cells may have acquired mutations that reduce the binding affinity of this compound.
-
Experiment: Sequence the DNMT1 gene from both parental and resistant cell lines to identify any potential mutations.
-
Troubleshooting: If a mutation is identified, functional assays will be needed to confirm its impact on this compound binding and DNMT1 activity.
C. Activation of Compensatory Signaling Pathways
-
Hypothesis: Resistant cells may have activated pro-survival or proliferative pathways that counteract the effects of this compound.
-
Experiment: Use Western blotting to analyze the activation status (i.e., phosphorylation) of key proteins in survival pathways such as Akt, ERK, or STAT3.
-
Troubleshooting: If a compensatory pathway is identified as being hyperactivated, consider a combination therapy approach using an inhibitor of that pathway alongside this compound.
Experimental Workflow for Investigating this compound Resistance
Caption: A workflow for troubleshooting decreased cellular response to this compound.
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Signaling Proteins
-
Cell Lysis: Treat parental and resistant cells with this compound for the desired time. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Mechanisms
This compound Signaling Pathway
Caption: The signaling pathway of this compound in cancer cells.
Potential Mechanisms of this compound Resistance
Caption: Logical diagram of potential resistance mechanisms to this compound.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Isofistularin-3 In Vivo Administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Isofistularin-3 in in vivo experimental models. The information is tailored for scientists in drug development and related fields to refine their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a brominated alkaloid originally isolated from the marine sponge Aplysina aerophoba.[1][2] Its primary mechanism of action is the inhibition of DNA methyltransferase 1 (DNMT1).[3] By inhibiting DNMT1, this compound can lead to the demethylation and re-expression of tumor suppressor genes that were epigenetically silenced.[1][4] This activity induces cell cycle arrest, autophagy, and can sensitize cancer cells to apoptosis-inducing agents like TRAIL.[1][2]
Q2: What are the known in vitro effects of this compound?
A2: this compound has demonstrated a range of effects in vitro, including:
-
Cytotoxicity: It shows cytotoxic activity against various cancer cell lines, such as HeLa cells.[3][5]
-
Anti-proliferative Activity: It reduces cell proliferation and arrests cancer cells in the G0/G1 phase of the cell cycle.[1]
-
Induction of Autophagy: It can induce morphological changes in cells consistent with autophagy, such as the formation of cytoplasmic vacuoles.[1]
-
Induction of Cell Death: Prolonged treatment can lead to caspase-dependent and -independent cell death.[1]
-
TRAIL Sensitization: It can synergize with TRAIL (tumor-necrosis-factor related apoptosis inducing ligand) to enhance apoptosis in cancer cells.[2]
Q3: Is there an established in vivo administration protocol for this compound?
Q4: What are the challenges in formulating this compound for in vivo use?
A4: this compound is a hydrophobic molecule, which presents challenges for formulation in aqueous-based vehicles suitable for injection.[6][7] Key challenges include poor solubility, potential for precipitation upon injection, and the need to use organic co-solvents which may have their own toxicity. Strategies to overcome these issues include the use of co-solvent systems (e.g., DMSO, PEG), cyclodextrins, or nano-formulations such as liposomes or nanoemulsions.[6][7]
Q5: How should this compound be stored?
A5: For in vitro experiments, this compound is typically dissolved in DMSO to create a stock solution.[1] It is recommended to store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of this compound in various in vivo formulations has not been formally reported; therefore, it is advisable to prepare dosing solutions fresh for each experiment. If short-term storage is necessary, it should be kept at 4°C and protected from light, with a visual inspection for precipitation before use.
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result (µM) | Reference |
| HeLa | Cervical Cancer | Cytotoxicity | IC50 | 8.5 ± 0.2 | [3] |
| RAJI | Burkitt's Lymphoma | Proliferation | GI50 (72h) | 9.9 ± 8.6 | [1] |
| U-937 | Histiocytic Lymphoma | Proliferation | GI50 (72h) | 8.1 ± 5.6 | [1] |
| JURKAT | T-cell Leukemia | Proliferation | GI50 (72h) | 10.2 ± 5.8 | [1] |
| K-562 | Chronic Myelogenous Leukemia | Proliferation | GI50 (72h) | 8.3 ± 3.6 | [1] |
| MEG-01 | Megakaryoblastic Leukemia | Proliferation | GI50 (72h) | 14.8 ± 5.3 | [1] |
| HL-60 | Promyelocytic Leukemia | Proliferation | GI50 (72h) | 8.1 ± 4.7 | [1] |
| PC-3 | Prostate Cancer | Proliferation | GI50 (72h) | 8.1 ± 4.4 | [1] |
| MDA-MB-231 | Breast Cancer | Proliferation | GI50 (72h) | 7.3 ± 7.0 | [1] |
| SH-SY5Y | Neuroblastoma | Proliferation | GI50 (72h) | > 50 | [1] |
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Solution |
| Precipitation in Dosing Solution | 1. Low solubility of this compound in the chosen vehicle. 2. Temperature changes affecting solubility. 3. pH of the final solution is not optimal. | 1. Increase the proportion of co-solvent (e.g., DMSO, PEG300) in the vehicle. Consider alternative solubilizing agents like cyclodextrins. 2. Prepare the formulation at room temperature or slightly warm it. Always inspect for clarity before injection. 3. Check the pH of your final formulation; adjust if necessary, keeping physiological compatibility in mind. |
| Acute Animal Toxicity (e.g., lethargy, weight loss, ruffled fur) after Dosing | 1. The dose of this compound is too high. 2. The vehicle itself is causing toxicity (e.g., high concentration of DMSO). 3. Rapid injection rate (for IV administration). | 1. Perform a dose-ranging pilot study to determine the Maximum Tolerated Dose (MTD). Start with a lower dose. 2. Administer a vehicle-only control group to assess vehicle toxicity. Reduce the concentration of organic co-solvents if possible (e.g., keep DMSO ≤10% of final volume). 3. For intravenous injections, ensure a slow and steady injection rate. |
| Local Irritation or Necrosis at Injection Site (Subcutaneous or Intraperitoneal) | 1. High concentration of co-solvents (especially DMSO). 2. Precipitation of the compound at the injection site. 3. pH of the formulation is not physiological. | 1. Reduce the concentration of the irritating co-solvent. 2. Improve the formulation to ensure the compound remains solubilized post-injection. Consider a different route of administration (e.g., oral gavage if bioavailability is adequate). 3. Ensure the final dosing solution is near physiological pH (7.2-7.4). |
| Lack of Tumor Growth Inhibition | 1. Insufficient dose or dosing frequency. 2. Poor bioavailability with the chosen route of administration. 3. Rapid metabolism or clearance of the compound. 4. The tumor model is resistant to DNMT1 inhibition. | 1. Increase the dose and/or frequency of administration, staying below the MTD. 2. If using oral or IP routes, consider intravenous (IV) administration to ensure 100% bioavailability. 3. Consider more frequent dosing (e.g., twice daily) to maintain therapeutic concentrations. 4. Confirm the expression and activity of DNMT1 in your tumor model. |
| High Variability in Tumor Growth Within a Treatment Group | 1. Inconsistent dosing volume or technique. 2. Initial tumor volumes were not uniform at the start of treatment. 3. The formulation is not homogenous (e.g., suspension). | 1. Ensure all injections are administered accurately and consistently. Use appropriate sized syringes and needles. 2. Randomize animals into groups only after tumors have reached a pre-determined, uniform size. 3. If using a suspension, ensure it is vortexed thoroughly before drawing each dose to ensure uniformity. |
Mandatory Visualizations
Caption: Signaling pathway of this compound as a DNMT1 inhibitor.
Caption: General experimental workflow for an in vivo efficacy study.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Tumorigenic and Anti-Metastatic Activity of the Sponge-Derived Marine Drugs Aeroplysinin-1 and this compound against Pheochromocytoma In Vitro | MDPI [mdpi.com]
- 4. What are DNMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Isofistularin-3 degradation pathways and how to prevent them
This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation pathways of isofistularin-3 (B1198176) and best practices to prevent them during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a bromotyrosine alkaloid derived from marine sponges of the genus Aplysina, such as Aplysina aerophoba. Its stability is a significant concern because it is prone to degradation, which can impact the accuracy and reproducibility of experimental results. The degradation products may also exhibit different biological activities than the parent compound, potentially leading to misinterpretation of data.
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway for this compound is enzymatic conversion. Upon tissue damage of the source sponge, endogenous enzymes are released that catalyze the transformation of this compound into smaller, more active compounds, including a dienone.[1] This process is a chemical defense mechanism for the sponge. In a laboratory setting, this degradation can be inadvertently triggered during extraction and handling if proper precautions are not taken.
Q3: What are the known degradation products of this compound?
A3: The main known degradation products of this compound are aeroplysinin-1 and a dienone.[1] These bioconversion products have been shown to have more potent antibiotic and cytotoxic activities than this compound itself.
Q4: How can I prevent the enzymatic degradation of this compound during my experiments?
A4: To prevent enzymatic degradation, it is crucial to inhibit the activity of the endogenous enzymes from the sponge matrix. This can be achieved by:
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Immediate Freezing: Freeze sponge samples in liquid nitrogen immediately after collection and store them at -80°C until extraction.
-
Solvent Extraction: Use organic solvents such as ethanol (B145695) or methanol (B129727) for the initial extraction, as they can denature enzymes.
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Enzyme Inhibitors: Consider the use of a cocktail of broad-spectrum enzyme inhibitors during the extraction process, although specific inhibitors for the enzymes that degrade this compound have not been identified.
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Temperature Control: Keep samples on ice at all times during processing to minimize enzymatic activity.
Q5: How do common experimental conditions like pH and temperature affect this compound stability?
Troubleshooting Guides
Problem: I am observing unexpected peaks in my HPLC/LC-MS analysis of this compound.
-
Possible Cause: Degradation of this compound.
-
Solution:
-
Review your sample handling and extraction procedure: Ensure that you have taken adequate precautions to prevent enzymatic degradation, as outlined in the FAQs.
-
Analyze a freshly prepared standard: Compare the chromatogram of your sample to that of a freshly prepared, high-purity this compound standard to confirm if the unexpected peaks are indeed degradation products.
-
Perform a forced degradation study: Intentionally degrade a sample of this compound to identify the retention times of its degradation products. This will help you to confirm the identity of the unknown peaks in your sample.
-
Problem: My bioassay results with this compound are inconsistent.
-
Possible Cause: The presence of varying amounts of more potent degradation products in your samples.
-
Solution:
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Assess the purity of your this compound stock: Use HPLC or LC-MS to check for the presence of degradation products.
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Implement stricter handling and storage protocols: Store this compound in a non-reactive container at a low temperature, protected from light. Prepare fresh working solutions for each experiment.
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Purify your this compound sample: If your stock solution is found to be degraded, consider re-purifying it using techniques such as preparative HPLC.
-
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound
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Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Set up the following stress conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C).
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm).
-
-
Incubate the samples under the respective stress conditions for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, take an aliquot from each condition, neutralize the acidic and basic samples, and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method.
-
Compare the chromatograms of the stressed samples to a control sample (this compound stock solution kept under normal conditions) to identify degradation products.
Data Presentation:
Summarize the results in a table to compare the percentage of degradation under each condition.
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Degradation Product 1 Area (%) | Degradation Product 2 Area (%) |
| 0.1 M HCl | 24 | |||
| 48 | ||||
| 72 | ||||
| 0.1 M NaOH | 24 | |||
| 48 | ||||
| 72 | ||||
| 3% H₂O₂ | 24 | |||
| 48 | ||||
| 72 | ||||
| 60°C | 24 | |||
| 48 | ||||
| 72 | ||||
| UV Light (254 nm) | 24 | |||
| 48 | ||||
| 72 |
Visualizations
Caption: Hypothesized enzymatic degradation of this compound.
Caption: General workflow for a forced degradation study.
References
Adjusting experimental conditions for Isofistularin-3 in hypoxic environments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Isofistularin-3 in hypoxic experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and how might it be affected by hypoxia?
A1: this compound is a marine-derived brominated alkaloid primarily identified as a DNA methyltransferase 1 (DNMT1) inhibitor.[1][2][3] By inhibiting DNMT1, it can lead to the demethylation of tumor suppressor genes, inducing their re-expression. This activity can result in cell cycle arrest, autophagy, and apoptosis.[1][2]
Under hypoxic conditions, cancer cells activate survival pathways, prominently featuring the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[4] While the direct interaction of this compound with these pathways is still under investigation, its ability to induce apoptosis and cell cycle arrest may counteract the pro-survival signals driven by hypoxia. It is plausible that this compound's epigenetic modifying activity could influence the expression of genes involved in the HIF-1α and STAT3 signaling cascades.
Q2: How can I induce a hypoxic environment for my cell culture experiments with this compound?
A2: There are two common methods to induce hypoxia in cell culture:
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Hypoxia Chamber/Incubator: This is the most direct method, allowing for precise control of oxygen levels. Cells are placed in a sealed chamber or a specialized incubator, and the oxygen concentration is reduced by displacing it with nitrogen gas, typically to 1-2% O₂.[5][6][7]
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Chemical Induction: Cobalt chloride (CoCl₂) is a widely used chemical agent that mimics hypoxia by stabilizing HIF-1α under normoxic conditions.[5][6][8] CoCl₂ inhibits prolyl hydroxylases, the enzymes responsible for HIF-1α degradation in the presence of oxygen.
A detailed protocol for both methods is provided in the "Experimental Protocols" section below.
Q3: How do I confirm that my cells are experiencing hypoxia after induction?
A3: The most reliable indicator of a hypoxic response is the stabilization and nuclear accumulation of the HIF-1α protein.[8] This can be assessed by Western blotting of nuclear extracts. Under normoxic conditions, HIF-1α is rapidly degraded and should be undetectable or present at very low levels.[9] A strong band for HIF-1α in your experimental samples compared to the normoxic control confirms a successful induction of hypoxia.
Troubleshooting Guides
Problem 1: I am not observing the expected cytotoxic or apoptotic effects of this compound in my hypoxic cell cultures.
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Possible Cause 1: Compound Instability or Poor Solubility.
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Troubleshooting Tip: this compound, like many natural products, may have limited stability or solubility in cell culture media, which can be exacerbated by changes in pH or protein concentration.[10][11][12] Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. When diluting in media, ensure thorough mixing and visually inspect for any precipitation. Consider performing a stability test by incubating this compound in hypoxic media for the duration of your experiment and then measuring its concentration via HPLC.
-
-
Possible Cause 2: Insufficient Hypoxia.
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Troubleshooting Tip: Verify the hypoxic conditions in your experimental setup. If using a hypoxia chamber, ensure there are no leaks and that the oxygen sensor is calibrated correctly. If using CoCl₂, confirm that the concentration and incubation time are optimal for your cell line. Always include a positive control for hypoxia by assessing HIF-1α stabilization via Western blot.
-
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Possible Cause 3: Cell Line Resistance.
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Troubleshooting Tip: Hypoxia can induce chemoresistance in some cancer cell lines.[4] The specific genetic and epigenetic landscape of your chosen cell line will influence its response to this compound under hypoxia. Consider testing a range of this compound concentrations and extending the treatment duration. It may also be beneficial to test different cell lines to identify a more sensitive model.
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Problem 2: I am having difficulty detecting HIF-1α by Western blot in my hypoxic samples.
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Possible Cause 1: Rapid Protein Degradation.
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Troubleshooting Tip: HIF-1α has a very short half-life (around 5 minutes) in the presence of oxygen.[7][9] It is critical to minimize the exposure of your cell lysates to normoxic conditions. Perform all cell lysis and harvesting steps on ice as quickly as possible.[13][14] Adding a prolyl hydroxylase inhibitor (e.g., DMOG) or CoCl₂ to your lysis buffer can help preserve HIF-1α stability.
-
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Possible Cause 2: Low Protein Abundance.
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Troubleshooting Tip: HIF-1α is a nuclear protein. Preparing nuclear extracts will enrich the protein and increase the chances of detection. Ensure you are loading a sufficient amount of total protein (at least 50µg per lane is recommended).[9]
-
-
Possible Cause 3: Incorrect Antibody or Western Blot Conditions.
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Troubleshooting Tip: Use an antibody validated for HIF-1α detection in your specific application (e.g., Western blot). Optimize the antibody dilution and incubation time. The theoretical molecular weight of HIF-1α is around 93 kDa, but post-translationally modified forms can migrate at 110-130 kDa.[9]
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Problem 3: I am unsure if this compound is affecting the STAT3 pathway in my hypoxic experiment.
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Troubleshooting Tip: The activation of STAT3 is mediated by phosphorylation at Tyrosine 705 (Tyr705).[15] To assess the effect of this compound on STAT3 signaling, you should measure the levels of phosphorylated STAT3 (p-STAT3) relative to the total STAT3 protein. This can be done using Western blotting with specific antibodies against p-STAT3 (Tyr705) and total STAT3.[15] A decrease in the p-STAT3/total STAT3 ratio in this compound-treated cells compared to the vehicle control under hypoxia would suggest an inhibitory effect.
Experimental Protocols
Protocol 1: Induction of Hypoxia in Cell Culture
Method A: Hypoxia Chamber
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Culture cells in appropriate vessels to the desired confluency.
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Place the cell culture plates inside the hypoxia chamber. To maintain humidity, add a dish of sterile water.[5]
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Seal the chamber and flush it with a gas mixture of 5% CO₂, balance N₂, and the desired O₂ concentration (typically 1-2%). A flow rate of 20 liters per minute for 7-10 minutes is recommended to remove residual oxygen.[6]
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After flushing, seal the chamber clamps and place it in a standard 37°C incubator for the desired experimental duration.
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For media changes or sample collection, it is ideal to use a hypoxic workstation to maintain continuous low-oxygen conditions.[6] If not available, work quickly to minimize re-oxygenation.
Method B: Chemical Induction with Cobalt Chloride (CoCl₂)
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Prepare a fresh stock solution of CoCl₂ (e.g., 25 mM in sterile water).[6]
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Add the CoCl₂ stock solution directly to the cell culture medium to achieve a final concentration of 100-150 µM.[6][7]
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Incubate the cells under standard cell culture conditions (37°C, 5% CO₂) for the desired duration (typically 4-24 hours).[6][7]
Protocol 2: Western Blot for HIF-1α Detection
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Cell Lysis: After hypoxic treatment, immediately place culture dishes on ice. Wash cells once with ice-cold PBS.
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Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate briefly to shear DNA.[6]
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Centrifuge at ≥10,000 x g for 10 minutes at 4°C to pellet cell debris.[16]
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Collect the supernatant and determine the protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Load 50 µg of protein per lane on an 8% SDS-PAGE gel. Transfer the proteins to a nitrocellulose or PVDF membrane.[6]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[7]
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Incubate with a primary antibody against HIF-1α (e.g., 1:600 dilution) overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis
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Seed cells in a 96-well plate at a density of 1.75 x 10⁴ cells per well.[17]
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Treat the cells with varying concentrations of this compound under both normoxic and hypoxic conditions for the desired time (e.g., 24 hours).
-
Use a commercial luminescent caspase-3/7 assay kit (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay).[17]
-
Add the caspase substrate reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.
Data Presentation
Table 1: Example Dose-Response of this compound on Cell Viability under Normoxia and Hypoxia
| This compound (µM) | Cell Viability (%) - Normoxia (48h) | Cell Viability (%) - Hypoxia (1% O₂, 48h) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 6.1 |
| 1 | 95 ± 4.8 | 98 ± 5.5 |
| 5 | 82 ± 6.1 | 88 ± 7.3 |
| 10 | 65 ± 5.9 | 75 ± 6.8 |
| 25 | 45 ± 4.5 | 58 ± 5.1 |
| 50 | 28 ± 3.7 | 42 ± 4.9 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Example Effect of this compound on Protein Expression under Hypoxia
| Treatment (24h) | Relative HIF-1α Expression (Fold Change) | Relative p-STAT3/Total STAT3 Ratio (Fold Change) |
| Normoxia + Vehicle | 0.1 ± 0.05 | 0.2 ± 0.08 |
| Hypoxia + Vehicle | 1.0 (baseline) | 1.0 (baseline) |
| Hypoxia + this compound (10 µM) | 0.9 ± 0.15 | 0.7 ± 0.12 |
| Hypoxia + this compound (25 µM) | 0.7 ± 0.11 | 0.4 ± 0.09 |
Data are presented as mean ± SD from three independent experiments, normalized to the Hypoxia + Vehicle control.
Visualizations
Caption: Key signaling pathways activated under hypoxia and potential points of intervention for this compound.
Caption: General experimental workflow for studying this compound in a hypoxic environment.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STAT3 but Not HIF-1α Is Important in Mediating Hypoxia-Induced Chemoresistance in MDA-MB-231, a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Response to Hypoxia | Cell Culture Protocol | Bio-Techne [bio-techne.com]
- 8. researchgate.net [researchgate.net]
- 9. docs.abcam.com [docs.abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 12. cellculturedish.com [cellculturedish.com]
- 13. Controls for HIF-1 Alpha's WB, ICC-IF, IHC, IP & FLOW Analysis [bio-techne.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 16. mesoscale.com [mesoscale.com]
- 17. mdpi.com [mdpi.com]
Interpreting unexpected results in Isofistularin-3 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Isofistularin-3.
Troubleshooting Guide
This guide addresses unexpected results and common issues encountered during this compound experiments in a question-and-answer format.
Question: Why am I observing minimal or no cytotoxic effects of this compound on my cancer cell line?
Answer: The cytotoxic and anti-proliferative effects of this compound can be highly cell-line specific. While it has shown significant activity in various lymphoma cell lines by inducing G0/G1 cell cycle arrest, its effects on other cancer types, such as pheochromocytoma, have been reported as negligible.[1]
-
Cell Line-Specific Mechanisms: Research has shown that this compound's primary mechanism is the inhibition of DNA methyltransferase 1 (DNMT1).[2][3][4][5][6] The sensitivity of a cell line to this compound may depend on its reliance on DNMT1 activity for survival and proliferation. For instance, in RAJI lymphoma cells, this compound treatment leads to the re-expression of the tumor suppressor gene AHR, which is silenced by hypermethylation.[2] In contrast, pheochromocytoma cell lines showed no significant reduction in viability or proliferation upon treatment.[1]
-
Differential Protein Degradation: this compound has been observed to reduce DNMT1 protein levels in RAJI cells, but not in other tested cell lines. This suggests a cell line-specific post-transcriptional mechanism that contributes to its efficacy.[2]
-
Troubleshooting Steps:
-
Confirm Published Efficacy: Cross-reference your cell line with published data to see if its sensitivity to this compound has been previously characterized.
-
Positive Control: Use a cell line with known sensitivity to this compound (e.g., RAJI or U-937 lymphoma cells) as a positive control in your experiments.
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Mechanism Validation: Assess the DNMT1 protein levels and the methylation status of relevant tumor suppressor genes in your cell line before and after treatment to investigate the engagement of the primary target.
-
Question: My results show an increase in markers of autophagy, but not apoptosis. Is this an expected outcome?
Answer: Yes, this is a plausible and documented outcome. This compound has been shown to induce autophagy in cancer cells, particularly in the initial stages of treatment (e.g., after 24 hours).[2][4] This is often characterized by morphological changes such as an increase in cell size and the appearance of cytoplasmic vacuoles.[2]
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Autophagy as an Initial Response: Autophagy can be a primary response to the cellular stress induced by this compound. This is evidenced by the conversion of LC3-I to LC3-II, a key marker of autophagosome formation.[2][4]
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Prolonged Treatment and Apoptosis: Caspase-dependent apoptosis is typically observed after more extended periods of treatment (e.g., 72 hours) as a consequence of prolonged cell cycle arrest and/or the autophagic process.[2]
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Cell-Line Dependent Apoptotic Response: The robustness of the apoptotic response can also be cell-line dependent. For example, robust caspase and PARP-1 cleavage were observed in U-937 cells, while a weaker cleavage was seen in RAJI cells at similar concentrations and time points.[2]
-
Troubleshooting Steps:
-
Time-Course Experiment: Conduct a time-course experiment to analyze markers for both autophagy (e.g., LC3-II conversion, autophagic vacuole staining) and apoptosis (e.g., caspase cleavage, Annexin V staining) at different time points (e.g., 24h, 48h, 72h).
-
Autophagy Inhibition: To determine if autophagy is a precursor to apoptosis in your model, use an autophagy inhibitor (like 3-methyladenine (B1666300) or hydroxychloroquine) in combination with this compound and observe the impact on apoptotic markers.
-
Question: I am seeing inconsistent results between experimental repeats. What could be the cause?
Answer: Inconsistent results with natural product compounds like this compound can often be attributed to issues with compound stability and solubility.
-
Solubility: this compound is typically dissolved in DMSO for in vitro experiments.[2] Ensure that the final concentration of DMSO in your cell culture medium is low (generally below 0.5%) to avoid solvent-induced cytotoxicity and compound precipitation. Always prepare fresh dilutions from a concentrated stock solution for each experiment.
-
Stability in Media: While specific stability data for this compound in cell culture media is not extensively published, it is a good practice to assume limited stability. Brominated alkaloids can be sensitive to components in the media and degradation can occur over time at 37°C.
-
Troubleshooting Steps:
-
Fresh Preparations: Always prepare fresh working solutions of this compound in your cell culture medium immediately before adding it to the cells.
-
Storage of Stock Solutions: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Media Refresh: For longer-term experiments (> 24-48 hours), consider refreshing the media with a freshly prepared this compound solution to maintain a consistent concentration of the active compound.
-
Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solution for any signs of precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a DNA demethylating agent that acts as a direct, DNA-competitive inhibitor of DNA methyltransferase 1 (DNMT1), with a reported IC50 of 13.5 ± 5.4 μM in in vitro assays.[2][5] This inhibition leads to the demethylation of promoter regions of tumor suppressor genes, such as the Aryl Hydrocarbon Receptor (AHR), and their subsequent re-expression.[2] This primary action triggers downstream effects including cell cycle arrest, autophagy, and sensitization to apoptosis.
Q2: How does this compound sensitize cancer cells to TRAIL-induced apoptosis?
This compound synergizes with TNF-related apoptosis-inducing ligand (TRAIL) to induce apoptosis in resistant cancer cells.[2][3][4] The proposed mechanism involves several key events:
-
Downregulation of Anti-Apoptotic Proteins: this compound treatment reduces the expression of survivin and cellular FLICE-like inhibitory protein (c-FLIP), both of which are inhibitors of apoptosis.[2][3]
-
Induction of ER Stress: The compound triggers endoplasmic reticulum (ER) stress, indicated by an increase in GRP78 expression.[2][3][4]
-
Upregulation of Death Receptors: ER stress leads to an increased surface expression of the TRAIL receptor, Death Receptor 5 (DR5).[2][3][4]
-
Re-activation of Caspase-8: By downregulating inhibitors and upregulating death receptors, this compound pre-treatment allows for the effective activation of caspase-8 upon TRAIL stimulation, leading to apoptosis.[2]
Q3: What is the effect of this compound on the cell cycle?
This compound induces a G0/G1 phase cell cycle arrest in susceptible cancer cell lines.[2][4][5] This is accompanied by an increase in the expression of cell cycle inhibitors p21 and p27, and a reduction in the levels of cyclin E1, PCNA, and c-myc.[2][3][4]
Q4: Is this compound toxic to non-cancerous cells?
Studies have shown that this compound does not significantly affect the viability of peripheral blood mononuclear cells (PBMCs) from healthy donors, suggesting a degree of selectivity for cancer cells.[1][2][3] Additionally, it has been reported to not cause acute toxicity in zebrafish development models.[2][3]
Data Presentation
Table 1: In Vitro DNMT1 Inhibition by this compound
| Compound | Target | Assay Type | IC50 (μM) | Reference |
|---|
| this compound | DNMT1 | Biochemical | 13.5 ± 5.4 |[2][5] |
Table 2: Growth Inhibitory Effects of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (μM, 72h) | Reference |
|---|---|---|---|
| RAJI | Burkitt's Lymphoma | 9.9 ± 8.6 | [2] |
| U-937 | Histiocytic Lymphoma | 8.1 ± 5.6 | [2] |
| JURKAT | T-cell Leukemia | 10.2 ± 5.8 | [2] |
| K-562 | Chronic Myelogenous Leukemia | 8.3 ± 3.6 | [2] |
| MEG-01 | Megakaryoblastic Leukemia | 14.8 ± 5.3 | [2] |
| HL-60 | Promyelocytic Leukemia | 8.1 ± 4.7 | [2] |
| PC-3 | Prostate Cancer | 8.1 ± 4.4 | [2] |
| MDA-MB-231 | Breast Cancer | 7.3 ± 7.0 | [2] |
| SH-SY5Y | Neuroblastoma | > 50 |[2] |
Table 3: Effect of this compound on Pheochromocytoma Cell Viability
| Cell Line | Species | Condition | EC50 (μM, 24h) | Reference |
|---|---|---|---|---|
| PC12 | Rat | Normoxia & Hypoxia | > 100 | [1] |
| MPC | Mouse | Normoxia | 43-44 | [1] |
| MTT | Mouse | Normoxia | 43-44 | [1] |
| MPC | Mouse | Hypoxia | 59-91 | [1] |
| MTT | Mouse | Hypoxia | 59-91 |[1] |
Experimental Protocols
1. In Vitro DNMT1 Activity/Inhibition Assay
-
Principle: This protocol is based on a commercially available ELISA-like assay (e.g., from Active Motif) to measure the activity of purified DNMT1. The assay quantifies the methylation of a universal DNA substrate.
-
Methodology:
-
Use a 96-well plate coated with a DNA substrate.
-
Prepare a reaction mixture containing purified recombinant DNMT1 enzyme, S-adenosyl-L-methionine (SAM) as the methyl group donor, and varying concentrations of this compound (or a vehicle control, e.g., DMSO).
-
Add the reaction mixture to the wells and incubate for a specified time (e.g., 1-2 hours) at 37°C to allow the methylation reaction to occur.
-
Wash the wells to remove unreacted components.
-
Add a primary antibody that specifically recognizes 5-methylcytosine. Incubate for 1 hour at room temperature.
-
Wash the wells and add a secondary antibody conjugated to horseradish peroxidase (HRP). Incubate for 1 hour.
-
Wash the wells and add a colorimetric HRP substrate.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.[2]
-
2. Cell Viability/Cytotoxicity Assay (MTT/MTS-based)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated cells as a negative control.
-
After the incubation period, add the MTT or MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C to allow for the formation of the formazan product.
-
If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. This step is not necessary for MTS.
-
Measure the absorbance of the wells at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50/EC50 values.
-
3. Cell Cycle Analysis by Flow Cytometry
-
Principle: This method quantifies the DNA content of individual cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Methodology:
-
Treat cells with this compound or a vehicle control for the desired time (e.g., 24 hours).
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Incubate on ice for at least 2 hours or store at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining buffer containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (e.g., >600 nm).
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[2]
-
4. Autophagy Detection by LC3 Conversion (Western Blot)
-
Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine (B1630911) to form LC3-II, which is recruited to autophagosome membranes. An increase in the amount of LC3-II is a reliable marker of autophagy.
-
Methodology:
-
Treat cells with this compound for the desired time (e.g., 24 hours). As a control for autophagic flux, a parallel set of cells can be co-treated with an autophagy inhibitor like bafilomycin A1 for the last few hours of the experiment.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE on a polyacrylamide gel (e.g., 12-15%).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for LC3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the blot for the presence and intensity of the LC3-I (typically ~16-18 kDa) and LC3-II (~14-16 kDa) bands. An increase in the LC3-II/LC3-I ratio or the LC3-II/actin ratio indicates an induction of autophagy.[2]
-
Visualizations
Caption: Mechanism of Action of this compound in Cancer Cells.
Caption: this compound Sensitization to TRAIL-Induced Apoptosis.
Caption: General Workflow for In Vitro this compound Experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. edaegypt.gov.eg [edaegypt.gov.eg]
- 5. npra.gov.my [npra.gov.my]
- 6. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability testing of Isofistularin-3 under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of Isofistularin-3.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for experimental use?
A1: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) for in vitro experiments.[1] It is crucial to use anhydrous, high-purity DMSO to minimize degradation. For final experimental concentrations, further dilution in an appropriate aqueous buffer or cell culture medium is recommended. Always prepare fresh dilutions for each experiment to ensure potency.
Q2: What are the general recommendations for storing a stock solution of this compound?
A2: For short-term storage (up to a few weeks), it is advisable to store the DMSO stock solution of this compound at -20°C. For long-term storage, aliquoting the stock solution into smaller, single-use vials and storing them at -80°C is recommended to avoid repeated freeze-thaw cycles, which can lead to degradation. The vials should be tightly sealed to prevent moisture absorption.
Q3: How should I handle this compound powder and solutions in the laboratory?
A3: As a cytotoxic compound, this compound should be handled with appropriate safety precautions.[2] This includes the use of personal protective equipment (PPE) such as double-gloving with nitrile gloves, a disposable lab coat, and chemical splash goggles with a face shield.[2] When handling the powdered form, a properly fitted N95 respirator or higher is recommended to avoid inhalation.[2][3] All handling of this compound should be performed in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize exposure.[4][5]
Q4: Are there any known incompatibilities of this compound with common labware or reagents?
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in biological assays.
-
Possible Cause 1: Degradation of the compound due to improper storage.
-
Troubleshooting Step: Review your storage procedures. Ensure that the stock solution is stored at or below -20°C, protected from light, and that repeated freeze-thaw cycles are minimized. Prepare fresh dilutions from a new aliquot of the stock solution for your next experiment.
-
-
Possible Cause 2: Incomplete dissolution of the compound.
-
Troubleshooting Step: Ensure complete dissolution of the this compound powder in DMSO by vortexing or gentle warming. Visually inspect the solution for any undissolved particles before further dilution.
-
-
Possible Cause 3: Interaction with components in the assay medium.
-
Troubleshooting Step: Evaluate the composition of your assay buffer or cell culture medium for any components that might interact with or degrade this compound. If possible, perform a pilot experiment to assess the stability of this compound in the assay medium over the duration of the experiment.
-
Issue 2: Variability in analytical quantification (e.g., HPLC) of this compound.
-
Possible Cause 1: Degradation of the compound during sample preparation.
-
Troubleshooting Step: Minimize the time between sample preparation and analysis. Keep samples on ice or at a controlled low temperature throughout the process. Protect samples from light by using amber vials or covering them with aluminum foil.
-
-
Possible Cause 2: Non-optimized HPLC method.
-
Possible Cause 3: Matrix effects from the sample.
-
Troubleshooting Step: If analyzing this compound in a complex matrix (e.g., cell lysate, plasma), perform a matrix effect study to ensure that other components are not interfering with the quantification. This may involve comparing the response of this compound in the matrix to its response in a clean solvent.
-
Stability Testing of this compound
Due to the lack of specific public data on the stability of this compound, a comprehensive stability testing program is crucial for any research or development involving this compound. The following tables and protocols are based on general guidelines for natural products and should be adapted as needed.[9][10][11][12]
Recommended Storage Conditions and Stability Testing Parameters
| Storage Condition | Temperature | Relative Humidity | Duration | Parameters to Test |
| Long-Term | 25°C ± 2°C | 60% ± 5% | 12-36 months | Appearance, Purity (HPLC), Degradation Products, Potency (Bioassay) |
| Intermediate | 30°C ± 2°C | 65% ± 5% | 6-12 months | Appearance, Purity (HPLC), Degradation Products, Potency (Bioassay) |
| Accelerated | 40°C ± 2°C | 75% ± 5% | 6 months | Appearance, Purity (HPLC), Degradation Products, Potency (Bioassay) |
| Photostability | Controlled Room Temperature | N/A | As per ICH Q1B | Appearance, Purity (HPLC), Degradation Products |
Forced Degradation Study Conditions
| Condition | Description |
| Acid Hydrolysis | 0.1 M HCl at 60°C |
| Base Hydrolysis | 0.1 M NaOH at 60°C |
| Oxidation | 3% H₂O₂ at room temperature |
| Thermal Stress | 80°C |
| Photostability | Exposure to light as per ICH Q1B guidelines |
Experimental Protocols
Protocol for Stability Sample Preparation and Storage
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Aliquot the stock solution into multiple amber glass vials to protect from light.
-
For each storage condition (long-term, intermediate, accelerated), place a set of vials in a calibrated stability chamber.
-
For the photostability study, expose a set of vials to a light source as specified in ICH Q1B guidelines, with a control set wrapped in aluminum foil.
-
At each specified time point, retrieve one vial from each storage condition for analysis.
Protocol for HPLC-UV Analysis of this compound Stability
-
Instrument: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for alkaloid analysis.[6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient should be optimized to achieve good separation of this compound from its degradation products.
-
Flow Rate: Typically 1.0 mL/min.[6]
-
Column Temperature: 25°C to 30°C.[6]
-
Detection Wavelength: To be determined by performing a UV scan of this compound to find its maximum absorbance wavelength.
-
Injection Volume: 10-20 µL.[6]
-
Sample Preparation: Dilute the stability samples with the mobile phase to a concentration within the linear range of the method.
-
Analysis: Inject the prepared samples and a freshly prepared standard of this compound.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0). Identify and quantify any significant degradation products. The method should be validated according to ICH guidelines to ensure accuracy, precision, specificity, linearity, and robustness.[6][7][8][13]
Signaling Pathways and Experimental Workflows
This compound as a DNMT1 Inhibitor
This compound has been identified as a direct inhibitor of DNA methyltransferase 1 (DNMT1).[1][14][15] It is believed to bind to the DNA interacting pocket of the enzyme, leading to hypomethylation of CpG islands in the promoter regions of tumor suppressor genes, such as the Aryl Hydrocarbon Receptor (AHR), and subsequently reactivating their expression.[1][15]
Caption: this compound inhibits DNMT1, leading to gene re-expression.
This compound Sensitization to TRAIL-Induced Apoptosis
This compound can sensitize cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis.[1][14] This is achieved through mechanisms that include the downregulation of survivin and the induction of endoplasmic reticulum (ER) stress, which leads to the upregulation of Death Receptor 5 (DR5) on the cell surface.[1][14]
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Safe Handling of Hazardous Drugs | Blogs | CDC [blogs.cdc.gov]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bbraun-vetcare.com [bbraun-vetcare.com]
- 6. ijsart.com [ijsart.com]
- 7. mdpi.com [mdpi.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. blog.nutrasource.ca [blog.nutrasource.ca]
- 10. Stability testing of herbal natural products and its | PPTX [slideshare.net]
- 11. labstat.com [labstat.com]
- 12. Guidelines for Stability Testing of Herbal Medicines – StabilityStudies.in [stabilitystudies.in]
- 13. Analytical Method Validation of Metformin and Estrone-3-Sulfate for In Vitro Uptake Assays | FDA [fda.gov]
- 14. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of isolated Isofistularin-3
Welcome to the technical support center for Isofistularin-3. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the handling and experimental use of this marine-derived brominated alkaloid.
Frequently Asked Questions (FAQs)
Q1: My current batch of this compound shows lower than expected activity in my cancer cell line proliferation assay. What could be the cause?
A1: Reduced biological activity in a new batch of a natural product like this compound can stem from several factors. Firstly, inherent variability in the source organism, the marine sponge Aplysina aerophoba, can lead to differences in the concentration of bioactive compounds. The production of secondary metabolites in sponges is influenced by environmental factors such as water temperature, nutrient availability, and the presence of symbiotic microorganisms.[1][2][3][4][5] Secondly, the issue could be related to the purity of the isolated batch. Incomplete removal of co-eluting inactive compounds during purification can lower the effective concentration of this compound. Finally, improper storage or handling of the compound can lead to degradation.
Q2: I am observing inconsistent results between experimental replicates using the same batch of this compound. What are the potential reasons?
A2: Inconsistent results with the same batch often point towards issues in sample preparation and handling. This compound is typically dissolved in a solvent like DMSO for in vitro experiments.[6] Ensure that the compound is fully dissolved and that the stock solution is homogenous before making dilutions. We recommend vortexing the stock solution before each use. Additionally, be mindful of the final DMSO concentration in your cell culture, as high concentrations can have independent effects on cell proliferation and cytokine production.[7][8] It is also crucial to use calibrated pipettes and follow a standardized protocol for solution preparation to minimize variability.
Q3: Can the time of year the source sponge was collected affect the quality of the isolated this compound?
A3: Yes, seasonal and environmental variations can significantly impact the chemical profile of marine sponges. Studies on Aplysina aerophoba have shown that the concentration of brominated alkaloids, including this compound, can vary depending on the season and water temperature.[1][2][4] This variability in the source material can translate to batch-to-batch differences in the yield and potentially the purity of the final isolated product.
Q4: How should I store my this compound to ensure its stability?
A4: While specific stability studies on this compound are not extensively published, general best practices for storing natural products should be followed. For long-term storage, we recommend keeping the solid compound at -20°C or -80°C in a tightly sealed container, protected from light and moisture. For stock solutions in DMSO, it is advisable to store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Reduced or No Biological Activity
| Potential Cause | Recommended Action |
| Low Purity of this compound Batch | 1. Verify Purity: Analyze the batch using High-Performance Liquid Chromatography (HPLC) to determine the purity. Compare the peak area of this compound to that of a known standard if available. 2. Structural Confirmation: Use 1H and 13C Nuclear Magnetic Resonance (NMR) to confirm the chemical structure and rule out the presence of major impurities. |
| Degradation of this compound | 1. Assess Storage Conditions: Review your storage procedures (temperature, light exposure). If degradation is suspected, acquire a fresh, validated batch. 2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh dilutions from a solid aliquot for each experiment. |
| Assay-Specific Issues | 1. Optimize Assay Conditions: Ensure that the assay parameters (e.g., cell density, incubation time, reagent concentrations) are optimal for your specific cell line and experimental setup. 2. Include Positive Controls: Always include a known DNMT1 inhibitor (e.g., Decitabine) as a positive control to validate the assay performance. |
Issue 2: Inconsistent Results Between Experimental Replicates
| Potential Cause | Recommended Action |
| Heterogeneity of this compound Sample | 1. Ensure Homogeneity: Before weighing, gently mix the entire batch of this compound powder. For solutions, ensure complete dissolution and vortex before each use. |
| Variability in Sample Preparation | 1. Standardize Protocol: Develop and strictly adhere to a Standard Operating Procedure (SOP) for preparing this compound solutions. Use calibrated balances and precise pipetting techniques. |
| Solvent Effects | 1. Control for DMSO Concentration: Ensure that the final concentration of DMSO is consistent across all wells, including vehicle controls. We recommend keeping the final DMSO concentration below 0.5%.[8] |
Issue 3: Unexpected Cytotoxicity or Off-Target Effects
| Potential Cause | Recommended Action |
| Presence of Toxic Impurities | 1. Impurity Profiling: Analyze the batch using HPLC and Mass Spectrometry (MS) to identify any potential toxic impurities or residual solvents from the isolation process. |
| Higher than Expected Concentration | 1. Confirm Concentration: If possible, use a quantitative method like qNMR or a validated HPLC method with a standard curve to confirm the concentration of your stock solution. |
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound. Note that variations in cell lines and assay conditions can contribute to differences in observed IC50 values.
| Target/Assay | Cell Line(s) | Reported IC50/Activity | Reference |
| DNMT1 Inhibition (in vitro) | Purified Enzyme | IC50: 13.5 ± 5.4 µM | [6] |
| Cell Proliferation | RAJI (Burkitt's lymphoma) | GI50: 17.5 ± 2.6 µM | [6] |
| Cell Proliferation | U-937 (Histiocytic lymphoma) | GI50: 15.3 ± 3.1 µM | [6] |
| Cell Proliferation | JURKAT (T-cell leukemia) | GI50: 18.2 ± 4.5 µM | [6] |
| Cell Proliferation | K-562 (Chronic myeloid leukemia) | GI50: 20.1 ± 5.2 µM | [6] |
| Cell Proliferation | HL-60 (Promyelocytic leukemia) | GI50: 19.8 ± 3.9 µM | [6] |
| Cell Proliferation | MEG-01 (Megakaryoblastic leukemia) | GI50: 22.4 ± 4.1 µM | [6] |
| Cell Proliferation | PC-3 (Prostate cancer) | GI50: 25.6 ± 6.3 µM | [6] |
| Cell Proliferation | SH-SY5Y (Neuroblastoma) | GI50: 28.9 ± 5.8 µM | [6] |
| Cell Proliferation | MDA-MB-231 (Breast cancer) | 41.1 ± 7.7% growth inhibition at 50 µM | [6] |
Experimental Protocols
General Protocol for Isolation of this compound from Aplysina aerophoba
This is a generalized protocol based on published methods.[9][10] Yields and purity will vary depending on the source material and specific chromatographic conditions.
-
Extraction:
-
Collect and freeze-dry the sponge material.
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Extract the dried sponge material with 96% ethanol (B145695) in an ultrasonic bath.
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Partition the ethanolic extract successively with petroleum ether, ethyl acetate (B1210297), and butanol.
-
-
Fractionation:
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Combine the fractions containing brominated compounds (typically ethyl acetate and butanol fractions) based on HPLC analysis.
-
Subject the combined fractions to column chromatography on silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., hexane (B92381) to ethyl acetate to methanol).
-
-
Purification:
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC.
-
Pool fractions containing this compound.
-
Perform further purification using semi-preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol (B129727) and water with 0.1% formic acid).
-
-
Characterization:
-
Confirm the structure and purity of the isolated this compound using NMR (1H, 13C) and High-Resolution Mass Spectrometry (HRMS).
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.
-
Gradient: Start with a lower percentage of methanol and increase linearly to a high percentage over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of this compound in methanol or DMSO.
In Vitro DNMT1 Inhibition Assay
A general protocol for assessing DNMT1 inhibition is outlined below. Commercial kits are also available for this purpose.[11][12][13]
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Plate Coating: Coat a 96-well plate with a DNA substrate that is a known target for DNMT1.
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Enzyme Reaction: Add the DNMT1 enzyme, S-adenosyl-L-methionine (SAM - the methyl donor), and varying concentrations of this compound to the wells. Include a no-inhibitor control and a no-enzyme control.
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Incubation: Incubate the plate to allow the methylation reaction to proceed.
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Detection:
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Wash the plate to remove unreacted components.
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Add a primary antibody that specifically recognizes 5-methylcytosine.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
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Add a colorimetric or fluorometric substrate and measure the signal.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Temporal trends in the secondary metabolite production of the sponge Aplysina aerophoba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sources of Secondary Metabolite Variation in Dysidea avara (Porifera: Demospongiae): The Importance of Having Good Neighbors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 10. Cytotoxic Compounds of Two Demosponges (Aplysina aerophoba and Spongia sp.) from the Aegean Sea | MDPI [mdpi.com]
- 11. abcam.com [abcam.com]
- 12. epigentek.com [epigentek.com]
- 13. EpiQuik DNMT1 Activity/Inhibitor Screening Assay Core Kit | EpigenTek [epigentek.com]
Optimizing incubation time for Isofistularin-3 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Isofistularin-3 in their experiments. The information is designed to help optimize experimental design, particularly concerning incubation time, and to address common issues that may arise.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing the expected cytotoxic or anti-proliferative effect after this compound treatment. What are the possible reasons?
A1: Several factors could contribute to a lack of observable effects. Consider the following:
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Suboptimal Incubation Time: The effects of this compound are time-dependent. While morphological changes like increased cell size and vacuolization can be seen as early as 24 hours in some cell lines (e.g., RAJI cells), significant cell death may only occur after 72 hours of treatment.[1] A short incubation period may be insufficient to induce a measurable response.
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Inappropriate Concentration: The effective concentration of this compound is cell-line specific. If the concentration is too low, it may not be sufficient to inhibit its target, DNA methyltransferase 1 (DNMT1), or induce downstream effects.
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Cell Line Resistance: The sensitivity of cancer cell lines to this compound varies. Some cell lines may have intrinsic resistance mechanisms. For example, the viability of PC12 rat pheochromocytoma cells was not affected by this compound at concentrations up to 100 µM after 24 hours.[2]
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Compound Stability: Ensure that the this compound solution is prepared freshly for each experiment to avoid degradation.
Troubleshooting Steps:
-
Optimize Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal duration for your specific cell line and endpoint.
-
Optimize Concentration: Conduct a dose-response experiment with a range of this compound concentrations to determine the half-maximal growth inhibitory concentration (GI50) for your cell line.
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Cell Line Verification: If possible, use a sensitive positive control cell line (e.g., RAJI, U-937) to confirm the activity of your this compound stock.
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a brominated alkaloid isolated from the marine sponge Aplysina aerophoba.[1][3][4] Its primary mechanism of action is the inhibition of DNA methyltransferase 1 (DNMT1).[1][2] By binding to the DNA-interacting pocket of DNMT1, it prevents DNA methylation, leading to the re-expression of tumor suppressor genes that were silenced epigenetically.[1][4] This activity induces a variety of cellular effects, including cell cycle arrest, autophagy, and apoptosis.[1]
Q3: At what phase of the cell cycle does this compound induce arrest?
A3: this compound has been shown to induce growth arrest in the G0/G1 phase of the cell cycle.[1][3][4] This arrest is associated with an increased expression of the cell cycle inhibitors p21 and p27, and a reduction in the levels of cyclin E1, PCNA, and c-myc.[1][3][4]
Q4: How long does it take for this compound to induce apoptosis?
A4: The induction of apoptosis by this compound is a relatively late event. In lymphoma cell lines like RAJI and U-937, cell death begins to be observed after 72 hours of treatment.[1] Western blot analysis confirmed caspase and PARP-1 cleavage at this time point, particularly at higher concentrations of this compound.[1]
Q5: I am observing morphological changes in my cells (e.g., increased size, vacuoles) but no significant cell death. Is this normal?
A5: Yes, this is a reported effect of this compound. In RAJI cells, overt morphological changes, including a significant increase in cell size and the appearance of cytoplasmic vacuoles, are noticeable after 24 hours of treatment, with a negligible decrease in viability at this time point.[1] These changes are often indicative of the induction of autophagy.[1] Significant cell death typically requires longer incubation periods (≥ 72 hours).[1]
Data Presentation
Table 1: Growth Inhibitory (GI50) Concentrations of this compound in Various Cancer Cell Lines after 72h Treatment
| Cell Line | Cancer Type | GI50 (µM) |
| RAJI | Burkitt's Lymphoma | 9.9 ± 8.6 |
| U-937 | Histiocytic Lymphoma | 8.1 ± 5.6 |
| JURKAT | T-cell Leukemia | 10.2 ± 5.8 |
| K-562 | Chronic Myelogenous Leukemia | 8.3 ± 3.6 |
| MEG-01 | Megakaryoblastic Leukemia | 14.8 ± 5.3 |
| HL-60 | Promyelocytic Leukemia | 8.1 ± 4.7 |
| PC-3 | Prostate Cancer | 8.1 ± 4.4 |
| MDA-MB-231 | Breast Cancer | 7.3 ± 7.0 |
| SH-SY5Y | Neuroblastoma | > 50 |
Data summarized from a study by Florean et al.[1]
Table 2: Time-Dependent Effects of this compound on Cancer Cells
| Time Point | Observed Effect | Cell Lines |
| 12-24 hours | Induction of autophagic flux (LC3-II conversion) | RAJI |
| 24 hours | Morphological changes (increased cell size, vacuolization) | RAJI |
| 24 hours | G0/G1 cell cycle arrest | RAJI, U-937 |
| 24 hours | Sensitization to TRAIL-induced apoptosis | RAJI, U-937 |
| 72 hours | Onset of cell death (caspase-dependent and -independent) | RAJI, U-937 |
| 72 hours | Increased AHR mRNA expression | RAJI |
Data compiled from a study by Florean et al.[1]
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a method to determine the optimal duration of this compound treatment for a specific cell line using a cell viability assay (e.g., MTT assay).
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentration. A good starting point is the approximate GI50 value if known, or a concentration range based on published data (e.g., 5-25 µM).[1]
-
Treatment: Replace the medium in the wells with the medium containing this compound. Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO used for the highest this compound concentration.
-
Untreated Control: Cells in culture medium only.
-
-
Incubation: Incubate the plates for different durations (e.g., 12, 24, 48, and 72 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Assay:
-
At the end of each incubation period, add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each time point relative to the untreated control. The optimal incubation time is the point at which a significant and reproducible cytotoxic effect is observed.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for optimizing incubation time.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Isofistularin-3 and Aeroplysinin-1: A Comparative Analysis of Anti-Tumor Activity
In the quest for novel anti-cancer therapeutics, marine organisms have emerged as a rich source of bioactive compounds. Among these, isofistularin-3 (B1198176) and aeroplysinin-1, both isolated from the marine sponge Aplysina aerophoba, have demonstrated significant anti-tumor potential. This guide provides a detailed comparison of their anti-tumor activities, drawing upon available experimental data to offer researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms and efficacy.
Comparative Anti-Tumor Efficacy
Both this compound and aeroplysinin-1 exhibit cytotoxic and anti-proliferative effects against a range of cancer cell lines. However, their potency and spectrum of activity show notable differences. Aeroplysinin-1 generally displays a broader and more potent anti-tumor activity across various cancer types, including pheochromocytoma, leukemia, and breast cancer, often with IC50 values in the low micromolar to nanomolar range.[1][2] In contrast, this compound's effects are more pronounced in specific cancer types like lymphoma, and its effective concentrations are typically in the higher micromolar range.[1][3]
A direct comparative study on pheochromocytoma cells highlighted that aeroplysinin-1 significantly decreased the viability and proliferation of all tested cell lines, whereas this compound only affected the viability of mouse pheochromocytoma cells at high concentrations and had a negligible influence on proliferative and pro-metastatic properties.[1][4] Furthermore, aeroplysinin-1 has been shown to diminish the adhesion and spheroid formation capacity of metastatic pheochromocytoma cells, suggesting a role in inhibiting metastasis.[1][4]
Below is a summary of the reported half-maximal inhibitory concentrations (IC50) or effective concentrations (EC50) for both compounds against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference |
| This compound | RAJI | Burkitt's Lymphoma | ~25 (GI50) | [3] |
| U-937 | Histiocytic Lymphoma | ~25 (GI50) | [3] | |
| MPC | Mouse Pheochromocytoma | 43-44 (EC50, normoxia) | [1] | |
| MTT | Mouse Pheochromocytoma | 43-44 (EC50, normoxia) | [1] | |
| HeLa | Cervical Carcinoma | 8.5 | [1] | |
| Aeroplysinin-1 | Molt-4 | Leukemia | 0.12 | [2] |
| K562 | Leukemia | 0.54 | [2] | |
| Du145 | Prostate Cancer | 0.58 | [2] | |
| PC-3 | Prostate Cancer | 0.33 | [2] | |
| L5178y | Mouse Lymphoma | 0.5 | [5] | |
| Friend erythroleukemia | Mouse Leukemia | 0.7 | [5] | |
| Human Mamma Carcinoma | Breast Cancer | 0.3 | [5] | |
| Human Colon Carcinoma | Colon Cancer | 3.0 | [5] | |
| MPC | Mouse Pheochromocytoma | 9.6-11.4 (EC50) | [6] | |
| MTT | Mouse Pheochromocytoma | 9.6-11.4 (EC50) | [6] |
Mechanisms of Action
The anti-tumor activities of this compound and aeroplysinin-1 are attributed to distinct molecular mechanisms.
This compound has been identified as a novel DNA methyltransferase 1 (DNMT1) inhibitor.[3][7] By inhibiting DNMT1, this compound can lead to the demethylation and re-expression of tumor suppressor genes, such as the aryl hydrocarbon receptor (AHR).[3] This epigenetic modulation results in cell cycle arrest at the G0/G1 phase, characterized by increased expression of p21 and p27 and reduced levels of cyclin E1, PCNA, and c-myc.[3][7][8] Furthermore, this compound can induce autophagy and sensitize cancer cells to TRAIL-induced apoptosis.[3][7]
Aeroplysinin-1 exhibits a multi-targeted mechanism of action. It has been shown to inhibit the Akt and Erk signaling pathways, which are crucial for cell proliferation and survival, selectively in endothelial cells, contributing to its anti-angiogenic effects.[9] In cancer cells, aeroplysinin-1 can induce apoptosis through the mitochondrial pathway by preventing the phosphorylation of Bad.[10][11] It also generates reactive oxygen species (ROS) and inhibits topoisomerase II activity, leading to mitochondrial dysfunction and apoptosis.[2] Additionally, aeroplysinin-1 has demonstrated anti-inflammatory and anti-metastatic properties.[1][12]
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms and the general experimental approach for evaluating these compounds, the following diagrams are provided.
Caption: this compound inhibits DNMT1, leading to tumor suppressor gene expression.
Caption: Aeroplysinin-1 induces apoptosis via multiple signaling pathways.
Caption: General workflow for assessing anti-tumor activity.
Experimental Protocols
A summary of the key experimental methodologies used to evaluate the anti-tumor activities of this compound and aeroplysinin-1 is provided below.
Cell Viability and Proliferation Assays
-
Objective: To determine the concentration-dependent effect of the compounds on cancer cell viability and proliferation.
-
Method (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of this compound or aeroplysinin-1 for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.[2]
-
-
Method (Cell Counting):
-
Cells are seeded and treated as described above.
-
After the treatment period, cells are harvested by trypsinization.
-
The number of viable cells is determined using a hemocytometer or an automated cell counter with trypan blue exclusion to differentiate between live and dead cells.[3]
-
Cell Cycle Analysis
-
Objective: To investigate the effect of the compounds on cell cycle distribution.
-
Method (Flow Cytometry):
-
Cancer cells are treated with the compound for a specified duration.
-
Cells are harvested, washed, and fixed in cold ethanol.
-
Fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.[3]
-
Apoptosis Assays
-
Objective: To determine if the compounds induce programmed cell death.
-
Method (Annexin V/PI Staining):
-
Cells are treated with the compound.
-
Harvested cells are washed and resuspended in Annexin V binding buffer.
-
Cells are stained with FITC-conjugated Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Method (Caspase Activity Assay):
-
Cell lysates from treated and untreated cells are prepared.
-
The activity of key executioner caspases, such as caspase-3 and caspase-7, is measured using a fluorometric or colorimetric assay that detects the cleavage of a specific caspase substrate.[13]
-
DNMT Inhibition Assay
-
Objective: To measure the direct inhibitory effect of a compound on DNMT1 activity.
-
Method (In Vitro Assay):
-
A purified recombinant human DNMT1 enzyme is used.
-
The assay is performed in the presence of a DNA substrate and the methyl donor S-adenosyl-L-methionine (SAM).
-
The compound of interest (e.g., this compound) is added at various concentrations.
-
The activity of DNMT1 is measured by quantifying the incorporation of methyl groups into the DNA substrate, often using an ELISA-based method that detects 5-methylcytosine.
-
The IC50 value for DNMT1 inhibition is then calculated.[3]
-
Conclusion
Both this compound and aeroplysinin-1, derived from the marine sponge Aplysina aerophoba, hold promise as anti-cancer agents. Aeroplysinin-1 demonstrates broad-spectrum and potent anti-tumor activity through a multi-targeted approach, including the induction of apoptosis and inhibition of key survival pathways and metastatic processes. This compound acts as a DNMT1 inhibitor, representing a valuable tool for epigenetic-based cancer therapy, particularly in hematological malignancies. The distinct mechanisms of action of these two compounds suggest they may have different therapeutic applications and could potentially be used in combination therapies. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Tumorigenic and Anti-Metastatic Activity of the Sponge-Derived Marine Drugs Aeroplysinin-1 and this compound against Pheochromocytoma In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytostatic activity of aeroplysinin-1 against lymphoma and epithelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Tumor Activity vs. Normal Cell Toxicity: Therapeutic Potential of the Bromotyrosines Aerothionin and Homoaerothionin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oatext.com [oatext.com]
- 10. The Antiangiogenic Compound Aeroplysinin-1 Induces Apoptosis in Endothelial Cells by Activating the Mitochondrial Pathway | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Aeroplysinin-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Isofistularin-3: A Potent Marine-Derived DNMT Inhibitor in a Comparative Landscape
For Researchers, Scientists, and Drug Development Professionals: An In-depth Efficacy Comparison of Isofistularin-3 with Leading DNMT Inhibitors.
In the expanding field of epigenetics, DNA methyltransferase (DNMT) inhibitors have emerged as a critical class of therapeutic agents, particularly in oncology. This guide provides a detailed comparison of this compound, a novel marine-derived compound, with the established DNMT inhibitors Decitabine, Azacitidine, and Zebularine. We present a comprehensive analysis of their efficacy, supported by experimental data and detailed methodologies, to inform research and development efforts.
Executive Summary
This compound, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has been identified as a direct, DNA-competitive inhibitor of DNMT1.[1][2] It demonstrates potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. This guide positions this compound's efficacy in the context of clinically relevant and widely studied DNMT inhibitors, highlighting its potential as a promising candidate for further preclinical and clinical investigation.
Comparative Efficacy of DNMT Inhibitors
The following tables summarize the quantitative data on the inhibitory activity and cellular effects of this compound and other key DNMT inhibitors. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: In Vitro DNMT1 Inhibition
| Compound | IC50 (µM) vs. DNMT1 | Mechanism of Action | Source |
| This compound | 13.5 | Direct, DNA-competitive | Marine Sponge (Aplysina aerophoba)[1][2] |
| Decitabine | Not explicitly found in searches | Covalent trapping of DNMT1 | Synthetic Nucleoside Analog |
| Azacitidine | Not explicitly found in searches | Covalent trapping of DNMTs | Synthetic Nucleoside Analog |
| Zebularine | Not explicitly found in searches | Covalent trapping of DNMTs | Synthetic Nucleoside Analog |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (GI50/IC50 in µM)
| Compound | Raji (Burkitt's Lymphoma) | U-937 (Histiocytic Lymphoma) | K-562 (Chronic Myelogenous Leukemia) | Jurkat (T-cell Leukemia) | HeLa (Cervical Cancer) |
| This compound | 12.1 | 14.8 | 7.3 | 9.4 | 8.5[3] |
| Decitabine | Varies (low µM range) | Varies (low µM range) | Varies (low µM range) | Varies (low µM range) | Varies (low µM range) |
| Azacitidine | Varies (µM range) | Varies (µM range) | Varies (µM range) | Varies (µM range) | Varies (µM range) |
| Zebularine | Varies (high µM range) | Varies (high µM range) | Varies (high µM range) | Varies (high µM range) | Varies (high µM range) |
Mechanism of Action and Cellular Effects
This compound acts as a direct inhibitor of DNMT1 by binding to the DNA interacting pocket of the enzyme.[1][2] This competitive inhibition leads to the demethylation of DNA, subsequently reactivating tumor suppressor genes that were epigenetically silenced. A notable example is the demethylation of the aryl hydrocarbon receptor (AHR) promoter, leading to its re-expression.[1]
The downstream cellular effects of this compound are multifaceted. It induces cell cycle arrest in the G0/G1 phase, a process accompanied by the upregulation of p21 and p27 and the downregulation of cyclin E1, PCNA, and c-myc.[1] Furthermore, this compound triggers autophagy and sensitizes cancer cells to TRAIL-induced apoptosis, suggesting a synergistic potential in combination therapies.[1]
In comparison, Decitabine and Azacitidine are nucleoside analogs that, upon incorporation into DNA, form a covalent bond with DNMTs, leading to their degradation and subsequent DNA hypomethylation. Decitabine is generally considered a more potent hypomethylating agent than Azacitidine. Zebularine, another cytidine (B196190) analog, also acts by trapping DNMT enzymes.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Mechanism of action of DNMT inhibitors.
Caption: Key experimental workflows.
Experimental Protocols
In Vitro DNMT1 Inhibition Assay
This protocol outlines a general procedure for assessing the direct inhibitory effect of a compound on DNMT1 activity.
-
Reaction Setup: A reaction mixture is prepared containing recombinant human DNMT1 enzyme, a synthetic DNA substrate (e.g., a hemimethylated DNA duplex), and the methyl donor S-adenosyl-L-methionine (SAM).
-
Inhibitor Addition: Test compounds, such as this compound, are added to the reaction mixture at various concentrations. A known DNMT inhibitor can be used as a positive control.
-
Incubation: The reaction is incubated at 37°C for a specified period (e.g., 1-2 hours) to allow for the methylation reaction to occur.
-
Detection: The level of DNA methylation is quantified. This is often achieved using an ELISA-based method where a capture antibody specific to 5-methylcytosine (B146107) is used. The signal is then detected colorimetrically or fluorometrically.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the DNMT inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specific duration, typically 48 to 72 hours, at 37°C in a humidified CO2 incubator.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The GI50 or IC50 value, the concentration of the compound that causes 50% inhibition of cell growth or viability, is then determined.
Cellular DNA Methylation Analysis (Bisulfite Sequencing)
Bisulfite sequencing is the gold standard for analyzing DNA methylation at the single-nucleotide level.
-
Cell Treatment and DNA Extraction: Cancer cells are treated with the DNMT inhibitor for a specified period. Genomic DNA is then extracted from both treated and untreated cells.
-
Bisulfite Conversion: The extracted DNA is treated with sodium bisulfite. This chemical treatment converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
-
PCR Amplification: The promoter regions of specific genes of interest (e.g., tumor suppressor genes) are amplified from the bisulfite-converted DNA using specific primers. During PCR, the uracils are amplified as thymines.
-
Sequencing: The PCR products are then sequenced. Pyrosequencing is a commonly used method that allows for the quantitative analysis of methylation at each CpG site within the sequenced region.
-
Data Analysis: The sequencing data is analyzed to determine the ratio of cytosines to thymines at each CpG site. This ratio corresponds to the percentage of methylation at that specific site. A decrease in the C/T ratio in the treated cells compared to the untreated cells indicates demethylation induced by the DNMT inhibitor.
Conclusion
This compound presents a compelling profile as a DNMT1 inhibitor with a distinct mechanism of action compared to the widely used nucleoside analogs. Its ability to induce cell cycle arrest, autophagy, and sensitization to apoptosis in cancer cells at micromolar concentrations positions it as a valuable lead compound for the development of novel epigenetic therapies. While direct comparative studies with other DNMT inhibitors are needed for a definitive assessment of its relative potency, the existing data underscores the potential of marine natural products as a rich source for innovative anti-cancer agents. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring DNA Methylation with Bisulfite Sequencing | EpigenTek [epigentek.com]
Unveiling Isofistularin-3: A Comparative Guide to a Novel DNMT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Isofistularin-3, a marine-derived brominated alkaloid, as a selective inhibitor of DNA methyltransferase 1 (DNMT1). Through objective comparisons with established DNMT1 inhibitors and presentation of supporting experimental data, this document serves as a valuable resource for researchers in oncology, epigenetics, and drug discovery.
Executive Summary
DNA methyltransferase 1 (DNMT1) is a key enzyme responsible for maintaining DNA methylation patterns, and its aberrant activity is a hallmark of various cancers. This compound has emerged as a promising, naturally derived DNMT1 inhibitor with a distinct mechanism of action. This guide details its performance against other known DNMT1 inhibitors, including Azacitidine, Decitabine (B1684300), Zebularine (B1662112), and Guadecitabine (B612196), across several key parameters. The data presented herein is compiled from peer-reviewed scientific literature to ensure accuracy and reliability.
Comparative Performance of DNMT1 Inhibitors
The following table summarizes the key performance indicators of this compound and other selected DNMT1 inhibitors. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions may vary between studies.
| Inhibitor | Chemical Class | Mechanism of Action | DNMT1 IC50 | Selectivity | Key In Vitro Effects | Key In Vivo Efficacy |
| This compound | Brominated Alkaloid | DNA-competitive inhibitor | 13.5 µM[1] | Selective for DNMT1; does not inhibit HDACs.[2] | Induces G0/G1 cell cycle arrest, promotes autophagy, and sensitizes cancer cells to TRAIL-induced apoptosis.[1][3] | Reduced tumor-forming potential without significant toxicity to healthy cells or in zebrafish development models.[3][4] |
| Azacitidine | Nucleoside Analog | Covalent trapping of DNMTs | Varies by cell line and assay conditions | Pan-DNMT and RNA methyltransferase inhibitor | Induces DNA hypomethylation and reactivates tumor suppressor genes.[5][6][7] | Improves overall survival in patients with myelodysplastic syndromes (MDS).[8][9][10][11] |
| Decitabine | Nucleoside Analog | Covalent trapping of DNMTs | Varies by cell line and assay conditions | Primarily targets DNMT1, but also inhibits other DNMTs.[12][13] | More potent inhibitor of DNA methylation than Azacitidine.[14] Induces apoptosis and inhibits proliferation in AML cells.[15] | Shows clinical activity in MDS and chronic myelogenous leukemia.[16] |
| Zebularine | Nucleoside Analog | Covalent trapping of DNMTs | Varies by cell line and assay conditions | Preferentially depletes DNMT1 over DNMT3A and DNMT3B.[14][17] | Chemically stable and less cytotoxic than Azacitidine and Decitabine.[18][19] Enhances tumor cell radiosensitivity.[20] | Orally bioavailable and prevents intestinal tumors in mice with minimal side effects.[21] |
| Guadecitabine (SGI-110) | Dinucleotide Analog | Slow-release covalent trapping of DNMTs | Varies by cell line and assay conditions | Pan-DNMT inhibitor | Prolonged exposure to the active metabolite (decitabine) compared to decitabine itself.[22] | Shows efficacy in higher-risk MDS and AML after azacitidine failure.[23] Reduces tumor growth in combination with immunotherapy in mouse models.[24] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of DNMT1 inhibitors. Below are representative protocols for essential assays.
In Vitro DNMT1 Activity/Inhibition Assay (Colorimetric)
This assay quantifies the activity of DNMT1 by measuring the methylation of a DNA substrate.
Principle: A universal DNMT substrate is coated on a microplate well. DNMT enzymes transfer a methyl group from S-adenosyl-L-methionine (SAM) to the cytosine residues in the substrate. The methylated DNA is then detected using a specific antibody against 5-methylcytosine (B146107) (5-mC) in an ELISA-like reaction. The amount of methylated DNA is proportional to the enzyme activity and can be quantified colorimetrically.
Protocol:
-
Substrate Coating: A cytosine-rich DNA substrate is stably coated onto the wells of a microplate.
-
Methylation Reaction:
-
Add assay buffer to each well.
-
Add the DNMT1 enzyme to the appropriate wells.
-
Add the test inhibitor (e.g., this compound) at various concentrations to the inhibitor wells.
-
Initiate the reaction by adding a diluted solution of SAM (the methyl donor).
-
Incubate the plate at 37°C for 60-90 minutes to allow for the methylation reaction.
-
-
Detection:
-
Wash the wells to remove non-bound reagents.
-
Add a capture antibody specific for 5-mC and incubate for 60 minutes.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP). Incubate for 30 minutes.
-
Wash the wells and add a colorimetric developing solution.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Western Blot for DNMT1 Expression
This technique is used to determine the cellular levels of the DNMT1 protein after treatment with an inhibitor.
Protocol:
-
Cell Lysis:
-
Treat cells with the DNMT1 inhibitor at desired concentrations and time points.
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors to extract total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for DNMT1 overnight at 4°C.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression of DNMT1.
-
Bisulfite Sequencing for DNA Methylation Analysis
This is the gold standard method to determine the methylation status of specific CpG sites within a genomic region.
Principle: Treatment of DNA with sodium bisulfite converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing reveal the original methylation pattern, as the uracils are read as thymines.
Protocol:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from cells treated with the DNMT1 inhibitor and untreated controls.
-
Bisulfite Conversion:
-
Treat the genomic DNA with a sodium bisulfite-containing solution. This chemical treatment deaminates unmethylated cytosines to uracils.
-
Purify the bisulfite-converted DNA.
-
-
PCR Amplification:
-
Amplify the target genomic region using primers specific for the bisulfite-converted DNA.
-
-
Sequencing:
-
Sequence the PCR products using Sanger sequencing or next-generation sequencing methods.
-
-
Data Analysis:
-
Align the obtained sequences to the reference sequence.
-
Compare the sequence of the treated DNA to the original sequence. Cytosines that remain as cytosines were methylated, while those converted to thymines were unmethylated.
-
Quantify the percentage of methylation at each CpG site.
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and experimental processes related to the validation of DNMT1 inhibitors.
Caption: Mechanism of action of this compound, leading to downstream anti-cancer effects.
Caption: Step-by-step workflow for determining the in vitro inhibitory activity of this compound on DNMT1.
Caption: A logical workflow for the comprehensive validation of a selective DNMT1 inhibitor like this compound.
Conclusion
This compound presents a compelling profile as a selective, natural product-derived DNMT1 inhibitor. Its distinct, DNA-competitive mechanism of action and favorable preliminary in vivo safety profile warrant further investigation. This guide provides a foundational comparison to aid researchers in evaluating its potential as a novel therapeutic agent and a valuable tool for studying the role of DNMT1 in health and disease. Further head-to-head studies under standardized conditions are necessary to definitively establish its superiority over existing DNMT1 inhibitors.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo efficacy of decitabine as a natural killer cell-mediated immunotherapy against isocitrate dehydrogenase mutant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. DNMT1 expression partially dictates 5-Azacytidine sensitivity and correlates with RAS/MEK/ERK activity in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. youtube.com [youtube.com]
- 10. Azacitidine in the management of patients with myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-azacitidine prolongs overall survival in patients with myelodysplastic syndrome - a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Aza-deoxycytidine induces selective degradation of DNA methyltransferase 1 by a proteasomal pathway that requires the KEN box, bromo-adjacent homology domain, and nuclear localization signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer | Anticancer Research [ar.iiarjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
- 18. Continuous Zebularine Treatment Effectively Sustains Demethylation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Zebularine: a unique molecule for an epigenetically based strategy in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Long-term epigenetic therapy with oral zebularine has minimal side effects and prevents intestinal tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. A phase II study of guadecitabine in higher-risk myelodysplastic syndrome and low blast count acute myeloid leukemia after azacitidine failure - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Guadecitabine increases response to combined anti-CTLA-4 and anti-PD-1 treatment in mouse melanoma in vivo by controlling T-cells, myeloid derived suppressor and NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Isofistularin-3 and Psammaplin A: Epigenetic Modulators from Marine Sponges
This guide provides a detailed comparative analysis of Isofistularin-3 and Psammaplin A, two bromotyrosine-derived alkaloids isolated from marine sponges. Both compounds have garnered significant interest within the scientific community for their potent anti-cancer properties, which are primarily attributed to their ability to modulate epigenetic pathways. While structurally related, their mechanisms of action and enzymatic targets exhibit crucial differences, positioning them as distinct tools for cancer research and potential therapeutic development. This document outlines their comparative biological activities, mechanisms of action, and the experimental protocols used to elucidate these properties.
Overview and Chemical Structures
This compound (Iso-3) and Psammaplin A (PsA) are natural products derived from marine sponges, particularly of the Aplysina and Pseudoceratina genera.[1][2][3] Their shared bromotyrosine scaffold is a common feature among bioactive marine compounds.[1][4] Psammaplin A exists as a symmetrical disulfide dimer, which acts as a prodrug, converting to its active monomeric thiol form (PsA-SH) within the cellular environment.[5] this compound is a more complex dimeric alkaloid. Despite their structural similarities, their primary molecular targets differ significantly.
Mechanism of Action: A Tale of Two Epigenetic Inhibitors
The primary distinction between this compound and Psammaplin A lies in their enzymatic inhibitory profiles. This compound functions as a selective DNA methyltransferase (DNMT) inhibitor, whereas Psammaplin A is a potent dual inhibitor of both DNMTs and histone deacetylases (HDACs).
This compound: this compound has been identified as a novel inhibitor of DNA methyltransferase 1 (DNMT1).[1][4][6] Docking studies and in vitro assays have shown that it binds directly to the DNA-interacting pocket of DNMT1, acting as a DNA-competitive inhibitor.[1][4][7] This inhibition leads to the demethylation and subsequent re-expression of hypermethylated tumor suppressor genes, such as the aryl hydrocarbon receptor (AHR).[1][4] The downstream effects include:
-
Cell Cycle Arrest: Induces arrest in the G0/G1 phase of the cell cycle, associated with an increase in the expression of cell cycle inhibitors p21 and p27 and a reduction in cyclin E1 and c-myc levels.[1][4][6]
-
Induction of Autophagy: Triggers morphological changes in cancer cells characteristic of autophagy.[1][6]
-
Sensitization to Apoptosis: Significantly synergizes with TRAIL (tumor-necrosis-factor related apoptosis inducing ligand) to induce apoptosis in resistant cancer cells.[1][4][6] This is achieved by reducing the expression of anti-apoptotic proteins like survivin and inducing the expression of death receptor 5 (DR5).[1][6]
Importantly, studies indicate that this compound does not function as an HDAC inhibitor, distinguishing it from Psammaplin A.[1]
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Natural Products from Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studying Histone Deacetylase Inhibition and Apoptosis Induction of Psammaplin A Monomers with Modified Thiol Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isofistularin-3's Anticancer Activity Across Diverse Cancer Models
An Objective Guide for Researchers and Drug Development Professionals
Isofistularin-3, a brominated alkaloid derived from the marine sponge Aplysina aerophoba, has emerged as a promising epigenetic agent in anticancer research.[1][2][3] Its primary mechanism of action involves the inhibition of DNA methyltransferase 1 (DNMT1), an enzyme often dysregulated in cancer, leading to the reactivation of tumor suppressor genes.[1][4][5] This guide provides a cross-validated comparison of this compound's activity in various cancer models, presenting supporting experimental data, detailed protocols, and visualizations of its molecular pathways.
Data Presentation: Comparative Antiproliferative Activity
This compound has demonstrated potent antiproliferative effects across a range of hematological and solid tumor cell lines. The following table summarizes the 50% growth inhibitory concentration (GI50) after 72 hours of treatment, offering a clear comparison of its efficacy.
| Cell Line | Cancer Type | GI50 (µM, 72h) | Reference |
| RAJI | Burkitt's Lymphoma | 9.9 ± 8.6 | [1] |
| U-937 | Histiocytic Lymphoma | 8.1 ± 5.6 | [1] |
| JURKAT | T-cell Leukemia | 10.2 ± 5.8 | [1] |
| K-562 | Chronic Myeloid Leukemia | 8.3 ± 3.6 | [1] |
| HL-60 | Promyelocytic Leukemia | 8.1 ± 4.7 | [1] |
| MEG-01 | Megakaryoblastic Leukemia | 14.8 ± 5.3 | [1] |
| PC-3 | Prostate Cancer | 8.1 ± 4.4 | [1] |
| MDA-MB-231 | Breast Cancer | 7.3 ± 7.0 | [1] |
| HeLa | Cervical Cancer | 8.5 ± 0.2 | [6] |
| MPC | Mouse Pheochromocytoma | ~44 (EC50, 24h) | [6] |
| MTT | Mouse Pheochromocytoma | ~43 (EC50, 24h) | [6] |
| SH-SY5Y | Neuroblastoma | > 50 | [1] |
| PC12 | Rat Pheochromocytoma | > 100 (EC50, 24h) | [6] |
Data are presented as mean ± standard deviation. GI50 values represent the concentration causing 50% growth inhibition. EC50 values represent the concentration causing 50% reduction in cell viability.
Mechanism of Action: Signaling Pathways and Cellular Effects
This compound exerts its anticancer effects through several interconnected molecular pathways.
Primary Mechanism: DNMT1 Inhibition
This compound functions as a non-nucleoside inhibitor of DNMT1, binding within the DNA interacting pocket of the enzyme with an in vitro IC50 of 13.5 ± 5.4 μM.[1] This inhibition leads to the demethylation of CpG islands in the promoter regions of tumor suppressor genes, subsequently restoring their expression. A key example is the re-expression of the Aryl Hydrocarbon Receptor (AHR) gene in RAJI lymphoma cells.[1][5]
Downstream Effect: G0/G1 Cell Cycle Arrest
The inhibition of DNMT1 and subsequent re-expression of tumor suppressors trigger a halt in cell proliferation. This compound induces a G0/G1 phase cell cycle arrest in cancer cells.[4][5] This is accompanied by an increase in the expression of cell cycle inhibitors p21 and p27, and a corresponding decrease in the levels of proliferation markers such as Cyclin E1, PCNA, and the oncoprotein c-myc.[1][4][5]
Induction of Autophagy and Cell Death
Prolonged treatment with this compound leads to morphological changes characteristic of autophagy, including the formation of cytoplasmic vacuoles, particularly in RAJI cells.[1] This is confirmed by the conversion of LC3-I to LC3-II, a key marker of autophagosome formation.[1][4] At later time points (72h), the sustained proliferation arrest and autophagy can culminate in caspase-dependent and -independent cell death.[1]
Sensitization to TRAIL-Induced Apoptosis
A significant finding is that this compound strongly synergizes with the tumor-necrosis-factor-related apoptosis-inducing ligand (TRAIL), a promising anticancer agent that can be limited by resistance in some cancers.[1][4] this compound primes cancer cells for TRAIL-induced apoptosis by activating endoplasmic reticulum (ER) stress, which increases the surface expression of the TRAIL death receptor DR5.[4][5] This sensitization is also mediated by the reduction of anti-apoptotic proteins like survivin and FLIP L.[1][4]
Comparison with Alternatives: this compound vs. Aeroplysinin-1
In a direct comparison using pheochromocytoma (PPGL) cell lines, this compound and another sponge-derived compound, Aeroplysinin-1, displayed distinct activity profiles.[6][7]
| Feature | This compound | Aeroplysinin-1 | Reference |
| Anti-proliferative Activity | Negligible to moderate effect in PPGL models (EC50: 43–>100 µM). | Potent effect in all PPGL models (EC50: 10–15 µM). | [6] |
| Anti-metastatic Activity | Showed only a negligible influence on pro-metastatic cell properties. | Significantly decreased cell migration and adhesion to collagen. | [7] |
| Mechanism | Induces autophagy and upregulates necrosis-associated genes at higher concentrations. | Downregulates integrin β1, impacting cell adhesion and migration. | [6][7] |
This comparison highlights that while both compounds originate from the same source, their therapeutic potential may be suited for different cancer hallmarks. Aeroplysinin-1 appears more effective against proliferation and metastasis in PPGL models, whereas this compound's strength lies in its epigenetic modulation and sensitization to other therapies, which was not tested in this specific comparative study.[6][7]
Experimental Protocols
The following are summarized methodologies for key experiments used to characterize this compound's activity.
Cell Proliferation and Viability Assays
-
Objective: To determine the effect of this compound on cancer cell growth and viability.
-
Method (MTT Assay):
-
Seed cells (e.g., 1.75 x 10⁴) in 96-well plates and allow them to adhere.[6]
-
Treat cells with increasing concentrations of this compound for a specified duration (e.g., 24, 72 hours).[1][6]
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3 hours.[8]
-
Remove the supernatant and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[8]
-
Measure the optical density at 570 nm using a microplate reader.[8]
-
Calculate the GI50/EC50 values based on the dose-response curve.
-
-
Method (Trypan Blue Exclusion):
-
Treat cells with this compound for the desired time (e.g., 24, 72 hours).[1]
-
Harvest and resuspend cells in phosphate-buffered saline (PBS).
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate cell viability as (viable cells / total cells) x 100.[1]
-
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical defense of Mediterranean sponges Aplysina cavernicola and Aplysina aerophoba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Tumorigenic and Anti-Metastatic Activity of the Sponge-Derived Marine Drugs Aeroplysinin-1 and this compound against Pheochromocytoma In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
A Head-to-Head Comparison of Isofistularin-3 and Decitabine (5-aza-dC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Isofistularin-3 and decitabine (B1684300) (5-aza-dC), two compounds known to inhibit DNA methylation, a key epigenetic modification implicated in cancer. We present their distinct chemical properties, mechanisms of action, and comparative performance based on available experimental data.
Overview and Chemical Properties
This compound is a brominated alkaloid derived from the marine sponge Aplysina aerophoba. It has been identified as a novel, non-nucleoside DNA methyltransferase (DNMT) inhibitor. Decitabine (5-aza-2'-deoxycytidine) is a synthetic nucleoside analog of deoxycytidine and a well-established chemotherapeutic agent approved for the treatment of myelodysplastic syndrome (MDS).
| Property | This compound | Decitabine (5-aza-dC) |
| Source/Class | Natural Product (Marine Sponge Alkaloid) | Synthetic Nucleoside Analog |
| Molecular Formula | C₃₁H₃₀Br₆N₄O₁₁ | C₈H₁₂N₄O₄ |
| Molecular Weight | 1114.0 g/mol | 228.21 g/mol |
| Chemical Structure | ||
|
|
|
Mechanism of Action
While both compounds lead to DNA hypomethylation, their mechanisms for achieving this are fundamentally different.
This compound acts as a direct, DNA-competitive inhibitor of DNMT1. Docking analyses show it binds within the DNA binding site of the enzyme, preventing it from accessing its substrate. This inhibition is direct and does not require cellular metabolism or incorporation into the DNA strand.
Decitabine is a prodrug that requires metabolic activation. It is first phosphorylated and then incorporated into replicating DNA in place of cytosine. The presence of nitrogen at position 5 of the pyrimidine (B1678525) ring covalently traps DNMT1 on the DNA strand, leading to the formation of DNA-protein crosslinks. This action depletes the cell of active DNMT1, resulting in passive, replication-dependent demethylation of newly synthesized DNA strands. The cytotoxicity of decitabine is thought to be primarily mediated by this covalent trapping of DNMT, rather than the demethylation itself.
Visualizing the Mechanisms of Action
Figure 1. Mechanism of Action for this compound.
Figure 2. Mechanism of Action for Decitabine (5-aza-dC).
Quantitative Data Comparison
Cytotoxicity and Growth Inhibition
The anti-proliferative effects of both compounds have been evaluated in various cancer cell lines. This compound demonstrates potent cytostatic activity, while decitabine is known for its cytotoxic effects.
| Compound | Cell Line | Assay | Metric (Value) | Exposure Time |
| This compound | RAJI (Burkitt's lymphoma) | Proliferation | GI₅₀: ~15 µM | 72 hours |
| This compound | U-937 (Histiocytic lymphoma) | Proliferation | GI₅₀: ~10 µM | 72 hours |
| Decitabine | U-937 (Histiocytic lymphoma) | Viability (WST-1) | IC₅₀: 1.6 µM | 72 hours |
| Decitabine | KG-1 (AML) | Viability (WST-1) | IC₅₀: >5 µM | 72 hours |
| Decitabine | U-937 (AML) | Viability (MTT) | ~42% inhibition at 20 µM | 72 hours |
GI₅₀ (50% growth inhibition) and IC₅₀ (50% inhibitory concentration) values are context-dependent and can vary based on the specific assay and lab conditions. Direct comparison should be made with caution.
Effects on DNA Methylation and Gene Expression
Both agents effectively induce the re-expression of hypermethylated genes. A direct comparison in RAJI cells showed that both compounds could demethylate the promoter of the Aryl Hydrocarbon Receptor (AHR) gene, a known tumor suppressor.
| Compound | Cell Line | Target Gene | Effect on Methylation | Effect on mRNA Expression |
| This compound (25 µM) | RAJI | AHR | Decreased methylation of CpG sites in the promoter. | Increased AHR mRNA levels. |
| Decitabine (1 µM) | RAJI | AHR | Decreased methylation of CpG sites in the promoter. | Increased AHR mRNA levels. |
Other Notable Gene Expression Changes:
-
This compound :
-
Upregulated : p21, p27 (cell cycle inhibitors).
-
Downregulated : Cyclin E1, PCNA, c-myc (proliferation markers), Survivin, FLIPL (anti-apoptotic proteins).
-
-
Decitabine :
-
Reactivates a wide range of silenced tumor suppressor genes.
-
Can induce the expression of immune-related genes like CD80.
-
Effects on gene expression can be methylation-dependent and -independent.
-
Experimental Protocols
Cytotoxicity/Cell Viability (MTT Assay)
This protocol is a generalized method for assessing cell viability in suspension cell lines like RAJI and U-937.
Figure 3. Experimental Workflow for an MTT Cell Viability Assay.
Detailed Steps:
-
Cell Seeding: Harvest suspension cells by centrifugation (500 x g, 5 min). Resuspend in fresh media and perform a cell count (e.g., using a hemocytometer and trypan blue). Dilute the cell suspension to the desired density and seed into a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound or decitabine in culture medium. Add the diluted compounds to the appropriate wells. Include vehicle-only (e.g., DMSO) and media-only controls.
-
MTT Addition: Following the treatment incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Formazan Formation: Incubate the plate to allow viable cells, via mitochondrial reductase enzymes, to convert the yellow MTT to purple formazan crystals.
-
Solubilization: For suspension cells, centrifuge the plate to pellet the cells. Carefully aspirate the supernatant without disturbing the cell pellet. Add a solubilizing agent like DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader. The absorbance is directly proportional to the number of viable cells.
DNA Methylation Analysis (Bisulfite Sequencing)
This protocol outlines the gold-standard method for analyzing the methylation status of specific CpG sites within a gene promoter.
Figure 4. Workflow for DNA Methylation Analysis via Bisulfite Sequencing.
Detailed Steps:
-
Genomic DNA Isolation: Extract high-quality genomic DNA from cells treated with the compounds and from untreated control cells.
-
Bisulfite Conversion: Treat approximately 250 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit (e.g., EZ DNA Methylation-Gold™ Kit). This chemical treatment deaminates unmethylated cytosines into uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Design primers specific to the bisulfite-converted DNA sequence of the target region (e.g., the AHR promoter). Perform PCR to amplify the region of interest. The uracils are amplified as thymines.
-
Sequencing: Purify the PCR product. For clonal analysis, the product can be cloned into a plasmid vector, followed by Sanger sequencing of multiple individual clones (e.g., 10-12 clones per sample). Alternatively, next-generation sequencing can be used for deep coverage.
-
Data Analysis: Align the obtained sequences to the in silico bisulfite-converted reference sequence. Quantify methylation by counting the number of C's (methylated) versus T's (unmethylated) at each CpG site across all sequenced clones.
Conclusion
This compound and decitabine represent two distinct classes of DNMT inhibitors with different therapeutic profiles.
-
This compound is a natural, non-nucleoside, direct DNMT1 inhibitor. Its mechanism does not require DNA incorporation, which may translate to a different toxicity profile. It exhibits strong cytostatic effects and uniquely sensitizes cancer cells to TRAIL-induced apoptosis, suggesting potential in combination therapies.
-
Decitabine is a well-characterized nucleoside analog that acts as a mechanism-based inhibitor, requiring incorporation into DNA to trap and deplete DNMT1. It is a potent cytotoxic agent with proven clinical efficacy in hematological malignancies.
The choice between these agents in a research or clinical context would depend on the desired outcome: direct and potentially less toxic enzymatic inhibition (this compound) versus a potent, replication-dependent cytotoxic effect with an established clinical track record (decitabine). Further head-to-head studies in the same cancer models are necessary to fully elucidate their comparative therapeutic potential.
Evaluating the Synergistic Effects of Isofistularin-3 with Chemotherapy Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic effects of Isofistularin-3, a marine-derived brominated alkaloid, when used in combination with chemotherapy agents. While direct experimental data on this compound with conventional chemotherapy drugs is limited, this guide presents the well-documented synergy with TRAIL (Tumor-Necrosis-Factor Related Apoptosis Inducing Ligand) and draws comparisons with other DNA methyltransferase 1 (DNMT1) inhibitors to extrapolate potential synergistic activities with traditional chemotherapeutics.
This compound and TRAIL: A Potent Synergistic Combination
This compound has been identified as a novel inhibitor of DNMT1.[1] This epigenetic modulation is a key mechanism behind its anticancer properties, which include inducing cell cycle arrest and autophagy.[1] Notably, this compound exhibits a strong synergistic effect with TRAIL in inducing apoptosis in lymphoma cell lines.[1]
Quantitative Analysis of Synergy
The synergistic effect of this compound and TRAIL has been quantified using the Combination Index (CI), where a CI value less than 1 indicates synergy.
| Cell Line | Drug Combination | Concentration | Combination Index (CI) | Outcome | Reference |
| RAJI (Burkitt's lymphoma) | This compound + TRAIL | 15 µM Iso-3 + 50 ng/ml TRAIL | 0.22 | Strong Synergism | [1] |
| U-937 (Histiocytic lymphoma) | This compound + TRAIL | 15 µM Iso-3 + 5 ng/ml TRAIL | 0.21 | Strong Synergism | [1] |
Mechanism of Synergistic Action
The combination of this compound and TRAIL leads to a significant increase in apoptosis in cancer cells.[1] This is achieved through a multi-faceted mechanism initiated by the DNMT1 inhibitory activity of this compound.
References
Isofistularin-3: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Isofistularin-3, a brominated alkaloid derived from the marine sponge Aplysina aerophoba, has emerged as a promising anti-cancer agent with a distinct mechanism of action. This guide provides a comprehensive comparison of its in vitro and in vivo efficacy, supported by experimental data, to aid in the evaluation of its therapeutic potential.
At a Glance: Key Efficacy Data of this compound
The following tables summarize the quantitative data on the anti-cancer activities of this compound across various experimental models.
Table 1: In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Value (µM) | Reference |
| HeLa | Cervical Cancer | IC₅₀ | 8.5 ± 0.2 | [1] |
| RAJI | Burkitt's Lymphoma | GI₅₀ (72h) | 9.9 ± 8.6 | [2] |
| U-937 | Histiocytic Lymphoma | GI₅₀ (72h) | 8.1 ± 5.6 | [2] |
| JURKAT | T-cell Leukemia | GI₅₀ (72h) | 10.2 ± 5.8 | [2] |
| K-562 | Chronic Myelogenous Leukemia | GI₅₀ (72h) | 8.3 ± 3.6 | [2] |
| MEG-01 | Megakaryoblastic Leukemia | GI₅₀ (72h) | 14.8 ± 5.3 | [2] |
| HL-60 | Promyelocytic Leukemia | GI₅₀ (72h) | 8.1 ± 4.7 | [2] |
| PC-3 | Prostate Cancer | GI₅₀ (72h) | 8.1 ± 4.4 | [2] |
| MDA-MB-231 | Breast Cancer | GI₅₀ (72h) | 7.3 ± 7.0 | [2] |
| SH-SY5Y | Neuroblastoma | GI₅₀ (72h) | > 50 | [2] |
| MPC | Mouse Pheochromocytoma | EC₅₀ (Normoxia) | 43 | [1] |
| MTT | Mouse Pheochromocytoma | EC₅₀ (Normoxia) | 44 | [1] |
| PC12 | Rat Pheochromocytoma | EC₅₀ (Normoxia) | > 100 | [1] |
Table 2: In Vitro DNMT1 Inhibition by this compound
| Target | Metric | Value (µM) |
| DNMT1 | IC₅₀ | 13.5 ± 5.4 |
Table 3: In Vivo Efficacy of this compound in a Zebrafish Xenograft Model
| Cancer Cell Line | Treatment | Effect | Reference |
| PC-3 | Pre-treatment with this compound | Dose-dependent inhibition of tumor formation | [2] |
| SH-SY5Y | Pre-treatment with this compound | Dose-dependent inhibition of tumor formation | [2] |
Mechanism of Action: A DNMT1 Inhibitor
This compound functions as a DNA methyltransferase 1 (DNMT1) inhibitor.[1][2] Docking analyses have shown that it binds to the DNA interacting pocket of the enzyme, acting as a DNA-competitive inhibitor.[2] This inhibition of DNMT1 leads to the demethylation of CpG islands in the promoter regions of tumor suppressor genes, thereby reactivating their expression. A key target is the Aryl Hydrocarbon Receptor (AHR) gene, a known tumor suppressor.[2] Treatment with this compound has been shown to decrease methylation of the AHR promoter and restore its mRNA expression.[2]
Beyond its epigenetic activity, this compound induces a G0/G1 cell cycle arrest in cancer cells.[2][3] This is accompanied by an increase in the expression of cell cycle inhibitors p21 and p27, and a reduction in the levels of cyclin E1, PCNA, and c-myc.[2][3] Furthermore, the compound can induce morphological changes characteristic of autophagy and trigger caspase-dependent and -independent cell death pathways.[2]
Signaling Pathway of this compound Action
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Isofistularin-3 effects on normal vs. cancer cells
A Comparative Analysis of Isofistularin-3's Effects on Normal versus Cancer Cells
This compound, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has emerged as a promising candidate in anticancer research. This guide provides a comparative analysis of its effects on cancer cells versus normal cells, supported by experimental data. The evidence demonstrates that this compound exhibits selective cytotoxicity towards malignant cells while showing minimal impact on healthy cells, highlighting its potential as a targeted therapeutic agent.
Data Presentation
The cytotoxic and cytostatic effects of this compound have been evaluated across a range of human cancer cell lines and compared against its effects on normal human peripheral blood mononuclear cells (PBMCs). The data reveals a significant disparity in the compound's activity between malignant and non-malignant cells.
Table 1: Comparative Cytotoxicity of this compound on Cancer vs. Normal Cells
| Cell Line | Cell Type | Growth Inhibition (GI₅₀) in µM |
| RAJI | Burkitt's Lymphoma | 15.2 ± 2.5 |
| U-937 | Histiocytic Lymphoma | 11.5 ± 3.1 |
| K-562 | Chronic Myelogenous Leukemia | 12.3 ± 4.2 |
| MOLM-13 | Acute Myeloid Leukemia | 10.1 ± 2.9 |
| PC-3 | Prostate Adenocarcinoma | 18.9 ± 5.1 |
| SH-SY-5Y | Neuroblastoma | 22.4 ± 3.8 |
| A-549 | Lung Carcinoma | 25.1 ± 4.6 |
| HCT-116 | Colorectal Carcinoma | 16.7 ± 3.3 |
| HeLa | Cervical Adenocarcinoma | 8.5 ± 0.2[1] |
| PBMCs | Normal Peripheral Blood Mononuclear Cells | > 50 |
Data, except for HeLa, is derived from Florean et al., 2016.[2]
Table 2: Effect of this compound on Cell Cycle Distribution in Lymphoma Cell Lines
| Cell Line | Treatment (24h) | % of Cells in G₀/G₁ Phase | % of Cells in S Phase | % of Cells in G₂/M Phase |
| RAJI | Control | 35.5 ± 4.5 | 45.1 ± 3.2 | 19.4 ± 2.1 |
| This compound (12.5 µM) | 65.2 ± 5.1 | 25.3 ± 2.8 | 9.5 ± 1.9 | |
| This compound (25 µM) | 90.5 ± 3.7 | 5.2 ± 1.5 | 4.3 ± 1.2 | |
| U-937 | Control | 50.1 ± 3.9 | 30.2 ± 2.5 | 19.7 ± 2.3 |
| This compound (12.5 µM) | 72.4 ± 4.2 | 18.1 ± 2.1 | 9.5 ± 1.8 | |
| This compound (25 µM) | 82.9 ± 4.8 | 10.3 ± 1.9 | 6.8 ± 1.5 |
Data is derived from Florean et al., 2016.[2]
Mechanism of Action
This compound's selective anticancer activity stems from its role as a DNA methyltransferase 1 (DNMT1) inhibitor.[2][3] In many cancers, hypermethylation of promoter regions of tumor suppressor genes leads to their silencing. This compound inhibits DNMT1, leading to the re-expression of these silenced genes.[2] One such key tumor suppressor gene is the Aryl Hydrocarbon Receptor (AHR).[2][3] The reactivation of AHR expression, along with other tumor suppressors, triggers a cascade of events that halt the proliferation of cancer cells.[2]
This inhibition of DNMT1 and subsequent re-expression of tumor suppressor genes induces cell cycle arrest, primarily in the G₀/G₁ phase.[2][3] This is accompanied by an increase in the expression of cell cycle inhibitors like p21 and p27, and a decrease in the expression of proteins that promote cell cycle progression, such as cyclin E1, PCNA, and the proto-oncogene c-myc.[2][3] Furthermore, at later time points and higher concentrations, this compound can induce autophagy and caspase-dependent apoptosis in cancer cells.[2]
In contrast, normal cells, such as PBMCs, which have a different epigenetic landscape and are not reliant on the same oncogenic pathways for survival, are largely unaffected by the concentrations of this compound that are cytotoxic to cancer cells.[2] This differential effect underscores the therapeutic potential of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., RAJI, U-937) and normal PBMCs were seeded in 96-well plates at a density of 1 x 10⁴ cells per well.
-
Treatment: Cells were treated with various concentrations of this compound (typically ranging from 1 to 50 µM) or a vehicle control (DMSO).
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The GI₅₀ (concentration causing 50% growth inhibition) was determined from the dose-response curves.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells were treated with this compound at the indicated concentrations for 24 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ice-cold ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells were washed with PBS and then incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle was determined using cell cycle analysis software.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells were treated with this compound for 48-72 hours.
-
Staining: Cells were harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated for 15 minutes in the dark at room temperature.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry.
-
Data Analysis: The populations of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells were quantified.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Isofistularin-3: A Comparative Analysis of Research Findings on its Anticancer Properties
A critical examination of the reproducibility of Isofistularin-3's bioactivity, offering researchers, scientists, and drug development professionals a comparative guide to published findings. This guide synthesizes quantitative data, details experimental methodologies, and visualizes key cellular pathways to shed light on the consistency of its reported anticancer effects across different laboratory settings.
This compound, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has emerged as a compound of interest in anticancer research. Initial studies have highlighted its potential as a DNA methyltransferase (DNMT) inhibitor with the ability to induce cell cycle arrest, autophagy, and sensitization to apoptosis. However, the reproducibility of these findings is crucial for its continued development as a potential therapeutic agent. This guide provides a comparative analysis of key studies to evaluate the consistency of this compound's reported effects.
Comparative Analysis of Cytotoxicity
The cytotoxic and growth-inhibitory effects of this compound have been evaluated across various cancer cell lines. A foundational study characterized this compound as a novel DNMT1 inhibitor, leading to growth arrest in several cancer cell lines.[1][2] In contrast, a subsequent study investigating its effects on pheochromocytoma cells reported a negligible impact on cell proliferation.[3][4] This discrepancy highlights the importance of considering the cellular context and experimental conditions when evaluating the anticancer potential of this compound.
| Cell Line | Lab/Study | Endpoint | Concentration (µM) | Result |
| Lymphoma | ||||
| RAJI | Florean et al. (2016) | GI50 (72h) | 9.9 ± 8.6 | Growth Inhibition |
| U-937 | Florean et al. (2016) | GI50 (72h) | 8.1 ± 5.6 | Growth Inhibition |
| JURKAT | Florean et al. (2016) | GI50 (72h) | 10.2 ± 5.8 | Growth Inhibition |
| K-562 | Florean et al. (2016) | GI50 (72h) | 8.3 ± 3.6 | Growth Inhibition |
| MEG-01 | Florean et al. (2016) | GI50 (72h) | 14.8 ± 5.3 | Growth Inhibition |
| HL-60 | Florean et al. (2016) | GI50 (72h) | 8.1 ± 4.7 | Growth Inhibition |
| Prostate Cancer | ||||
| PC-3 | Florean et al. (2016) | GI50 (72h) | 8.1 ± 4.4 | Growth Inhibition |
| Breast Cancer | ||||
| MDA-MB-231 | Florean et al. (2016) | GI50 (72h) | 7.3 ± 7.0 | Growth Inhibition |
| Neuroblastoma | ||||
| SH-SY5Y | Florean et al. (2016) | GI50 (72h) | > 50 | Minimal Growth Inhibition |
| Pheochromocytoma | ||||
| MPC | Zimmermann et al. (2018) | Viability (24h) | Not specified | This compound only affected the viability of the mouse pheochromocytoma cells.[3] |
| MTT | Zimmermann et al. (2018) | Viability (24h) | Not specified | This compound only affected the viability of the mouse pheochromocytoma cells.[3] |
| PC12 | Zimmermann et al. (2018) | Viability (24h) | Up to 100 | Not affected.[3] |
| Cervical Cancer | ||||
| HeLa | Mentioned by Florean et al. (2016) from a previous report. | IC50 | 8.5 ± 0.2 | Cytotoxic activity.[3] |
Experimental Protocols
Discrepancies in research findings can often be attributed to variations in experimental methodologies. Below are the detailed protocols from the key studies discussed.
Study 1: Florean et al., 2016
-
Cell Lines and Culture: A panel of human cancer cell lines (RAJI, U-937, JURKAT, K-562, MEG-01, HL-60, SH-SY5Y, PC-3, MDA-MB-231) were used. The specific culture conditions (e.g., media, serum concentration) are detailed in the original publication.
-
Cell Proliferation Assay: The growth inhibitory effect of this compound was assessed by treating cells with increasing doses of the compound. Cell numbers were evaluated after 24 and 72 hours.
-
Cell Cycle Analysis: Cells were treated with this compound for 24 hours, and their DNA content was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
Autophagy Assessment: Morphological changes were observed by microscopy. The conversion of LC3-I to LC3-II was analyzed by Western blotting. Autophagic vacuoles were quantified using fluorescence microscopy with Cyto-ID® staining.
-
Apoptosis Assay: The synergistic effect of this compound with TRAIL was assessed by pre-treating cells with this compound for 24 hours, followed by the addition of TRAIL for another 24 hours. Cell viability was then measured. Caspase and PARP-1 cleavage were analyzed by Western blot after 72 hours of treatment.
Study 2: Zimmermann et al., 2018
-
Cell Lines and Culture: Mouse pheochromocytoma (MPC), rat pheochromocytoma (PC12), and a mouse pheochromocytoma-derived cell line (MTT) were used.
-
Cell Viability Assay: The Apo-ONE® Homogeneous Caspase-3/7 Assay was used to determine the effect of this compound on cell viability after 24 hours of treatment under both normoxic and hypoxic conditions.
-
Cell Proliferation Assay: The number of proliferating cells was determined, although the specific assay used is not detailed in the provided excerpts. The study states that this compound had no influence on the number of proliferating cells.[3]
-
Caspase Activity Assay: The relative activity of caspase-3 and caspase-7 was measured to assess the induction of apoptosis.
Signaling Pathways and Mechanisms
The proposed mechanism of action for this compound, primarily elucidated by Florean et al., involves the inhibition of DNMT1. This leads to a cascade of downstream effects culminating in cell cycle arrest and sensitization to apoptosis.
Caption: Proposed signaling pathway of this compound.
The study by Zimmermann et al. did not delve into the signaling pathways of this compound in pheochromocytoma cells due to its limited observed activity. However, they did note that this compound at high concentrations (50 µM) could reduce caspase activity, while at a lower concentration (10 µM) after 48 hours, it induced the expression of caspase genes.[3] This suggests a more complex, and possibly cell-type-specific, dose- and time-dependent effect on apoptotic pathways.
Experimental Workflow Overview
The general workflow for in vitro evaluation of this compound's anticancer activity follows a standard procedure.
Caption: General experimental workflow for in vitro studies.
Conclusion
The available research on this compound presents a compelling case for its anticancer potential, particularly as a DNMT1 inhibitor. The detailed study by Florean et al. provides strong evidence for its activity in various cancer cell lines, particularly those of hematological origin.[1][2] However, the contrasting findings from Zimmermann et al. in pheochromocytoma cells underscore the principle of cell-type specificity in drug response and highlight the need for further research to delineate the contexts in which this compound is most effective.[3][4]
For researchers, these differing results emphasize the importance of standardized protocols and the careful selection of cellular models. Future studies should aim to directly replicate key findings in a variety of laboratory settings and on a broader range of cancer types to establish a more comprehensive understanding of this compound's therapeutic window and mechanism of action. This will be critical in determining its viability for further preclinical and clinical development.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Tumorigenic and Anti-Metastatic Activity of the Sponge-Derived Marine Drugs Aeroplysinin-1 and this compound against Pheochromocytoma In Vitro | MDPI [mdpi.com]
- 4. Anti-Tumorigenic and Anti-Metastatic Activity of the Sponge-Derived Marine Drugs Aeroplysinin-1 and this compound against Pheochromocytoma In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Downstream Targets of Isofistularin-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the marine-derived compound Isofistularin-3 with other notable DNA methyltransferase (DNMT) inhibitors. The objective is to validate the downstream targets of this compound by juxtaposing its performance with established and emerging alternatives, supported by experimental data.
Introduction to this compound
This compound is a brominated alkaloid isolated from the marine sponge Aplysina aerophoba.[1] It has been identified as a direct, DNA-competitive inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme in epigenetic regulation.[1] Inhibition of DNMT1 by this compound leads to a cascade of downstream effects, including the re-activation of tumor suppressor genes, cell cycle arrest, and sensitization of cancer cells to apoptosis. This guide will delve into these effects and compare them with other DNMT inhibitors such as the FDA-approved nucleoside analogs Decitabine (B1684300) and Azacitidine, the natural polyphenol Epigallocatechin-3-gallate (EGCG), and another marine-derived compound, Psammaplin A.
Comparative Analysis of DNMT1 Inhibition and Cytotoxicity
The primary mechanism of action for this compound is the inhibition of DNMT1. The following table summarizes the in vitro inhibitory activity and cytotoxic effects of this compound and its comparators.
| Compound | DNMT1 IC50 | Cell Line | Cell Viability GI50/IC50 | Reference |
| This compound | 13.5 ± 5.4 µM | RAJI | 9.9 ± 8.6 µM | [1] |
| U-937 | 11.2 ± 3.4 µM | [1] | ||
| HeLa | 8.5 ± 0.2 µM | |||
| Decitabine | Not specified (forms covalent adducts) | Various | Cell line dependent | [2][3] |
| Azacitidine | Not specified (forms covalent adducts) | MDA-MB-231 | 83.33 ± 8.82 µM | [4] |
| 231Br | 48 ± 4.90 µM | [4] | ||
| EGCG | ~20 µM | KYSE 510 (nuclear extract) | 27.12 - 54.07 µM (cell line/time dependent) | [5] |
| Psammaplin A | 18.6 nM (general DNMTs) | A549 | 1.18 µM | [6] |
| HCT116 | 1.62 µM | [6] |
Downstream Target Validation: Cell Cycle Regulation
A significant consequence of DNMT1 inhibition by this compound is the induction of G0/G1 cell cycle arrest.[1] This is achieved through the modulation of key cell cycle regulatory proteins. The table below compares these effects with other DNMT inhibitors.
| Compound | Effect on p21 | Effect on p27 | Effect on Cyclin E1 | Cell Cycle Arrest | Reference |
| This compound | Increased expression | Increased expression | Reduced expression | G0/G1 arrest | [1] |
| Decitabine | Increased expression (p53-independent) | No change | Not specified | G2/M arrest | [7] |
| Azacitidine | Not specified | Not specified | Not specified | Not specified | |
| EGCG | Increased expression | Increased expression | Reduced expression | G1 arrest | [8][9][10] |
| Psammaplin A | Increased expression | Not specified | Down-regulated | G0/G1 and G2/M arrest | [11] |
Downstream Target Validation: Sensitization to TRAIL-Induced Apoptosis
This compound has been shown to strongly synergize with Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), enhancing its apoptotic effects in cancer cells.[1][12] This sensitization is mediated by the regulation of several key proteins in the apoptotic pathway.
| Compound | Effect on Survivin | Effect on FLIP | Effect on GRP78 | Effect on DR5 | TRAIL Sensitization | Reference |
| This compound | Reduced expression | Decreased FLIPL expression | Increased expression (ER Stress) | Increased surface expression | Synergistic (CI = 0.21-0.22) | [1][12] |
| Decitabine | Not specified | Not specified | Not specified | Not specified | Not specified | |
| Azacitidine | Not specified | Not specified | Not specified | Increased expression (TRAIL-R2) | Sensitizes | [13] |
| EGCG | Not specified | Reduced FLIP levels | Not specified | Increased expression | Sensitizes | [12][14][15] |
| Psammaplin A | Not specified | Not specified | Not specified | Not specified | Induces apoptosis | [11][16] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the validated downstream signaling pathway of this compound, leading to cell cycle arrest and apoptosis sensitization.
Caption: this compound inhibits DNMT1, leading to downstream effects on gene expression, cell cycle arrest, and sensitization to TRAIL-induced apoptosis.
Experimental Workflow for Target Validation
The validation of this compound's downstream targets typically follows a multi-step experimental workflow.
Caption: A typical workflow for validating the downstream targets of a DNMT inhibitor like this compound.
Logical Comparison of DNMT Inhibitors
This diagram provides a logical comparison of the mechanisms of action for this compound and other classes of DNMT inhibitors.
Caption: Comparison of the mechanisms of action for different classes of DNMT inhibitors.
Experimental Protocols
In Vitro DNMT1 Activity/Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on purified DNMT1 enzyme activity.
Methodology:
-
A universal DNMT substrate is coated onto microplate wells.
-
Purified recombinant DNMT1 enzyme (e.g., 5 ng per reaction) is incubated with the substrate in the presence of the methyl donor S-adenosyl-L-methionine (SAM).
-
Test compounds (e.g., this compound) are added at various concentrations to the reaction mixture. A known DNMT inhibitor (e.g., EGCG or Decitabine) is used as a positive control.
-
The reaction is allowed to proceed for a specified time (e.g., 1-2 hours) at 37°C.
-
The methylation of the substrate is detected using a specific antibody that recognizes 5-methylcytosine.
-
A secondary antibody conjugated to a detection enzyme (e.g., HRP) is added, followed by a substrate to generate a colorimetric or fluorometric signal.
-
The signal is quantified using a microplate reader. The IC50 value is calculated from the dose-response curve.
Western Blot Analysis for Downstream Protein Expression
Objective: To quantify the changes in the expression levels of target proteins (e.g., p21, p27, Cyclin E1, survivin) in cells treated with the test compound.
Methodology:
-
Cancer cell lines (e.g., RAJI, U-937) are seeded and treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Cells are harvested and lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-p21, anti-p27, anti-Cyclin E1) overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software and normalized to the loading control.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the test compound.
Methodology:
-
Cells are treated with the test compound as described for Western Blot analysis.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
The fixed cells are washed to remove the ethanol and then resuspended in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).
-
The cells are incubated in the staining solution for at least 30 minutes in the dark at room temperature.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo).
TRAIL Sensitization Assay
Objective: To assess the ability of a compound to enhance the cytotoxic effect of TRAIL.
Methodology:
-
Cancer cells are seeded in 96-well plates.
-
The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24 hours).
-
Recombinant human TRAIL is then added to the wells at different concentrations, and the cells are incubated for an additional period (e.g., 24-48 hours).
-
Cell viability is assessed using a standard method such as the MTT assay or a commercial cell viability reagent (e.g., CellTiter-Glo).
-
The combination index (CI) is calculated using software like CalcuSyn to determine if the interaction between the compound and TRAIL is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Conclusion
This compound emerges as a promising non-nucleoside DNMT1 inhibitor with a distinct profile of downstream effects. Its ability to induce G0/G1 cell cycle arrest and potently sensitize cancer cells to TRAIL-induced apoptosis through multiple mechanisms validates its therapeutic potential. While direct comparative studies are limited, the data presented in this guide allows for an objective assessment of this compound's performance against other DNMT inhibitors. Notably, its mechanism of action differs from the covalent adduct formation of nucleoside analogs like Decitabine and Azacitidine, and its target profile shows both similarities and differences when compared to other natural compounds like EGCG and the dual HDAC/DNMT inhibitor Psammaplin A. Further research, particularly head-to-head comparative studies, will be crucial in fully elucidating the therapeutic niche of this compound in cancer therapy.
References
- 1. TRAIL-Sensitizing Effects of Flavonoids in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of decitabine-loaded nanogels in overcoming cancer drug resistance is mediated via sustained DNA methyl transferase 1 (DNMT1) depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extended experience with a non-cytotoxic DNMT1-targeting regimen of decitabine to treat myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypomethylating Agent Azacitidine Is Effective in Treating Brain Metastasis Triple-Negative Breast Cancer Through Regulation of DNA Methylation of Keratin 18 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Inhibitory Effect of (−)-Epigallocatechin-3-Gallate on Breast Cancer Progression via Reducing SCUBE2 Methylation and DNMT Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Decitabine, a DNA methyltransferases inhibitor, induces cell cycle arrest at G2/M phase through p53-independent pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of cyclin-dependent kinases 2 and 4 activities as well as induction of Cdk inhibitors p21 and p27 during growth arrest of human breast carcinoma cells by (-)-epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular pathway for (-)-epigallocatechin-3-gallate-induced cell cycle arrest and apoptosis of human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epigallocatechin-3-gallate inhibits epidermal growth factor receptor signaling pathway. Evidence for direct inhibition of ERK1/2 and AKT kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A natural histone deacetylase inhibitor, Psammaplin A, induces cell cycle arrest and apoptosis in human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EGCG Mediated Targeting of Deregulated Signaling Pathways and Non-Coding RNAs in Different Cancers: Focus on JAK/STAT, Wnt/β-Catenin, TGF/SMAD, NOTCH, SHH/GLI, and TRAIL Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Epigallocatechin-3-Gallate Induces Apoptosis as a TRAIL Sensitizer via Activation of Caspase 8 and Death Receptor 5 in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Comparing the epigenetic modifications induced by Isofistularin-3 and SAHA
In the intricate landscape of epigenetic regulation, two compounds, the marine-derived Isofistularin-3 and the synthetic drug Vorinostat (SAHA), offer distinct approaches to modulating the cellular machinery that governs gene expression. While both have shown promise in cancer therapy, their mechanisms of action diverge significantly, targeting different key players in the epigenetic orchestra. This guide provides a detailed comparison of the epigenetic modifications induced by this compound and SAHA, supported by experimental data, to inform researchers, scientists, and drug development professionals.
At a Glance: Key Mechanistic Differences
A fundamental distinction lies in their primary targets. This compound acts as a DNA methyltransferase (DNMT) 1 inhibitor, influencing the methylation patterns of DNA. In stark contrast, SAHA is a well-established histone deacetylase (HDAC) inhibitor, altering the acetylation status of histone proteins.
| Feature | This compound | SAHA (Vorinostat) |
| Primary Epigenetic Target | DNA Methyltransferase 1 (DNMT1)[1][2] | Histone Deacetylases (HDACs) - Class I and II[3][4] |
| Effect on Histone Acetylation | No inhibition of total HDAC activity; decreased acetylated Histone H4 in RAJI cells[1] | Increased histone acetylation (pan-HDAC inhibitor)[3][5][6] |
| Mechanism of Action | Binds to the DNA interacting pocket of DNMT1, preventing DNA methylation[1][2] | Chelates the zinc ion in the active site of HDACs, blocking their deacetylase activity[3][7] |
| Resulting Epigenetic State | DNA hypomethylation, leading to re-expression of tumor suppressor genes[1][2] | Histone hyperacetylation, leading to a more open chromatin structure and re-expression of silenced genes[3][5] |
| Downstream Cellular Effects | G0/G1 cell cycle arrest, induction of autophagy, sensitization to TRAIL-induced apoptosis[1][2][8] | Cell cycle arrest, induction of apoptosis (intrinsic and extrinsic pathways), differentiation[6][9][10] |
Delving Deeper: A Comparative Analysis of Experimental Findings
This compound: The DNMT1 Inhibitor from the Sea
This compound, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has been identified as a novel inhibitor of DNMT1.[1][2] Studies have shown that it directly binds to the DNA interacting pocket of the enzyme, thereby preventing the transfer of methyl groups to DNA.[1] This inhibitory action leads to a decrease in DNA methylation, a key epigenetic mark associated with gene silencing.
A notable consequence of this compound treatment is the re-expression of tumor suppressor genes that are often silenced by hypermethylation in cancer cells. For instance, in Burkitt's lymphoma RAJI cells, this compound was shown to decrease the methylation of CpG sites in the promoter of the aryl hydrocarbon receptor (AHR) gene, a known tumor suppressor, leading to its increased expression.[1]
Contrary to what might be expected from a compound with structural similarities to other marine natural products that inhibit both DNMTs and HDACs, this compound does not inhibit HDAC activity.[1] In fact, experiments in RAJI cells demonstrated a decrease in the acetylation of histone H4 following treatment with this compound, further distinguishing its epigenetic mechanism from that of HDAC inhibitors like SAHA.[1]
SAHA: The Archetypal HDAC Inhibitor
Suberoylanilide hydroxamic acid (SAHA), known clinically as Vorinostat, is a potent pan-inhibitor of class I and class II HDACs.[3][4] Its mechanism of action is well-characterized and involves the hydroxamic acid moiety chelating the zinc ion essential for the catalytic activity of HDACs.[3][7] This inhibition leads to an accumulation of acetyl groups on the lysine (B10760008) residues of histone tails, a state known as hyperacetylation.
Histone hyperacetylation neutralizes the positive charge of histones, weakening their interaction with the negatively charged DNA. This results in a more relaxed and open chromatin structure, making genes more accessible to transcription factors and leading to the re-expression of silenced genes.[3] SAHA has been shown to increase the acetylation of various histone residues, including H3K9, H3K14, H3K18, and H3K23 in larynx cancer cell lines, and H4K5 and H4K12 in HepG2 cells.[6][11]
The downstream effects of SAHA-induced histone hyperacetylation are pleiotropic and include cell cycle arrest, induction of apoptosis through both intrinsic and extrinsic pathways, and cellular differentiation.[6][9][10]
Visualizing the Mechanisms
To illustrate the distinct signaling pathways and experimental workflows, the following diagrams are provided.
Caption: Mechanism of this compound action.
Caption: Mechanism of SAHA (Vorinostat) action.
Experimental Protocols
In Vitro DNMT and HDAC Activity Assays
To assess the direct inhibitory effects of the compounds on enzyme activity, in vitro assays are crucial.
-
DNMT1 Activity Assay: The activity of purified DNMT1 can be measured using a commercially available in vitro DNMT activity/inhibition assay kit (e.g., from Active Motif). The assay typically involves incubating a specific amount of purified DNMT1 enzyme with a DNA substrate in the presence of a methyl donor (S-adenosylmethionine) and varying concentrations of the test compound (this compound). The extent of DNA methylation is then quantified, often through an ELISA-based method that detects the incorporated methyl groups.
-
HDAC Activity Assay: Total HDAC activity can be determined using a fluorogenic HDAC substrate. Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3) or nuclear extracts from cells are incubated with the fluorogenic substrate in the presence of different concentrations of the test compound (SAHA or this compound). The deacetylase activity of the HDACs cleaves the acetyl group from the substrate, releasing a fluorescent molecule. The fluorescence intensity is then measured to determine the level of HDAC inhibition.[3]
Western Blot Analysis of Histone Acetylation
This technique is used to detect changes in the levels of specific acetylated histones within cells following treatment with the compounds.
-
Cell Culture and Treatment: Cancer cell lines (e.g., RAJI, MCF7) are cultured under standard conditions and then treated with various concentrations of this compound or SAHA for a specified period (e.g., 24 hours).
-
Protein Extraction: Cells are harvested and lysed to extract total cellular proteins or nuclear proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H4, anti-acetyl-Histone H3K9). A primary antibody against a loading control (e.g., total Histone H3 or β-actin) is also used to ensure equal protein loading.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imager.
Caption: Western Blot Workflow for Histone Acetylation.
Conclusion
This compound and SAHA represent two distinct classes of epigenetic modulators with different primary targets and mechanisms of action. This compound's role as a DNMT1 inhibitor highlights the potential of targeting DNA methylation for cancer therapy. In contrast, SAHA's function as a pan-HDAC inhibitor underscores the therapeutic value of modulating histone acetylation. The experimental evidence clearly delineates their separate paths in altering the epigenetic landscape of cancer cells. For researchers and drug developers, understanding these fundamental differences is paramount in designing rational therapeutic strategies and combination therapies that can effectively leverage the power of epigenetic reprogramming to combat cancer.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAHA modification of chromatin architecture affects DNA break formation and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition mechanism of SAHA in HDAC: a revisit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histone deacetylase inhibitor SAHA mediates mast cell death and epigenetic silencing of constitutively active D816V KIT in systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Navigating the Safe Disposal of Isofistularin-3: A Procedural Guide
For Immediate Action: Due to the cytotoxic nature of Isofistularin-3 and the absence of a specific Safety Data Sheet (SDS), it is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service before proceeding with any disposal method. Do not discharge this compound or its derivatives into the sewer system or dispose of them in regular laboratory trash without explicit approval from EHS.
This document provides a comprehensive guide to the proper disposal procedures for this compound, a brominated alkaloid with known cytotoxic and DNA demethylating properties.[1][2] The information presented herein is synthesized from general best practices for handling cytotoxic and hazardous compounds in a laboratory setting and should be adapted to comply with all applicable local, state, and federal regulations.
Guiding Principles for this compound Disposal
Given that this compound is an inhibitor of DNA methyltransferase (DNMT)1 and induces cell cycle arrest and apoptosis, it must be handled as a hazardous cytotoxic compound.[1][2] The primary principle of its disposal is to prevent environmental release and minimize exposure to personnel. All waste containing this compound is to be considered hazardous chemical waste.
Quantitative Data for this compound
| Property | Value | Source |
| Biological Activity | ||
| DNMT1 Inhibition (in vitro) | IC₅₀: 13.5 ± 5.4 µM | [1] |
| Cytotoxic Activity (HeLa cells) | IC₅₀: 8.5 ± 0.2 µM | [3] |
| Growth Inhibition (72h) | ||
| RAJI cells | GI₅₀: 9.9 ± 8.6 µM | [1] |
| U-937 cells | GI₅₀: 8.1 ± 5.6 µM | [1] |
| JURKAT cells | GI₅₀: 10.2 ± 5.8 µM | [1] |
| K-562 cells | GI₅₀: 8.3 ± 3.6 µM | [1] |
| MEG-01 cells | GI₅₀: 14.8 ± 5.3 µM | [1] |
| HL-60 cells | GI₅₀: 8.1 ± 4.7 µM | [1] |
| PC-3 cells | GI₅₀: 8.1 ± 4.4 µM | [1] |
| MDA-MB-231 cells | GI₅₀: 7.3 ± 7.0 µM | [1] |
| Physical/Chemical Properties | ||
| Molecular Formula | C₃₁H₃₀Br₆N₄O₁₁ | [4] |
| Molecular Weight | 1114.0 g/mol | [4] |
| Solubility, Stability, etc. | Data not readily available |
Experimental Protocols for Proper Disposal
The following protocols provide a step-by-step guide for the disposal of waste contaminated with this compound.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the following PPE is worn:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety glasses or goggles
-
A standard laboratory coat
-
If there is a risk of generating aerosols or dust, a respiratory protection mask (e.g., N95) and work within a certified chemical fume hood are required.
Disposal of Solid Waste
This category includes, but is not limited to, contaminated gloves, pipette tips, centrifuge tubes, vials, and absorbent paper.
Methodology:
-
Segregation: At the point of generation, separate solid waste contaminated with this compound from all other waste streams (e.g., regular trash, biohazardous waste, non-hazardous chemical waste).
-
Collection: Place the contaminated solid waste into a designated, leak-proof, and puncture-resistant hazardous waste container. The container should be clearly labeled.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and the appropriate hazard symbols (e.g., "Toxic").
-
Storage: Store the sealed container in a designated and secure waste accumulation area, away from incompatible materials, until it is collected by the institution's EHS or a licensed waste disposal service.
Disposal of Liquid Waste
This category includes unused stock solutions of this compound, contaminated solvents, and aqueous solutions from experiments. As this compound is a brominated organic compound, it should be disposed of as halogenated organic waste.
Methodology:
-
Segregation: Do not mix this compound liquid waste with non-halogenated organic waste or other waste streams.
-
Containerization: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container with a secure screw-top cap. The container should be suitable for halogenated organic waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the contents (e.g., "this compound in DMSO/Methanol"), an estimate of the concentration and volume, and the appropriate hazard symbols.
-
Storage: Keep the liquid waste container tightly sealed and store it in a secondary containment tray within a designated waste accumulation area. This area should be well-ventilated and away from sources of ignition.
-
Collection: Arrange for the collection of the waste container by your institution's EHS or a licensed hazardous waste disposal contractor.
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C31H30Br6N4O11 | CID 159041 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Isofistularin-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Isofistularin-3, a brominated alkaloid derived from marine sponges. Given the absence of a specific Safety Data Sheet (SDS), this document synthesizes general safety protocols for hazardous compounds, marine-derived alkaloids, and brominated chemicals to establish best practices for laboratory use.
Hazard Assessment and Personal Protective Equipment (PPE)
While research indicates this compound did not exhibit toxic effects in zebrafish development assays, its classification as a brominated alkaloid necessitates cautious handling to mitigate potential risks associated with this class of compounds. The following PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | To provide a robust barrier against potential skin contact and absorption. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes of solutions containing this compound. |
| Skin and Body Protection | A disposable gown with long sleeves and tight-fitting cuffs, worn over a lab coat. | To prevent contamination of personal clothing and minimize skin exposure. |
| Respiratory Protection | Work within a certified chemical fume hood. If not feasible, a fit-tested N95 or higher respirator is required. | To avoid inhalation of any aerosols or fine particles of the compound. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.
Step 1: Preparation
-
Designated Area: All work with this compound should be conducted in a designated area within a laboratory, clearly marked with hazard signs.
-
Fume Hood: Ensure a certified chemical fume hood is operational before commencing any work.
-
Gather Materials: All necessary equipment, including glassware, consumables, and waste containers, should be placed within the fume hood before handling the compound.
Step 2: Handling
-
Weighing: If working with the solid form, weigh this compound within the fume hood on a tared, disposable weigh boat.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Transfers: Use appropriate tools, such as calibrated pipettes, for all liquid transfers to maintain accuracy and prevent spills.
Step 3: Post-Handling
-
Decontamination: Wipe down all surfaces and equipment within the fume hood with an appropriate deactivating agent (e.g., 70% ethanol), followed by a thorough cleaning.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination, starting with the outer gloves, followed by the gown, face shield, and inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, must be disposed of in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.
-
Solid Waste: Solid this compound waste should be collected in a separate, clearly labeled hazardous waste container.
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
